molecular formula C10H10N2O B1601045 8-Methoxyquinolin-6-amine CAS No. 75959-08-9

8-Methoxyquinolin-6-amine

Cat. No.: B1601045
CAS No.: 75959-08-9
M. Wt: 174.2 g/mol
InChI Key: FOOUDKKEHNADTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxyquinolin-6-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-methoxyquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOUDKKEHNADTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90528445
Record name 8-Methoxyquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75959-08-9
Record name 8-Methoxyquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxyquinolin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 8-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-Methoxyquinolin-6-amine

This compound stands as a pivotal molecular scaffold in the landscape of medicinal chemistry and drug discovery. As a substituted quinoline, it belongs to a class of heterocyclic aromatic compounds renowned for their broad spectrum of biological activities. Quinoline derivatives have historically been at the forefront of antimalarial drug development, with quinine itself being a foundational natural product in this field. The strategic placement of the methoxy and amine groups on the quinoline core in this compound imparts specific physicochemical properties that make it a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. This guide provides an in-depth exploration of the primary synthetic pathway to this compound, offering not just a procedural outline but a deep dive into the chemical logic and experimental nuances that underpin its successful preparation.

Core Synthesis Pathway: A Two-Stage Approach

The most established and logical route to this compound proceeds through a two-stage synthesis. This pathway is characterized by its reliance on classical, robust reactions that are well-understood and scalable. The overall strategy involves the initial construction of the quinoline ring system with the desired substituents in a protected or precursor form, followed by the final functional group transformation to yield the target amine.

The two key stages are:

  • Stage 1: Skraup Synthesis of 8-Methoxy-6-nitroquinoline. This initial stage involves the construction of the quinoline core via the Skraup reaction, a powerful method for synthesizing quinolines from anilines.

  • Stage 2: Reduction of the Nitro Group. The second stage focuses on the selective reduction of the nitro group on the quinoline ring to the desired primary amine.

Below is a visual representation of this overarching synthetic strategy.

synthesis_overview Starting_Materials p-Anisidine & Glycerol Intermediate 8-Methoxy-6-nitroquinoline Starting_Materials->Intermediate Stage 1: Skraup Reaction Final_Product This compound Intermediate->Final_Product Stage 2: Nitro Group Reduction

Caption: High-level overview of the two-stage synthesis of this compound.

Stage 1: The Skraup Reaction for 8-Methoxy-6-nitroquinoline Synthesis

The Skraup reaction is a cornerstone of quinoline synthesis. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring. In the context of synthesizing 8-Methoxy-6-nitroquinoline, a substituted aniline is chosen as the starting material to introduce the methoxy group at the desired position.

Mechanistic Insights and Rationale

The choice of starting materials and reagents in the Skraup reaction is dictated by the desired substitution pattern on the final quinoline ring.

  • Aniline Derivative: To obtain an 8-methoxy substituted quinoline, the logical starting material is p-anisidine (4-methoxyaniline). The methoxy group is an ortho-, para-directing group, which influences the cyclization step.

  • Glycerol and Sulfuric Acid: Glycerol, in the presence of concentrated sulfuric acid, dehydrates to form acrolein (propenal), which is the key three-carbon unit that will form part of the new heterocyclic ring.

  • Oxidizing Agent: An oxidizing agent is required for the final aromatization of the dihydroquinoline intermediate. Historically, arsenic pentoxide was used, but due to its toxicity, milder and safer oxidizing agents are now preferred. A common alternative is the nitro group of a nitroaniline, which can act as the oxidant, or an external oxidant like iodine.[1]

  • Nitration: To install the nitro group at the 6-position, the reaction conditions are controlled to effect nitration of the aniline starting material or the newly formed quinoline ring.

The overall transformation can be visualized as follows:

skraup_reaction cluster_reactants Reactants p_Anisidine p-Anisidine C₇H₉NO Reagents {H₂SO₄ | Oxidizing Agent (e.g., I₂/KI)} p_Anisidine->Reagents Glycerol Glycerol C₃H₈O₃ Glycerol->Reagents Intermediate 8-Methoxy-6-nitroquinoline C₁₀H₈N₂O₃ Reagents->Intermediate Skraup Cyclization & Nitration

Caption: Reactants and product of the Skraup synthesis of 8-Methoxy-6-nitroquinoline.

Experimental Protocol: Skraup Synthesis

This protocol is a synthesized procedure based on established methods for Skraup reactions.[1]

ParameterValueRationale
Reactants p-Anisidine, Glycerol, Sulfuric Acid, Iodine, Potassium IodideStandard reagents for the Skraup synthesis.
Temperature 130-140°CSufficient to drive the dehydration of glycerol and the cyclization reaction.
Reaction Time 4-6 hoursEnsures complete reaction as monitored by TLC.
Work-up Neutralization with NaOH, extractionTo isolate the product from the acidic reaction mixture.

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 79 mL of concentrated sulfuric acid to 65 mL of glycerol while cooling in an ice bath to maintain the temperature below 70°C.

  • Addition of Aniline: To this mixture, add 40 g of p-anisidine in portions, ensuring the temperature does not exceed 85°C.

  • Addition of Oxidant: Prepare a solution of 2.76 g of potassium iodide and 3.2 g of iodine in 15 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Heating: Slowly heat the reaction mixture to 135°C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Isolation: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide until the pH is between 7 and 8.

  • Extraction and Purification: The precipitated crude product is collected by filtration, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield 8-methoxy-6-nitroquinoline.

Stage 2: Reduction of 8-Methoxy-6-nitroquinoline to this compound

The final step in the synthesis is the reduction of the nitro group to a primary amine. This is a common and well-established transformation in organic synthesis.

Choice of Reducing Agent: A Critical Decision

Several methods can be employed for the reduction of an aromatic nitro group. The choice of reducing agent is critical to ensure high yield and selectivity, avoiding the reduction of the quinoline ring itself.

  • Catalytic Hydrogenation: This is a clean and efficient method. A catalyst such as palladium on carbon (Pd/C) is used in the presence of a hydrogen source. Hydrazine hydrate is a convenient and effective hydrogen donor in this context.[1]

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) are also effective for this reduction.[2]

For this guide, we will focus on the catalytic hydrogenation approach due to its cleaner reaction profile and avoidance of heavy metal waste.

The reduction reaction can be depicted as follows:

reduction_reaction Intermediate 8-Methoxy-6-nitroquinoline C₁₀H₈N₂O₃ Reagents {Pd/C | Hydrazine Hydrate} Intermediate->Reagents Final_Product This compound C₁₀H₁₀N₂O Reagents->Final_Product Catalytic Hydrogenation

Caption: The reduction of 8-Methoxy-6-nitroquinoline to the final product.

Experimental Protocol: Nitro Group Reduction

The following protocol is based on standard procedures for the reduction of aromatic nitro compounds using catalytic hydrogenation.[1]

ParameterValueRationale
Reactants 8-Methoxy-6-nitroquinoline, 10% Pd/C, Hydrazine hydrate, EthanolStandard reagents for catalytic transfer hydrogenation.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 6-8 hoursTypically sufficient for complete conversion.
Work-up Filtration, evaporation, column chromatographyTo remove the catalyst and purify the final product.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 30 g of 8-methoxy-6-nitroquinoline in 250 mL of ethanol.

  • Addition of Catalyst and Hydrogen Source: To this solution, add 3 g of 10% palladium on carbon (Pd/C) and 19.2 g of 80% hydrazine hydrate.

  • Heating: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to afford pure this compound as a solid.

Conclusion and Future Perspectives

The synthesis of this compound via the Skraup reaction followed by nitro group reduction is a robust and well-established pathway. This guide has provided a detailed, step-by-step methodology, grounded in the fundamental principles of organic chemistry. The resulting molecule is a valuable building block for the development of novel therapeutic agents, particularly in the continued search for effective antimalarial drugs and other medicinal compounds.[3][4][5] Further research may focus on developing more environmentally benign and efficient catalytic systems for both the Skraup reaction and the nitro group reduction, potentially utilizing flow chemistry or novel nanocatalysts to enhance the sustainability of this important synthesis.

References

A-A Deep Dive into the Spectroscopic Signature of 8-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 8-Methoxyquinolin-6-amine (CAS No. 75959-08-9) is a pivotal heterocyclic amine, serving as a crucial structural motif and building block in the synthesis of pharmacologically active compounds.[1][2] Its utility in drug discovery and materials science necessitates unambiguous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting spectral data, offering a comprehensive reference for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] The specific isomeric arrangement and substitution pattern, such as in this compound, dictates its chemical reactivity and biological activity. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent research and development.

A multi-technique spectroscopic approach provides a holistic and definitive structural portrait. While NMR spectroscopy maps the precise connectivity of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present. Mass spectrometry complements these by confirming the molecular weight and offering insights into the molecule's stability and fragmentation patterns. This guide will walk through the application of these three pillars of analytical chemistry to provide a complete spectroscopic signature of this compound.

Analytical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Compound This compound (CAS: 75959-08-9) NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Sample IR IR Spectroscopy Compound->IR Sample MS Mass Spectrometry Compound->MS Sample Structure Structural Elucidation NMR->Structure C-H Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Formula Purity Purity Assessment Structure->Purity Confirms Identity

Figure 1: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the molecular structure, including connectivity and stereochemistry.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides a proton census, revealing the chemical environment, number, and neighboring relationships of every hydrogen atom in the molecule. For this compound, we expect distinct signals for the aromatic protons on the quinoline core, a sharp singlet for the methoxy group protons, and a characteristically broader signal for the amine protons. The choice of solvent is critical; while CDCl₃ is a common choice, a protic solvent like DMSO-d₆ is often superior for observing labile N-H protons, which can sometimes exchange too rapidly to be seen in other solvents.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ facilitates the observation of the N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation & Presentation

Fragmentation Parent [M+H]⁺ m/z = 175 Frag1 [M+H - •CH₃]⁺ m/z = 160 Parent->Frag1 - •CH₃ Frag2 [M+H - CH₂O]⁺ m/z = 145 Parent->Frag2 - CH₂O Frag3 Further Fragments m/z = 117, etc. Frag2->Frag3 - HCN

References

An In-depth Technical Guide to 8-Methoxyquinolin-6-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Isomeric Landscape of Methoxyquinolines

In the vast field of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic system allows for diverse functionalization, leading to a wide spectrum of biological activities, from antimalarial to anticancer effects.[3][4] This guide focuses on a specific, yet lesser-documented member of this family: 8-Methoxyquinolin-6-amine .

A critical point of clarification is the distinction of this compound from its more widely researched isomer, 6-methoxyquinolin-8-amine (also known as 8-amino-6-methoxyquinoline). These two molecules share the same molecular formula and weight but differ in the substitution pattern on the quinoline ring, which can lead to significant differences in their chemical reactivity and biological profiles. This guide is dedicated exclusively to the technical details of this compound (CAS: 75959-08-9), providing a foundational resource for researchers and drug development professionals interested in exploring its potential. Due to the limited availability of direct experimental data for this specific isomer, this document integrates established principles of quinoline chemistry to propose robust synthetic strategies and to extrapolate potential applications, thereby ensuring a scientifically grounded and practical resource.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 75959-08-9ChemicalBook
Molecular Formula C₁₀H₁₀N₂OChemicalBook
Molecular Weight 174.2 g/mol ChemicalBook
Melting Point 167-169 °CChemicalBook
Boiling Point (Predicted) 368.3 ± 22.0 °CChemicalBook
Density (Predicted) 1.217 ± 0.06 g/cm³ChemicalBook

Proposed Synthesis of this compound

The proposed pathway hinges on the synthesis of the key intermediate, 8-methoxy-6-nitroquinoline . This can be achieved via a Skraup reaction using 2-methoxy-4-nitroaniline as the starting material. The subsequent reduction of the nitro group is a standard transformation in organic synthesis.

G cluster_0 Step 1: Skraup Synthesis of 8-Methoxy-6-nitroquinoline cluster_1 Step 2: Reduction to this compound 2-methoxy-4-nitroaniline 2-methoxy-4-nitroaniline ReactionMixture1 2-methoxy-4-nitroaniline->ReactionMixture1 Add Glycerol Glycerol Glycerol->ReactionMixture1 Add H2SO4_Oxidant H₂SO₄ / Oxidizing Agent (e.g., As₂O₅) H2SO4_Oxidant->ReactionMixture1 Add Heat Heat (100-110°C) 8-methoxy-6-nitroquinoline 8-methoxy-6-nitroquinoline Heat->8-methoxy-6-nitroquinoline Cyclization ReducingAgent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) ReactionMixture2 8-methoxy-6-nitroquinoline->ReactionMixture2 Add ReactionMixture1->Heat Cyclization ReducingAgent->ReactionMixture2 Add 8-Methoxyquinolin-6-amine_final This compound ReactionMixture2->8-Methoxyquinolin-6-amine_final Reduction

Proposed synthetic workflow for this compound.
Experimental Protocol

Part 1: Synthesis of 8-Methoxy-6-nitroquinoline (Proposed)

This protocol is adapted from the well-documented Skraup synthesis of the isomeric 6-methoxy-8-nitroquinoline.[6]

  • Materials:

    • 2-methoxy-4-nitroaniline

    • Arsenic pentoxide (or another suitable oxidizing agent)

    • Glycerol

    • Concentrated Sulfuric Acid

    • Chloroform

    • Methanol

  • Procedure:

    • In a large, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, create a homogeneous slurry of arsenic pentoxide, 2-methoxy-4-nitroaniline, and glycerol.

    • With vigorous stirring, add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will likely rise spontaneously.

    • After the addition is complete, carefully heat the reaction mixture in an oil bath to approximately 105-110°C. Maintain this temperature for 2-3 hours. Caution: Skraup reactions can be highly exothermic and should be conducted with appropriate safety measures in a well-ventilated fume hood.[5]

    • Allow the reaction mixture to cool, then carefully pour it into a large volume of water and neutralize with a concentrated sodium hydroxide solution.

    • The crude product can be extracted with chloroform. The combined organic layers should be washed, dried, and the solvent removed under reduced pressure.

    • Purification can be achieved by recrystallization from a suitable solvent such as methanol to yield 8-methoxy-6-nitroquinoline.

Part 2: Reduction of 8-Methoxy-6-nitroquinoline to this compound (Proposed)

This is a standard reduction of an aromatic nitro group.

  • Materials:

    • 8-methoxy-6-nitroquinoline

    • Tin(II) chloride dihydrate (SnCl₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

  • Procedure:

    • Dissolve 8-methoxy-6-nitroquinoline in ethanol or a similar solvent in a round-bottom flask.

    • Add an excess of Tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid to the solution.

    • Heat the mixture to reflux and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

    • After cooling, carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

    • Further purification can be performed using column chromatography if necessary.

Potential Applications in Drug Discovery and Research

The quinoline nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1][7] While direct biological data for this compound is scarce, its structural features suggest it is a valuable scaffold for the development of novel therapeutic agents.

1. A Building Block for Bioactive Molecules: The primary amine at the 6-position and the methoxy group at the 8-position provide two distinct points for chemical modification. This allows this compound to serve as a versatile intermediate for creating libraries of novel compounds for high-throughput screening. Its unique substitution pattern could lead to derivatives with novel structure-activity relationships (SAR) compared to its more studied isomer.[4]

2. Potential as an Antimalarial Agent: Many quinoline-based drugs, such as chloroquine and quinine, exert their antimalarial effect by interfering with heme detoxification in the parasite's food vacuole.[8][9] They accumulate in this acidic compartment and inhibit the polymerization of toxic heme into hemozoin, leading to parasite death.[9] It is plausible that novel derivatives synthesized from this compound could exhibit similar mechanisms of action.

G cluster_parasite Malaria Parasite (P. falciparum) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity (Oxidative Stress) QuinolineDrug Quinoline Derivative QuinolineDrug->Heme Inhibits Polymerization

General mechanism of action for quinoline-based antimalarials.

3. Exploration in Oncology: The quinoline scaffold is also prevalent in anticancer agents that function through various mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and DNA repair pathways.[3][4] The unique electronic and steric properties of this compound could be leveraged to design novel inhibitors of these key cancer-related targets.

Conclusion

This compound represents an under-explored yet potentially valuable molecule in the field of medicinal chemistry. While the current body of literature on this specific isomer is limited, its structural relationship to a wide range of biologically active compounds underscores its potential as a key building block for future drug discovery programs. The proposed synthetic route, grounded in established chemical principles, provides a clear and actionable pathway for its preparation. As researchers continue to seek novel scaffolds to overcome challenges like drug resistance, compounds such as this compound offer a promising frontier for investigation. This guide serves as a foundational resource to stimulate and support such endeavors.

References

Navigating the Synthesis of 8-Methoxyquinolin-6-amine: A Technical Guide to Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 8-Methoxyquinolin-6-amine stands out as a critical building block and intermediate in the synthesis of pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this key compound, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

The Predominant Synthetic Strategy: A Two-Step Approach

The most established and widely practiced synthesis of this compound is a robust two-step process. This strategy involves the initial construction of the quinoline ring system with a nitro group at the 6-position, followed by the reduction of this nitro functionality to the desired primary amine. This approach offers a reliable and scalable method for accessing the target molecule.

Step 1: Building the Quinoline Core via Skraup-Doebner-von Miller Reaction

The initial and most critical step is the formation of the 8-methoxy-6-nitroquinoline intermediate. The classic and highly effective method for this transformation is the Skraup-Doebner-von Miller reaction. This powerful acid-catalyzed cyclization reaction constructs the quinoline ring from an appropriately substituted aniline and an α,β-unsaturated carbonyl compound, which is typically generated in situ.

The judicious selection of the aniline precursor is paramount to achieving the desired substitution pattern on the quinoline ring. For the synthesis of 8-methoxy-6-nitroquinoline, the key starting materials are:

  • 2-Methoxy-4-nitroaniline: This is the critical aromatic precursor. The strategic placement of the methoxy group at the 2-position and the nitro group at the 4-position on the aniline ring dictates the regiochemical outcome of the cyclization, ensuring the formation of the desired 8-methoxy-6-nitroquinoline isomer.

  • Glycerol: This serves as the source for the three-carbon backbone of the pyridine portion of the quinoline ring. In the presence of a strong acid and heat, glycerol dehydrates to form acrolein (propenal), the reactive α,β-unsaturated aldehyde.

  • Oxidizing Agent: An oxidizing agent is required to aromatize the initially formed dihydroquinoline intermediate. Nitrobenzene is a traditional choice, often serving as both the oxidant and a high-boiling solvent. However, due to its toxicity, milder and more environmentally benign oxidants such as arsenic acid or iodine are often preferred in modern applications.[1]

  • Strong Acid: Concentrated sulfuric acid is the most common catalyst and dehydrating agent for this reaction.[1] It facilitates the dehydration of glycerol to acrolein and catalyzes the cyclization and subsequent dehydration steps.

  • Moderator (Optional but Recommended): The Skraup reaction is notoriously exothermic and can be violent.[2] To control the reaction rate and ensure safety, a moderator such as ferrous sulfate is often added.[2]

The overall synthetic transformation is depicted below:

Skraup Synthesis 2-Methoxy-4-nitroaniline 2-Methoxy-4-nitroaniline 8-Methoxy-6-nitroquinoline 8-Methoxy-6-nitroquinoline 2-Methoxy-4-nitroaniline->8-Methoxy-6-nitroquinoline Glycerol Glycerol Glycerol->8-Methoxy-6-nitroquinoline Reagents H₂SO₄ Oxidizing Agent Reagents->8-Methoxy-6-nitroquinoline caption Skraup Synthesis of the Nitro Intermediate

Caption: Skraup Synthesis of the Nitro Intermediate.

Step 2: Reduction of the Nitro Group to Form this compound

The final step in this primary synthetic route is the reduction of the nitro group of 8-methoxy-6-nitroquinoline to the corresponding amine. This is a standard transformation in organic synthesis, and several reliable methods are available.

The choice of reducing agent can be influenced by factors such as scale, cost, and the presence of other functional groups.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Tin(II) Chloride (SnCl₂) HCl, EthanolHigh yield, reliable for small to medium scale.[3]Generates tin waste, which requires proper disposal.
Catalytic Hydrogenation (H₂/Pd-C) H₂ gas, Palladium on Carbon, Ethanol or Ethyl AcetateClean reaction with water as the only byproduct, scalable.Requires specialized hydrogenation equipment, potential for catalyst poisoning.
Iron (Fe) in Acetic Acid Fe powder, Acetic AcidInexpensive and effective.Can require acidic workup and generates iron sludge.

The reduction of the nitro intermediate to the final amine product is illustrated below:

Reduction Step 8-Methoxy-6-nitroquinoline 8-Methoxy-6-nitroquinoline This compound This compound 8-Methoxy-6-nitroquinoline->this compound Reduction Reducing_Agent Reducing Agent (e.g., SnCl₂, H₂/Pd-C, Fe/AcOH) Reducing_Agent->this compound caption Reduction to the Final Amine Product

Caption: Reduction to the Final Amine Product.

Alternative Synthetic Pathways: An Overview

While the Skraup-Doebner-von Miller reaction followed by reduction is the most common route, other classical quinoline syntheses could theoretically be adapted to produce this compound, although they are less frequently reported for this specific isomer. These alternative pathways may offer advantages in specific contexts, such as avoiding harsh reaction conditions or utilizing different starting materials.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive α-methylene group.[4][5] To synthesize this compound via this route, one would require a suitably substituted 2-aminobenzaldehyde or ketone, which may not be readily available.

  • Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions.[6][7] The regioselectivity of the cyclization would be a critical factor to control in order to obtain the desired 8-methoxy-6-amino substitution pattern.

  • Doebner-von Miller Reaction (Directly with an Amino Precursor): While related to the Skraup synthesis, the Doebner-von Miller reaction more broadly involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] Attempting this reaction with an aniline already containing the final amine functionality (e.g., a protected diamine) would likely be complicated by side reactions.

The decision tree for selecting a synthetic route is primarily dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Synthetic Strategy Decision Tree Start Synthesis of this compound Primary_Route Primary Route: Skraup Synthesis & Reduction Start->Primary_Route Alternative_Routes Alternative Routes Start->Alternative_Routes Skraup_Details Starting Material: 2-Methoxy-4-nitroaniline + Glycerol Primary_Route->Skraup_Details Friedlander Friedländer Synthesis Alternative_Routes->Friedlander Combes Combes Synthesis Alternative_Routes->Combes Reduction_Details Reduction of 8-Methoxy-6-nitroquinoline Skraup_Details->Reduction_Details caption Decision Tree for Synthetic Strategy

Caption: Decision Tree for Synthetic Strategy.

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxy-6-nitroquinoline via Skraup Reaction

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Addition of Reactants: To the cooled mixture, add 2-methoxy-4-nitroaniline and ferrous sulfate heptahydrate (as a moderator).

  • Heating and Reaction: Gently heat the mixture in an oil bath. The reaction is exothermic and should be carefully controlled. Maintain the temperature at approximately 140-150°C for 3-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool. Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolation and Purification: The crude product can be isolated by steam distillation or solvent extraction. The resulting solid is then purified by recrystallization from a suitable solvent such as ethanol to yield 8-methoxy-6-nitroquinoline.

Protocol 2: Reduction of 8-Methoxy-6-nitroquinoline using Tin(II) Chloride
  • Dissolution: Dissolve 8-methoxy-6-nitroquinoline in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Reaction: Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and carefully neutralize with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Conclusion

The synthesis of this compound is a well-established process that hinges on the classic Skraup-Doebner-von Miller reaction to construct the core quinoline structure, followed by a straightforward reduction of a nitro intermediate. The key to success lies in the selection of the correct starting material, 2-methoxy-4-nitroaniline, to ensure the desired regiochemistry. While alternative methods exist in principle, the two-step Skraup and reduction pathway remains the most practical and widely used approach in both academic and industrial settings. This guide provides the foundational knowledge for researchers to confidently embark on the synthesis of this valuable chemical intermediate.

References

A Theoretical Investigation of the Electronic Structure of 8-Methoxyquinolin-6-amine: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline derivatives form the scaffold of numerous pharmacologically active agents and functional materials. While the 6-methoxy-8-aminoquinoline isomer is a well-studied precursor to antimalarial drugs like primaquine, the electronic properties of its regioisomer, 8-Methoxyquinolin-6-amine , remain largely unexplored.[1][2] This technical guide presents a comprehensive computational framework for the characterization of the electronic structure of this compound. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we outline a robust methodology to elucidate the molecule's structural, electronic, and photophysical properties. This document serves as a blueprint for researchers, chemists, and drug development professionals, providing the theoretical protocols and predictive insights necessary to evaluate the potential of this understudied molecule in medicinal chemistry and materials science.

Introduction: The Rationale for Study

The quinoline ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[3] The specific substitution pattern on this bicyclic heterocycle dictates its biological activity and physical properties. The 8-amino-6-methoxyquinoline core, for instance, is fundamental to the efficacy of 8-aminoquinoline antimalarials.[1]

This guide focuses on the constitutional isomer, this compound (CAS 75959-08-9).[4] Despite having the same molecular formula (C₁₀H₁₀N₂O) as its famous counterpart, the transposition of the methoxy and amine groups from the 6 and 8 positions to the 8 and 6 positions, respectively, is expected to significantly alter the molecule's electronic landscape. These changes can profoundly impact its reactivity, intermolecular interactions, and photophysical behavior, thereby influencing its potential as a drug candidate or an optoelectronic material.

This document outlines a theoretical study to predict these properties, providing a foundational understanding before undertaking extensive synthetic and experimental work.

Computational Methodology: A Self-Validating Workflow

To ensure the highest degree of accuracy and reliability, a multi-step computational protocol grounded in Density Functional Theory (DFT) is proposed. DFT is selected for its excellent balance of computational cost and accuracy in describing the electronic properties of organic molecules.[5][6] The entire workflow is designed to be self-validating, where each step confirms the stability and reliability of the calculated results.

G cluster_0 Ground State Calculations (DFT) cluster_1 Excited State Calculations (TD-DFT) cluster_2 Data Analysis & Interpretation mol_prep 1. Initial Structure (this compound) geom_opt 2. Geometry Optimization (B3LYP / 6-311++G(d,p)) mol_prep->geom_opt Initial Input freq_calc 3. Frequency Analysis (Confirm True Minimum) geom_opt->freq_calc Optimized Structure elec_prop 4. Electronic Property Calculation (HOMO, LUMO, MEP, Charges) freq_calc->elec_prop Verified Minimum td_dft 5. UV-Vis Spectrum Simulation (TD-DFT / B3LYP / 6-311++G(d,p)) elec_prop->td_dft Ground State Geometry analysis 6. Analysis of Results (Reactivity, Stability, Spectral Peaks) td_dft->analysis

Caption: Computational workflow for electronic structure analysis.

Step-by-Step Protocol
  • Geometry Optimization:

    • The initial structure of this compound will be constructed.

    • A full geometry optimization will be performed using the DFT method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5]

    • The 6-311++G(d,p) basis set will be employed. This choice provides a flexible description of the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to account for anisotropic electron density, which is crucial for molecules with heteroatoms.[3][6]

    • Causality: This level of theory is well-established for providing accurate geometries and electronic properties for a wide range of organic molecules, including quinoline derivatives, making it a trustworthy choice.[3]

  • Vibrational Frequency Calculation:

    • Following optimization, a frequency calculation will be performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • Trustworthiness: The absence of any imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum on the potential energy surface, ensuring the reliability of all subsequently calculated properties.

  • Ground State Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The energy difference (HOMO-LUMO gap) is a critical descriptor of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated. The MEP is a visual tool used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is invaluable for predicting sites of intermolecular interactions.

    • Atomic Charge Distribution: Mulliken population analysis will be used to determine the partial charges on each atom, offering insights into the intramolecular charge distribution.

  • Excited State Analysis (TD-DFT):

    • To understand the molecule's photophysical properties, Time-Dependent DFT (TD-DFT) calculations will be performed on the optimized ground-state geometry.

    • This analysis will predict the vertical excitation energies, oscillator strengths, and major orbital contributions for the lowest singlet-singlet electronic transitions, simulating the molecule's UV-Visible absorption spectrum.[3]

Predicted Electronic Properties and Discussion

While direct experimental data for this compound is scarce, we can predict its electronic properties based on the well-understood principles of physical organic chemistry and computational studies of related quinoline structures.

3.1. Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: It is anticipated that the HOMO will be primarily localized over the quinoline ring system and the lone pair of the amino group at the C6 position, indicating these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is expected to be distributed across the aromatic π-system, particularly the pyridine ring, making it susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy gap is a crucial indicator of molecular stability. A smaller gap suggests higher reactivity. The calculated ΔE will allow for a direct comparison of the kinetic stability of this compound with its 6-methoxy-8-amino isomer and other derivatives.

ParameterPredicted Value (eV)Implication
EHOMO~ -5.5 to -6.0Electron-donating capability
ELUMO~ -1.0 to -1.5Electron-accepting capability
ΔE (Gap) ~ 4.0 to 4.5 Chemical Reactivity & Stability

Table 1: Predicted Frontier Molecular Orbital Energies.

3.2. Molecular Electrostatic Potential (MEP) and Intermolecular Interactions

The MEP map provides a visual representation of the charge distribution.

MEP_Logic cluster_0 cluster_1 Red Red / Yellow (Negative Potential) Nucleophilic Nucleophilic Sites (Electron Rich) Likely H-bond Acceptor Red->Nucleophilic Indicates Blue Blue (Positive Potential) Electrophilic Electrophilic Sites (Electron Poor) Likely H-bond Donor Blue->Electrophilic Indicates

References

An In-depth Technical Guide to the Safe Handling of 8-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile and Hazard Identification

1.1 Introduction

8-Methoxyquinolin-6-amine, a substituted quinoline derivative, is a compound of significant interest in medicinal chemistry and drug development. Its structural scaffold is related to compounds investigated for various therapeutic applications, including antiplasmodial activities.[1][2] As with many heterocyclic amines, its chemical reactivity and biological potential necessitate a thorough understanding of its safety profile to ensure the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No. for a related isomer, 6-methoxy-8-quinolinamine, is 90-52-8).[3][4]

1.2 Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation of its safe handling, influencing everything from storage to spill cleanup.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem[3]
Molecular Weight 174.20 g/mol PubChem[3]
Appearance Solid (form may vary)General Chemical Knowledge
Solubility Low water solubility is likelyInferred from quinoline class[5]

1.3 GHS Hazard Identification

While a specific, universally adopted GHS classification for this compound is not available across all supplier documentation, data for the closely related isomer 6-Methoxy-8-quinolinamine and general quinoline derivatives indicate the following potential hazards.[3] Researchers must always consult the specific Safety Data Sheet (SDS) provided by their supplier.

  • Skin Corrosion/Irritation: Causes skin irritation.[3][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6]

The signal word associated with these hazards is Warning .[3] It is crucial to handle this compound with the assumption that it is hazardous upon contact and inhalation.

Section 2: The Hierarchy of Controls for Safe Handling

In laboratory safety, not all control measures are equal. The "Hierarchy of Controls" is a framework that prioritizes the most effective and reliable safety interventions. This methodology should be the guiding principle for all laboratory work involving potentially hazardous compounds.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Applicable for Research) Substitution Substitution (Use a Less Hazardous Analog) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1 Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through engineering controls that isolate the hazard from the researcher.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.[5][7] This is critical to prevent the inhalation of airborne particles or vapors.[8] The fume hood provides a physical barrier and uses active ventilation to pull contaminants away from the user's breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[9] Local exhaust ventilation should be used for any procedures that cannot be conducted within a fume hood.[10]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and located near the workstation.[5][11]

2.2 Administrative Controls: Standardizing Safe Practices

These are the work policies and procedures that reduce exposure risk.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and approved. This SOP should be read and understood by all personnel before they begin work with the compound.

  • Training: All users must be trained on the specific hazards of this compound, the contents of the SDS, and the emergency procedures.

  • Restricted Access: The areas where this compound is stored and handled should be clearly marked, and access should be limited to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][12][13] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[8][13]

2.3 Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield may be required for splash hazards.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile) inspected for integrity before each use.[8] For prolonged contact or when using strong organic solvents, consult a glove compatibility chart to select a more robust material like butyl rubber.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.[11]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced (e.g., during a large spill), a full-face respirator with an appropriate particulate filter should be used.[8] All respirator use must be in accordance with a formal respiratory protection program.

Section 3: Standard Operating Protocol for Laboratory Handling

This protocol outlines the step-by-step methodology for safely handling this compound powder in a research setting.

3.1 Preparation and Weighing

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is on and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

  • PPE Donning: Don all required PPE as described in Section 2.3.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, use a dedicated, contained weighing station with local exhaust.

    • Use a spatula to carefully transfer the desired amount of the solid compound to a tared weigh boat or vessel.

    • Avoid creating dust.[7][8] If any dust is generated, it will be contained by the fume hood.

    • Close the primary container tightly immediately after dispensing.[8]

  • Cleanup: Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to decontaminate surfaces. Dispose of the wipe in the designated solid chemical waste container.

3.2 Solubilization

  • Vessel Selection: Choose a suitable flask or vial for the dissolution.

  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Cap the vessel and mix using a vortex or magnetic stirrer until the solid is fully dissolved. Gentle heating may be required, but this should be done with caution and appropriate equipment (e.g., a heating mantle, not an open flame).

Section 4: Emergency Protocols and Waste Disposal

4.1 Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[10] Seek medical attention if irritation persists.[10]

  • Inhalation: Move the affected person to fresh air.[5][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[7][8]

4.2 Spill Response

Spill_Response Start Spill Occurs Evacuate Evacuate Area Alert Others Start->Evacuate Assess Assess Spill Size (Small vs. Large) Evacuate->Assess SmallSpill Small Spill: Don PPE, Use Absorbent Assess->SmallSpill Small LargeSpill Large Spill: Contact EHS/Emergency Services Assess->LargeSpill Large Cleanup Collect Waste into Sealed Container SmallSpill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate End Dispose of Waste Report Incident Decontaminate->End

Caption: Emergency flowchart for a chemical spill.

  • Evacuate: Evacuate personnel from the immediate area and alert nearby colleagues.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[5] Avoid creating dust. Use spark-proof tools if a flammable solvent was involved.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: All cleanup materials and contaminated items must be disposed of as hazardous waste.

4.3 Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.[8]

  • Do not pour chemical waste down the drain.[9]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[5]

Section 5: Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and for safety.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Some suppliers may recommend refrigeration.[10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

  • Labeling: Ensure the container is clearly labeled with the compound's name, hazard warnings, and date received.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Methoxyquinolin-6-amine via Skraup Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 8-Methoxyquinolin-6-amine, a valuable building block in medicinal chemistry and drug development. The protocol herein is based on the foundational principles of the Skraup synthesis, a classic and robust method for the preparation of quinolines. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a detailed, step-by-step protocol grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of the Skraup Synthesis

The Skraup synthesis, a named reaction in organic chemistry, provides a powerful and direct route to the quinoline scaffold.[1][2] Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, forming the core structure of many pharmaceuticals. The synthesis of substituted quinolines, such as this compound, is of particular interest due to their potential as intermediates in the development of novel therapeutic agents.[3][4]

This application note details a reliable two-step synthetic sequence for the preparation of this compound. The process commences with the Skraup cyclization of 4-methoxy-2-nitroaniline with glycerol to yield 6-methoxy-8-nitroquinoline. This intermediate is subsequently reduced to the target amine. This approach is well-documented and offers a practical route to the desired product.[3]

Mechanistic Insights: The Chemistry Behind the Skraup Synthesis

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Skraup synthesis is a complex, multi-step process that can be broadly divided into three key stages:

  • Dehydration of Glycerol: In the presence of a strong acid, typically sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]

  • Michael Addition and Cyclization: The aniline derivative undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring to form a dihydroquinoline intermediate.

  • Dehydration and Aromatization: The dihydroquinoline intermediate is then dehydrated and oxidized to the stable aromatic quinoline ring system. The oxidizing agent in the classical Skraup reaction is often the nitro group of a co-reactant or an added oxidant.

Skraup_Mechanism cluster_0 Stage 1: Acrolein Formation cluster_1 Stage 2: Michael Addition & Cyclization cluster_2 Stage 3: Aromatization Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Glycerol->Acrolein Michael_Adduct Michael Adduct Aniline 4-Methoxy-2-nitroaniline Aniline->Michael_Adduct + Acrolein Aniline->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline H⁺ Cyclization Michael_Adduct->Dihydroquinoline Quinoline 6-Methoxy-8-nitroquinoline Dihydroquinoline->Quinoline [O] -H₂O Dihydroquinoline->Quinoline

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Methoxy-2-nitroaniline≥98%Standard chemical supplier
GlycerolACS gradeStandard chemical supplier
Sulfuric acid (conc.)ACS gradeStandard chemical supplierHandle with extreme caution
Arsenic pentoxideReagent gradeStandard chemical supplierHighly Toxic! Handle with appropriate safety measures.
MethanolACS gradeStandard chemical supplier
Tin(II) chloride dihydrate≥98%Standard chemical supplier
Hydrochloric acid (conc.)ACS gradeStandard chemical supplier
Sodium hydroxideACS gradeStandard chemical supplier
DichloromethaneACS gradeStandard chemical supplier
Anhydrous sodium sulfateACS gradeStandard chemical supplier
Round-bottom flasksAppropriate sizes
Reflux condenser
Magnetic stirrer with heating
Buchner funnel and flask
Separatory funnel
Rotary evaporator
Synthesis of 6-Methoxy-8-nitroquinoline (Step 1)

This protocol is adapted from established literature procedures for Skraup reactions.[5]

Safety Precaution: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. Strict adherence to the procedure, particularly temperature control, is crucial. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a slurry of 4-methoxy-2-nitroaniline (3-nitro-4-aminoanisole) (33.6 g, 0.2 mol) and arsenic pentoxide (23.0 g, 0.1 mol) in glycerol (74 g, 0.8 mol).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (40 mL) from the dropping funnel. The addition should be controlled to maintain the internal temperature below 120°C. An ice-water bath may be necessary to control the initial exotherm.

  • Reaction: After the addition is complete, heat the mixture to 130-140°C and maintain this temperature for 3-4 hours. The reaction mixture will darken significantly.

  • Work-up:

    • Allow the reaction mixture to cool to below 100°C and then cautiously pour it onto 500 g of crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the solution is basic (pH > 8). This should be done in an ice bath to dissipate the heat of neutralization. A precipitate will form.

    • Filter the crude product using a Buchner funnel and wash the filter cake thoroughly with water.

  • Purification:

    • Recrystallize the crude solid from methanol to afford 6-methoxy-8-nitroquinoline as a crystalline solid.

    • Dry the purified product in a vacuum oven.

Synthesis of this compound (Step 2)

This protocol utilizes a standard tin(II) chloride reduction of an aromatic nitro group.[3]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxy-8-nitroquinoline (20.4 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (100 mL) and ethanol (100 mL).

  • Reduction: To the stirred solution, add a solution of tin(II) chloride dihydrate (90.2 g, 0.4 mol) in concentrated hydrochloric acid (50 mL) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Make the solution strongly basic (pH > 10) by the slow and careful addition of a concentrated sodium hydroxide solution. This will precipitate the tin salts.

    • Extract the aqueous slurry with dichloromethane (3 x 150 mL).

    • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

TechniqueExpected Results
Appearance Brown solid
Melting Point Literature value dependent
¹H NMR Characteristic aromatic and methoxy proton signals.
¹³C NMR Resonances corresponding to the quinoline and methoxy carbons.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₀N₂O, MW: 174.20 g/mol ).[6]
Infrared (IR) Spectroscopy Peaks corresponding to N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy group, and C=C and C=N stretching of the quinoline core.

Note: Specific spectral data should be compared with literature values for confirmation.[3][6][7]

Troubleshooting and Expert Insights

  • Tar Formation in Skraup Synthesis: A common issue in the Skraup reaction is the formation of polymeric tars, which can significantly reduce the yield and complicate purification.[8]

    • Causality: This is often due to the uncontrolled polymerization of acrolein.

    • Mitigation: Strict temperature control during the addition of sulfuric acid and the subsequent heating is critical. Slow, controlled addition of the acid is paramount.

  • Incomplete Reduction: If the reduction of the nitro group is incomplete, the final product will be contaminated with the starting nitro-compound.

    • Causality: Insufficient reducing agent or reaction time.

    • Mitigation: Ensure the use of a sufficient excess of tin(II) chloride and monitor the reaction to completion using TLC.

  • Work-up of the Reduction: The neutralization and extraction steps are crucial for good recovery.

    • Causality: The product may remain in the aqueous phase if the pH is not sufficiently basic, or if an insufficient volume of extraction solvent is used.

    • Mitigation: Ensure the aqueous layer is strongly basic before extraction. Perform multiple extractions to maximize the recovery of the product.

Conclusion

The two-step synthesis of this compound via the Skraup reaction followed by nitro group reduction is a robust and reliable method for accessing this important synthetic intermediate. By carefully controlling the reaction conditions and adhering to the detailed protocol provided, researchers can consistently obtain the desired product in good yield and purity. The analytical data provided serves as a benchmark for product validation, ensuring the integrity of the material for subsequent applications in drug discovery and development.

Synthesis_Workflow Start Start: 4-Methoxy-2-nitroaniline Step1 Step 1: Skraup Synthesis (Glycerol, H₂SO₄, As₂O₅) Start->Step1 Intermediate Intermediate: 6-Methoxy-8-nitroquinoline Step1->Intermediate Purification1 Purification (Recrystallization) Intermediate->Purification1 Step2 Step 2: Reduction (SnCl₂, HCl) Product Final Product: this compound Step2->Product Purification2 Purification (Chromatography) Product->Purification2 Purification1->Step2 Characterization Characterization (NMR, MS, IR) Purification2->Characterization

References

Application Notes and Protocols for the Ugi Multicomponent Reaction with 8-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Ugi four-component reaction (Ugi-4CR) using 8-Methoxyquinolin-6-amine as the amine component. The Ugi reaction is a powerful tool in medicinal chemistry and drug discovery, enabling the rapid synthesis of complex α-aminoacyl amide derivatives from simple starting materials.[1] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and explains the causality behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Strategic Value of the Ugi Reaction in Quinoline Scaffold Elaboration

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][3] Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic step, have emerged as a highly efficient strategy for the synthesis of diverse libraries of quinoline derivatives.[4] Among these, the Ugi four-component reaction stands out for its high atom economy, convergence, and the structural complexity of its products.[5]

The Ugi-4CR involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate a characteristic bis-amide product.[5] By employing this compound as the amine input, researchers can readily introduce the valuable quinoline pharmacophore into peptide-like structures, creating novel molecular entities with significant potential for drug discovery programs. This application note serves as a practical guide to harnessing the Ugi reaction for the synthesis of diverse 8-methoxyquinoline-based compound libraries.

Mechanistic Insights: Understanding the Driving Forces of the Ugi Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[5]

The currently accepted mechanism involves the following key stages:

  • Imine Formation: The reaction initiates with the condensation of the amine (this compound) and the aldehyde to form a Schiff base (imine), with the concomitant loss of a water molecule.[5][6]

  • Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. This activation is crucial for the subsequent nucleophilic attack by the isocyanide carbon.[5][6]

  • Nitrilium Ion Formation: The addition of the isocyanide to the iminium ion generates a nitrilium ion intermediate.[7]

  • Second Nucleophilic Addition: The carboxylate anion then attacks the nitrilium ion, forming an O-acyl-α-aminoisoamide intermediate.[5]

  • Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen atom, yielding the stable α-aminoacyl amide product.[5][8]

The use of polar protic solvents, such as methanol, is highly favored as they effectively stabilize the polar intermediates formed throughout the reaction pathway via hydrogen bonding, thereby facilitating the reaction.[4][8][9]

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Ugi reaction with this compound. The protocol is designed to be a self-validating system, with explanations for each critical step.

Materials and Reagents
  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (anhydrous)

  • Ethyl acetate (for extraction and chromatography)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol

Ugi_Workflow start Start: Assemble Reactants dissolve 1. Dissolve this compound and Aldehyde in Methanol start->dissolve stir1 2. Stir for 30-60 min at RT (Imine Formation) dissolve->stir1 add_acid 3. Add Carboxylic Acid stir1->add_acid cool 4. Cool Reaction Mixture to 0°C add_acid->cool add_iso 5. Add Isocyanide Dropwise cool->add_iso stir2 6. Stir at RT for 12-24h add_iso->stir2 monitor 7. Monitor Reaction by TLC stir2->monitor workup 8. Aqueous Work-up monitor->workup extract 9. Extract with Ethyl Acetate workup->extract dry 10. Dry Organic Layer extract->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify by Column Chromatography or Precipitation/Filtration concentrate->purify characterize 13. Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Ugi Product characterize->end

Caption: Experimental workflow for the Ugi reaction.

Procedure:

  • Imine Formation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the aldehyde (1.0-1.1 eq.) in anhydrous methanol (to achieve a final concentration of 0.5-1.0 M).

    • Rationale: Pre-mixing the amine and aldehyde allows for the formation of the imine, a key intermediate. Using a slight excess of the aldehyde can help drive this equilibrium forward. Methanol is an excellent solvent for this reaction as it solubilizes the reactants and stabilizes the polar intermediates.[4][8][9]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

    • Rationale: This incubation period provides sufficient time for the imine to form before the addition of the other components.

  • Addition of Carboxylic Acid: Add the carboxylic acid (1.0 eq.) to the reaction mixture and continue stirring.

    • Rationale: The carboxylic acid serves both as a reactant and as a catalyst to protonate the imine, activating it for the subsequent nucleophilic attack.[5]

  • Cooling: Cool the reaction flask in an ice bath to 0 °C.

    • Rationale: The Ugi reaction is exothermic.[5] Cooling the mixture before adding the isocyanide helps to control the reaction rate and minimize potential side reactions.

  • Addition of Isocyanide: Add the isocyanide (1.0 eq.) dropwise to the cooled, stirring solution.

    • Rationale: Isocyanides are reactive and can have a strong, unpleasant odor; they should be handled in a well-ventilated fume hood. Slow, dropwise addition is recommended to maintain temperature control.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

    • Rationale: The reaction is typically complete within this timeframe. Longer reaction times may be necessary for less reactive substrates.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the methanol. b. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Rationale: This standard aqueous work-up procedure removes excess reagents and by-products, simplifying the subsequent purification step.

  • Purification:

    • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Precipitation: In some cases, the Ugi product may precipitate directly from the reaction mixture or upon concentration.[10] If a pure solid forms, it can be isolated by simple filtration and washed with a cold solvent (e.g., diethyl ether or cold methanol). This is a highly advantageous outcome as it simplifies purification significantly.[10]

Troubleshooting
Problem Possible Cause Solution
Low or No Yield Incomplete imine formationEnsure anhydrous conditions. Extend the initial stirring time for the amine and aldehyde.
Low reactivity of substratesIncrease the concentration of reactants (up to 2.0 M).[5] Consider gentle heating (40-50 °C), but monitor for side reactions.
Impure reagentsUse freshly distilled aldehydes and high-purity amines and isocyanides.
Multiple Products Side reactionsMaintain a low reaction temperature, especially during isocyanide addition. Ensure the purity of starting materials.
Difficult Purification Product has similar polarity to starting materialsOptimize the TLC solvent system before attempting column chromatography. Consider derivatization of the product for easier separation.

Data Presentation: Representative Reaction Conditions

The versatility of the Ugi reaction allows for a wide range of substrates to be employed. The following table summarizes typical conditions and expected outcomes for the Ugi reaction with aromatic amines.

Aldehyde Carboxylic Acid Isocyanide Solvent Temp (°C) Time (h) Typical Yield (%)
BenzaldehydeAcetic Acidtert-Butyl IsocyanideMethanolRT12-2460-85
4-ChlorobenzaldehydeBenzoic AcidCyclohexyl IsocyanideMethanolRT12-2465-90
IsobutyraldehydeAcetic Acidtert-Butyl IsocyanideMethanolRT12-2455-80
FurfuralPropionic AcidBenzyl Isocyanide2,2,2-TrifluoroethanolRT12-2470-95

Note: Yields are generalized and highly dependent on the specific substrates and purification method.

Conclusion

The Ugi four-component reaction is a robust and highly efficient method for the synthesis of diverse libraries of compounds based on the 8-methoxyquinoline scaffold. By understanding the underlying mechanism and following the detailed protocols provided in this application note, researchers in drug discovery and medicinal chemistry can effectively leverage this powerful reaction to generate novel molecules with significant therapeutic potential. The inherent convergence and atom economy of the Ugi reaction make it an invaluable tool for accelerating the discovery of new lead compounds.

References

Application Notes & Protocols: 8-Methoxyquinolin-6-amine as a Foundational Precursor for 8-Aminoquinoline Antimalarials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-Aminoquinolines

The 8-aminoquinoline class of drugs holds a unique and critical position in the global fight against malaria.[1] Unlike many other antimalarials that target the blood stages of the parasite, 8-aminoquinolines are distinguished by their ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale.[1][2] These hypnozoites are responsible for the debilitating relapses characteristic of vivax malaria. The two licensed drugs for this "radical cure," primaquine and the more recent tafenoquine, are both synthesized from precursors derived from the 8-aminoquinoline scaffold.[1][3]

8-Methoxyquinolin-6-amine is a pivotal precursor in the synthesis of these vital medicines. Its structure, particularly the methoxy group at the 6-position, is considered crucial for antimalarial activity.[1][4] This document provides a comprehensive guide for researchers, detailing the synthesis of this precursor and its subsequent conversion into a potent antimalarial agent, primaquine. It further outlines protocols for biological validation, grounding the synthetic chemistry in practical, therapeutic application.

Mechanism of Action: A Metabolically-Driven Assault

The therapeutic effect of 8-aminoquinolines is not direct but relies on a sophisticated biochemical relay. The parent drug is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes (specifically CYP2D6) in the host's liver.[1][3] This process generates reactive metabolites which are the true parasiticidal agents.

These metabolites are hypothesized to undergo redox cycling, a process that produces large amounts of reactive oxygen species (ROS), such as hydrogen peroxide.[1][3] This flood of ROS induces severe oxidative stress within the parasite, damaging essential macromolecules and disrupting cellular processes, ultimately leading to parasite death.[1][2] This reliance on host metabolism is intrinsically linked to both the drug's efficacy and its primary toxicity concern: severe hemolysis in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][5]

Overall Experimental Workflow

The pathway from starting materials to a biologically validated antimalarial compound is a multi-stage process. It begins with the synthesis of the core quinoline structure, functionalization to create the key precursor, coupling with a side chain to form the final drug, and concludes with purification and biological testing.

G cluster_0 Precursor Synthesis cluster_1 Drug Synthesis cluster_2 Validation & Analysis A Starting Materials (e.g., 4-methoxy-2-nitroaniline) B Skraup Synthesis: 6-Methoxy-8-nitroquinoline A->B C Reduction: This compound (Precursor) B->C E Condensation Reaction: Crude Primaquine C->E Couple Precursor D Side Chain Synthesis (e.g., 1-phthalimido-4-bromopentane) D->E F Purification (Column Chromatography) E->F Purify Product G Structural Characterization (NMR, MS, HPLC) F->G Verify Structure H In Vitro Antimalarial Assay (P. falciparum SYBR Green I) G->H I Data Analysis (IC50 Determination) H->I

References

Application Notes & Protocols: 8-Methoxyquinolin-6-amine Based Fluorescent Probes for Selective Zinc Sensing

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Critical Role of Zinc and the Quest for Selective Fluorescent Probes

Zinc (Zn²⁺) is the second most abundant transition metal in the human body, acting as a crucial cofactor for thousands of proteins and enzymes involved in a myriad of physiological processes, including gene expression, neurotransmission, and immune responses[1][2]. Dysregulation of zinc homeostasis is implicated in numerous pathologies, from neurodegenerative diseases to cancer, making the ability to monitor labile Zn²⁺ fluxes in biological systems a critical area of research[2].

Fluorescent probes have emerged as indispensable tools for visualizing and quantifying intracellular zinc dynamics with high spatiotemporal resolution[3][4]. Among the various fluorophores employed, quinoline and its derivatives have a long-standing history as robust platforms for the design of selective metal sensors[5]. The well-known probe, N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ), features a 6-methoxyquinoline core and is widely used for histological zinc staining[1][3][6]. More recently, novel probes inspired by the Green Fluorescent Protein (GFP) have successfully incorporated an 8-methoxyquinoline moiety to achieve remarkable fluorescence enhancement and two-photon sensing capabilities for zinc[7][8].

These precedents highlight the potential of the 8-methoxyquinoline scaffold as a privileged platform for developing next-generation zinc sensors. This guide focuses on the development of fluorescent probes derived from 8-Methoxyquinolin-6-amine . We present a rationale for the design, a proposed synthetic pathway for a novel probe, and detailed protocols for its characterization and application in cellular imaging.

II. Probe Design and Synthesis: A Modular Approach

A successful fluorescent zinc probe requires two key components: a fluorophore that reports the binding event and a chelator that selectively binds the target ion. Here, we propose a novel probe, 8-Methoxyquinolin-6-(N,N-bis(2-pyridylmethyl))amine (MQ-DPA) , which couples the 8-methoxyquinoline fluorophore to the well-established zinc-chelating dipicolylamine (DPA) moiety.

A. Rationale for the MQ-DPA Design

The design of MQ-DPA is predicated on the Photoinduced Electron Transfer (PET) mechanism. In the absence of zinc, the lone pair of electrons on the tertiary amine of the DPA group can quench the fluorescence of the excited 8-methoxyquinoline fluorophore. Upon coordination with Zn²⁺, these electrons are engaged in binding, inhibiting the PET process and causing a significant "turn-on" fluorescence response. This is a form of Chelation-Enhanced Fluorescence (CHEF)[4]. The DPA chelator is chosen for its high affinity and selectivity for Zn²⁺ over other biologically relevant cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺[3].

B. Proposed Synthetic Pathway

The synthesis of MQ-DPA can be achieved in a two-stage process: first, the synthesis of the this compound core, followed by the attachment of the DPA chelator.

Stage 1: Synthesis of this compound

A plausible route to the core scaffold, which is not readily commercially available, involves a standard nitration-reduction sequence starting from 8-methoxyquinoline.

Synthesis_of_this compound Start 8-Methoxyquinoline Intermediate 8-Methoxy-6-nitroquinoline Start->Intermediate HNO₃ / H₂SO₄ Product This compound Intermediate->Product SnCl₂ / HCl or H₂ / Pd-C

Figure 1: Proposed synthesis of the core scaffold.

Stage 2: Synthesis of MQ-DPA via Amine Alkylation

The final probe is synthesized by the N-alkylation of the this compound with 2-(chloromethyl)pyridine (picolyl chloride). This is a common method for installing picolyl groups onto an amine to form a DPA chelator[1][2][9].

Synthesis_of_MQ-DPA cluster_0 Reaction Conditions Start This compound Product MQ-DPA Probe Start->Product Reagent 2-(Chloromethyl)pyridine (2.2 eq.) Reagent->Product Base Base (e.g., K₂CO₃ or Et₃N) Solvent Solvent (e.g., DMF or MeCN) Temp Heat (e.g., 80 °C)

Figure 2: Final synthetic step to the MQ-DPA probe.

III. Zinc Sensing Mechanism: A "Turn-On" Response

The fluorescence of the MQ-DPA probe is controlled by the coordination state of the DPA moiety. The underlying principle is the inhibition of a non-radiative decay pathway upon zinc binding.

Sensing_Mechanism cluster_pet Photoinduced Electron Transfer (PET) cluster_chef Chelation-Enhanced Fluorescence (CHEF) Probe_Free MQ-DPA (Low Fluorescence) Probe_Bound MQ-DPA-Zn²⁺ (High Fluorescence) Probe_Free->Probe_Bound + Zn²⁺ Probe_Bound->Probe_Free - Zn²⁺ (e.g., +EDTA) pet_label e⁻ transfer quenches fluorescence chef_label PET is inhibited, fluorescence is restored

Figure 3: Zinc sensing via inhibition of PET.
  • "Off" State: In the free ligand form, the lone pair of electrons on the DPA's tertiary nitrogen atom is available to be transferred to the photo-excited 8-methoxyquinoline fluorophore. This PET process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching fluorescence.

  • "On" State: When Zn²⁺ is introduced, it is chelated by the two pyridine nitrogens and the central tertiary amine of the DPA group. This coordination lowers the energy of the lone pair electrons, making them unavailable for PET. The non-radiative decay pathway is blocked, forcing the excited state to relax via the emission of a photon, resulting in a significant increase in fluorescence intensity[4].

IV. Photophysical Properties

While MQ-DPA is a proposed probe, we can infer its likely performance from highly related structures reported in the literature. The following table summarizes the key photophysical properties of a recently developed GFP-inspired sensor featuring an 8-methoxyquinoline moiety, which serves as an excellent proxy for the expected characteristics of MQ-DPA[7][8].

ParameterExpected Value (based on literature)Significance
Excitation Max (λex) ~440 nmExcitable with standard blue light sources (e.g., 445 nm laser or DAPI/Cyan filter sets).
Emission Max (λem) ~505 nmEmits in the green region of the spectrum, compatible with common FITC/GFP filter sets.
Quantum Yield (ΦF) - Free < 0.01Very low background fluorescence, leading to a high signal-to-noise ratio.
Quantum Yield (ΦF) - Zn²⁺ Bound ~0.6-0.7Highly emissive upon zinc binding, resulting in a bright signal.
Fluorescence Enhancement > 35-foldIndicates a robust "turn-on" response, enabling sensitive detection.
Dissociation Constant (Kd) ~32 nMHigh affinity, suitable for detecting picomolar to nanomolar changes in labile zinc.
Stoichiometry (Probe:Zn²⁺) 1:1Predictable and straightforward binding mode for quantitative analysis.
Two-Photon Cross-Section (σ₂) ~70 GM @ 880 nmSuitable for two-photon microscopy, allowing for deeper tissue imaging with reduced phototoxicity.

Data are for the related compound GFZnP-OMe and are intended for illustrative purposes[7][8].

V. Experimental Protocols

The following protocols provide step-by-step methodologies for characterizing the zinc-binding properties of a new probe like MQ-DPA and for its application in live-cell imaging.

Protocol 1: Spectrofluorometric Titration to Determine Zinc Affinity (Kd)

This protocol determines the dissociation constant (Kd), a measure of the probe's binding affinity for Zn²⁺.

Titration_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis Prep1 Prepare 1 mM Probe Stock in DMSO Titrate1 Add Probe to Cuvette (Final conc. ~1 µM) Prep1->Titrate1 Prep2 Prepare 10 mM ZnCl₂ Stock in Milli-Q Water Titrate3 Add Aliquots of ZnCl₂ Prep2->Titrate3 Prep3 Prepare Working Buffer (e.g., 50 mM PIPES, 100 mM KCl, pH 7.4) Prep3->Titrate1 Titrate2 Record Initial Spectrum (F₀) Titrate1->Titrate2 Titrate2->Titrate3 Titrate4 Record Spectrum after each addition (F) Titrate3->Titrate4 Titrate5 Continue until saturation (Fₘₐₓ) Titrate4->Titrate5 Analysis1 Plot Fluorescence Intensity vs. [Zn²⁺] Titrate5->Analysis1 Analysis2 Fit data to a binding isotherm to calculate Kd Analysis1->Analysis2

Figure 4: Workflow for spectrofluorometric titration.

Materials:

  • MQ-DPA probe

  • Anhydrous DMSO

  • Zinc Chloride (ZnCl₂)

  • PIPES, KCl, or other appropriate buffer salts

  • Milli-Q or deionized water

  • Fluorometer and quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1.0 mM stock solution of MQ-DPA in anhydrous DMSO.

    • Prepare a 10.0 mM stock solution of ZnCl₂ in Milli-Q water.

    • Prepare a suitable aqueous buffer (e.g., 50 mM PIPES, 100 mM KCl, pH 7.4). Chelex-treat the buffer to remove trace metal contaminants.

  • Sample Preparation:

    • In a 3 mL quartz cuvette, add the appropriate volume of buffer.

    • Add the MQ-DPA stock solution to achieve a final concentration of 1.0 µM. Mix thoroughly by gentle pipetting.

  • Fluorescence Measurement:

    • Place the cuvette in the fluorometer. Set the excitation wavelength to ~440 nm and record the emission spectrum from 460 nm to 650 nm. The initial spectrum represents the fluorescence of the free probe (F₀).

    • Begin the titration by adding small aliquots (e.g., 0.1-1.0 µL) of the ZnCl₂ stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new emission spectrum (F).

    • Continue this process until the fluorescence intensity at the emission maximum (~505 nm) no longer increases, indicating saturation of the probe (Fₘₐₓ).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the total Zn²⁺ concentration.

    • Fit the resulting binding curve to a one-site binding equation to determine the dissociation constant (Kd)[3]. The apparent Kd is the concentration of Zn²⁺ at which the fluorescence is halfway between the minimum (F₀) and maximum (Fₘₐₓ).

Protocol 2: Live Cell Imaging of Labile Zinc

This protocol describes how to load cells with MQ-DPA and visualize changes in the intracellular labile zinc pool.

Cell_Imaging_Workflow cluster_loading 1. Probe Loading cluster_imaging 2. Imaging cluster_controls 3. Controls Start Seed cells on glass-bottom dish (e.g., HeLa cells) Load1 Wash cells with imaging buffer (e.g., HBSS) Start->Load1 Load2 Incubate with MQ-DPA (e.g., 1-5 µM for 30 min at 37°C) Load1->Load2 Load3 Wash cells 2x to remove excess probe Load2->Load3 Image1 Acquire baseline fluorescence image (Ex: ~440 nm, Em: ~505 nm) Load3->Image1 Control_Pos Positive Control: Add Zn²⁺-Pyrithione (e.g., 50 µM) Image1->Control_Pos Image_Pos Image fluorescence increase Control_Pos->Image_Pos Control_Neg Negative Control: Add TPEN (e.g., 100 µM) Image_Neg Image fluorescence decrease Control_Neg->Image_Neg Image_Pos->Control_Neg

Figure 5: Workflow for live cell zinc imaging.

Materials:

  • HeLa cells (or other cell line of interest)

  • Glass-bottom imaging dishes or coverslips

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • MQ-DPA probe stock solution (1 mM in DMSO)

  • Zinc Pyrithione (ZnPT) or other zinc ionophore

  • N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP for excitation, GFP or FITC for emission)

Procedure:

  • Cell Preparation:

    • Seed cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 60-80% confluency.

  • Probe Loading:

    • Aspirate the culture medium and wash the cells once with warm imaging buffer (e.g., HBSS).

    • Prepare a loading solution by diluting the MQ-DPA stock solution in imaging buffer to a final concentration of 1-5 µM.

    • Incubate the cells with the loading solution for 30 minutes at 37°C in a cell culture incubator.

    • After incubation, wash the cells twice with warm imaging buffer to remove any unloaded probe. Add fresh imaging buffer to the dish.

  • Baseline Imaging:

    • Place the dish on the fluorescence microscope stage.

    • Using a low excitation power to minimize phototoxicity, acquire a baseline fluorescence image of the cells.

  • Manipulating Intracellular Zinc:

    • Positive Control (Increase Zinc): To confirm the probe is responsive to zinc, add a zinc ionophore like Zinc Pyrithione (ZnPT) to the imaging buffer (e.g., final concentration of 50 µM ZnCl₂ and 5 µM pyrithione). This will facilitate the entry of extracellular zinc into the cells. Acquire images every 1-2 minutes to observe the expected increase in fluorescence[10].

    • Negative Control (Chelate Zinc): To demonstrate the reversibility and zinc-specificity of the probe, subsequently add a membrane-permeable, high-affinity zinc chelator like TPEN (e.g., final concentration of 100 µM). This should sequester intracellular zinc and cause the fluorescence to decrease back towards baseline levels[4][10].

  • Image Analysis:

    • Quantify the mean fluorescence intensity of individual cells or regions of interest over time using appropriate image analysis software (e.g., ImageJ/Fiji). This allows for the visualization of relative changes in labile zinc concentrations in response to stimuli.

VI. Conclusion and Future Directions

The this compound scaffold represents a promising platform for the rational design of novel fluorescent zinc probes. The proposed MQ-DPA sensor, based on established principles of PET quenching and DPA chelation, is expected to exhibit high sensitivity, selectivity, and favorable photophysical properties for live-cell imaging. The protocols outlined here provide a comprehensive framework for the synthesis, characterization, and biological application of such probes. Future work could involve modifying the quinoline core to tune the emission wavelength towards the red or near-infrared regions for deeper tissue imaging, or incorporating targeting moieties to enable the specific monitoring of zinc in subcellular organelles like mitochondria or the endoplasmic reticulum.

VII. References

  • Fafioye, A. O., Bashir, B., Clayborne, A., & Dilek, O. (2025). Lighting up zinc: switchable probes for biological imaging. Royal Society of Chemistry.

  • Hess, J., & Franz, K. J. (2014). Techniques for measuring cellular zinc.

  • Hildesheim, J., & Dudev, T. (2019). Tools and techniques for illuminating the cell biology of zinc.

  • Kaur, N., Singh, D., & Kumar, S. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc.

  • Kiyose, K., Kojima, H., Urano, Y., & Nagano, T. (2006). Development of a Ratiometric Fluorescent Zinc Ion Probe in Near-Infrared Region, Based on Tricarbocyanine Chromophore. Journal of the American Chemical Society.

  • Li, C., et al. (2015). Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. ACS Sensors.

  • Liu, Y., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings.

  • Meeusen, J. L., & Dudev, T. (2011). Techniques for measuring cellular zinc.

  • Nagy, G., et al. (2024). A GFP inspired 8-methoxyquinoline-derived fluorescent molecular sensor for the detection of Zn2+ by two-photon microscopy. Repository of the Academy's Library.

  • Pearce, L. L., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. PubMed.

  • (PDF) A GFP Inspired 8‐Methoxyquinoline–Derived Fluorescent Molecular Sensor for the Detection of Zn by Two–Photon Microscopy - ResearchGate. (n.d.).

  • (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - ResearchGate. (n.d.).

  • (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins.

  • (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.

  • (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. PubMed Central.

  • (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.

  • BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions.

  • Wikipedia. Dipicolylamine.

  • (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc.

  • McCormick, J.M. (2003). Synthesis of Tris[(2-pyridyl)methyl]amine. Truman ChemLab.

References

Synthesis of 8-Methoxyquinolin-6-amine Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Within this class, 8-methoxyquinolin-6-amine and its derivatives hold a place of particular importance, most notably as precursors and analogues to critical antimalarial drugs such as primaquine and tafenoquine.[2] The strategic placement of the methoxy and amine functionalities provides a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide for the synthesis of the parent this compound, followed by protocols for the preparation of representative N-substituted derivatives, offering a foundational toolkit for researchers in drug discovery and development.

The synthetic pathways described herein are rooted in classical, robust chemical transformations, primarily the Skraup synthesis for the construction of the quinoline core. This venerable reaction, while requiring careful control of reaction conditions, remains a powerful tool for the preparation of substituted quinolines.[3][4] Subsequent modifications at the 6-amino position allow for the exploration of a diverse chemical space, a crucial aspect of modern medicinal chemistry. This guide is designed to provide not only step-by-step instructions but also the rationale behind the chosen methodologies, empowering researchers to adapt and innovate upon these foundational protocols.

I. Synthesis of the Core Intermediate: this compound

The synthesis of the target scaffold is a two-step process commencing with the Skraup cyclization to form 6-methoxy-8-nitroquinoline, followed by the reduction of the nitro group to the desired amine.

Step 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline

The Skraup synthesis is a classic method for quinoline synthesis, involving the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[4] In this protocol, 3-nitro-4-aminoanisole is used as the aniline component. The reaction is notoriously exothermic and requires strict adherence to the specified temperature and addition rates to ensure safety and optimal yield.[5]

Reaction Scheme:

Skraup Synthesis 3-Nitro-4-aminoanisole 3-Nitro-4-aminoanisole Reaction 3-Nitro-4-aminoanisole->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4_As2O5 H₂SO₄, As₂O₅ H2SO4_As2O5->Reaction Heat Heat 6-Methoxy-8-nitroquinoline 6-Methoxy-8-nitroquinoline Heat->6-Methoxy-8-nitroquinoline Reaction->Heat caption Skraup synthesis of 6-methoxy-8-nitroquinoline.

Caption: Skraup synthesis of 6-methoxy-8-nitroquinoline.

Experimental Protocol:

  • Materials:

    • 3-Nitro-4-aminoanisole

    • Arsenic pentoxide (powdered)

    • Glycerol (U.S.P. grade)

    • Concentrated Sulfuric Acid

    • Chloroform

    • Methanol

    • Decolorizing carbon

    • Concentrated Ammonium Hydroxide

    • Ice

  • Procedure: [5]

    • Caution: This reaction can be vigorous. It is essential to perform this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles and a face shield.

    • In a large three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, create a homogeneous slurry by mixing 588 g (3.5 moles) of 3-nitro-4-aminoanisole, 588 g (2.45 moles) of powdered arsenic pentoxide, and 1.2 kg (13 moles) of glycerol.

    • With efficient stirring, add 315 ml (5.9 moles) of concentrated sulfuric acid from the dropping funnel over 30-45 minutes. The temperature will spontaneously increase to 65-70°C.

    • After the initial addition, carefully heat the mixture in an oil bath. The internal temperature should be slowly raised to 105°C and maintained between 105-110°C to remove water.

    • Once water removal is complete, carefully raise the internal temperature to 118°C and maintain it between 117-119°C.

    • Slowly add an additional 438 g (236 ml) of concentrated sulfuric acid dropwise over 2.5-3.5 hours, ensuring the temperature remains within the specified range.

    • After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

    • Cool the reaction mixture to below 100°C and dilute with 1.5 L of water.

    • Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.

    • Filter the resulting thick slurry and wash the precipitate with water.

    • The crude product is then purified by boiling with chloroform and decolorizing carbon, followed by filtration and recrystallization from methanol. The final product is light-tan crystals.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (moles)Quantity
3-Nitro-4-aminoanisole168.153.5588 g
Arsenic pentoxide229.842.45588 g
Glycerol92.09131.2 kg
Sulfuric Acid98.08~11.9315 ml + 236 ml
Product Molar Mass ( g/mol ) Theoretical Yield Reported Yield
6-Methoxy-8-nitroquinoline204.18714.6 g460-540 g (65-76%)[5]
Step 2: Reduction of 6-Methoxy-8-nitroquinoline to this compound

The nitro group is readily reduced to an amine using various reducing agents. A common and effective method is the use of tin(II) chloride (SnCl₂) in an acidic medium.[2]

Reaction Scheme:

Nitro Reduction 6-Methoxy-8-nitroquinoline 6-Methoxy-8-nitroquinoline Reaction 6-Methoxy-8-nitroquinoline->Reaction SnCl2 SnCl₂ SnCl2->Reaction HCl_EtOH HCl, EtOH HCl_EtOH->Reaction This compound This compound Reaction->this compound caption Reduction of the nitro group to an amine.

Caption: Reduction of the nitro group to an amine.

Experimental Protocol (Adapted from similar reductions):

  • Materials:

    • 6-Methoxy-8-nitroquinoline

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve 6-methoxy-8-nitroquinoline in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

II. Synthesis of N-Substituted this compound Derivatives

The 6-amino group of this compound is a versatile handle for further functionalization. Below are protocols for two common types of derivatization: N-acylation and N-alkylation.

Protocol 1: N-Acylation - Synthesis of 2-Chloro-N-(6-methoxyquinolin-8-yl)acetamide

This protocol demonstrates the acylation of the primary amine with chloroacetyl chloride, a common building block for further elaboration.[2]

Reaction Scheme:

N-Acylation This compound This compound Reaction This compound->Reaction Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction Et3N_CH2Cl2 Et₃N, CH₂Cl₂ Et3N_CH2Cl2->Reaction Acylated_Product 2-Chloro-N-(6-methoxyquinolin-8-yl)acetamide Reaction->Acylated_Product caption N-Acylation of this compound.

Caption: N-Acylation of this compound.

Experimental Protocol: [2]

  • Materials:

    • This compound

    • Chloroacetyl chloride

    • Triethylamine (Et₃N)

    • Dry Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve 0.523 g (3.00 mmol) of this compound in 15 mL of dry dichloromethane and cool to 0°C in an ice bath.

    • Add 2.079 mL (15.00 mmol) of triethylamine and stir the mixture for 10 minutes.

    • Add a solution of 0.477 mL (6.00 mmol) of chloroacetyl chloride in 15 mL of dry dichloromethane dropwise.

    • Allow the reaction to proceed, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination - A General Approach for N-Alkylation

Reductive amination is a powerful method for introducing alkyl groups to a primary amine. This involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding amine.

Workflow Diagram:

Reductive Amination Workflow cluster_0 Reaction Setup cluster_1 Imine Formation and Reduction cluster_2 Work-up and Purification Amine This compound Mix Mix Amine->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix Solvent Solvent (e.g., MeOH, DCE) Solvent->Mix Imine_Formation Imine_Formation Mix->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Quench Quench Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product N-Alkyl-8-methoxyquinolin-6-amine

Caption: General workflow for N-alkylation via reductive amination.

General Experimental Protocol:

  • Materials:

    • This compound

    • Aldehyde or Ketone of choice

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCE) or Methanol (MeOH)

    • Acetic acid (catalytic amount, if needed)

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the aldehyde or ketone.

    • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for a designated period (e.g., 1 hour).

    • Add the reducing agent portion-wise, monitoring for gas evolution.

    • Continue stirring until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

III. Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Typical Characterization Data:

CompoundAppearanceMelting Point (°C)¹H NMR¹³C NMRMass Spec (m/z)
6-Methoxy-8-nitroquinolineLight-tan crystals158-160[5]Consistent with structureConsistent with structure[M+H]⁺ calculated and found
This compoundSolid-Consistent with structureConsistent with structure[M+H]⁺ calculated and found
N-Acyl DerivativeSolid/Oil-Consistent with structureConsistent with structure[M+H]⁺ calculated and found
N-Alkyl DerivativeSolid/Oil-Consistent with structureConsistent with structure[M+H]⁺ calculated and found

IV. Conclusion

This application note provides detailed and reliable protocols for the synthesis of this compound and its derivatives. The methodologies described are robust and can be adapted for the synthesis of a wide range of analogues for screening in drug discovery programs. The foundational Skraup synthesis, while demanding, provides efficient access to the core quinoline scaffold. Subsequent functionalization of the 6-amino group through well-established reactions like acylation and reductive amination opens the door to a vast chemical space. By providing both the practical steps and the underlying chemical principles, this guide aims to equip researchers with the necessary tools to explore the rich medicinal chemistry of 8-methoxyquinoline derivatives.

References

Application Notes and Protocols: The Strategic Use of 8-Methoxyquinolin-6-amine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 8-Methoxyquinolin-6-amine. This key intermediate, a structural analogue of the pharmacophore found in critical antimalarial agents like primaquine and tafenoquine, offers a robust platform for the synthesis of a diverse array of complex heterocyclic compounds.[1][2] We move beyond a simple recitation of procedures to provide a deeper understanding of the causality behind synthetic choices, offering detailed, field-tested protocols for the construction of phenanthrolines, fused imidazoles, and complex tetrazole hybrids. Each protocol is designed as a self-validating system, grounded in authoritative literature, to ensure reproducibility and scientific integrity.

Introduction: The Strategic Importance of the 8-Amino-6-methoxyquinoline Scaffold

This compound (also known as 6-Methoxy-8-aminoquinoline) is a privileged scaffold in medicinal chemistry.[1] Its intrinsic biological relevance, particularly as the core of successful antimalarial drugs, makes it an attractive starting point for new drug discovery campaigns.[1][2] The molecule possesses two primary reactive sites for elaboration: the nucleophilic 6-amino group and the electron-rich quinoline ring, which is amenable to electrophilic substitution, particularly at the C5 and C7 positions. This dual reactivity allows for both straightforward derivatization and the construction of complex, fused polycyclic systems.

Its stability, ease of functionalization, and commercial availability make it a preferred building block for creating libraries of novel compounds with potential therapeutic applications, including anti-cancer, antimicrobial, and antiplasmodial agents.[1][3] This guide will explore several high-impact applications of this versatile precursor.

Application I: Synthesis of Fused Phenanthroline Systems via Skraup-Doebner-von Miller Reaction

The construction of the 1,10-phenanthroline ring system is a classic and powerful application of 8-aminoquinolines. Phenanthrolines are potent metal-chelating agents and are integral to the development of catalysts, sensors, and metallo-pharmaceuticals. The Skraup-Doebner-von Miller reaction provides a direct route to this fused tricyclic system.

Scientific Rationale & Mechanism

This reaction involves the condensation of an aniline (in this case, the 8-aminoquinoline) with an α,β-unsaturated carbonyl compound.[4] The α,β-unsaturated carbonyl is typically generated in situ from the acid-catalyzed dehydration of glycerol to form acrolein.[5][6] The reaction mechanism, while subject to some debate, is generally understood to proceed through the following key steps:[4][7]

  • Michael Addition: Nucleophilic conjugate addition of the 8-amino group to the α,β-unsaturated carbonyl (acrolein).

  • Cyclization: Acid-catalyzed intramolecular electrophilic attack from the activated benzene ring (at the C7 position) onto the carbonyl-derived intermediate.

  • Dehydration & Oxidation: A final dehydration step followed by oxidation yields the aromatic phenanthroline system. An oxidizing agent, traditionally nitrobenzene or arsenic acid, is required to drive the final aromatization step.[5]

The use of this compound as the starting material directly yields a substituted phenanthroline, a valuable scaffold for further functionalization.

Skraup_Mechanism Figure 1: Skraup-Doebner-von Miller Reaction Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction Sequence cluster_workup Workup & Purification A This compound E Michael Addition A->E B Glycerol + H₂SO₄ D In situ Acrolein Formation B->D C Oxidizing Agent (e.g., Nitrobenzene) G Dehydration & Oxidation C->G D->E F Electrophilic Cyclization E->F F->G H Neutralization & Extraction G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Figure 1: Skraup-Doebner-von Miller Reaction Workflow

Experimental Protocol: Synthesis of 2-Methoxy-1,10-phenanthroline

Materials:

  • This compound (1.0 eq, 1.74 g, 10 mmol)

  • Glycerol (3.0 eq, 2.76 g, 30 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (approx. 4 mL)

  • Nitrobenzene (1.5 eq, 1.85 g, 15 mmol)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid (4 mL).

  • Reagent Addition: While stirring, add this compound (1.74 g) and nitrobenzene (1.85 g). The mixture will likely form a thick slurry.

  • Heating: Begin heating the mixture gently in an oil bath. Slowly add glycerol (2.76 g) dropwise.

  • Exothermic Reaction Control: An exothermic reaction is expected. Maintain the internal temperature between 120-130°C. If the reaction becomes too vigorous, cool the flask with an ice bath as needed. Heat at this temperature for 4-5 hours.[3]

  • Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto 100 g of crushed ice with vigorous stirring. Cautiously neutralize the acidic solution by slowly adding 10 M NaOH solution until the pH is ~8-9. Ensure this step is performed in a well-ventilated fume hood as it is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure 2-Methoxy-1,10-phenanthroline.

Application II: Synthesis of Fused Imidazo[4,5-f]quinolines

Imidazo[4,5-c]quinolines are a well-established class of immune response modifiers, with Imiquimod being a prominent example used to treat viral infections and some skin cancers.[8] Synthesizing the isomeric imidazo[4,5-f]quinoline system from this compound requires a strategic introduction of a second nitrogen-containing functional group at the adjacent C5 position to facilitate the imidazole ring closure.

Scientific Rationale & Proposed Strategy

A direct cyclization is not possible from the starting material. Therefore, a two-step sequence is proposed, leveraging fundamental organic reactions:

  • Electrophilic Nitration: The quinoline ring is activated towards electrophilic aromatic substitution. The C5 and C7 positions are the most likely sites for reaction. Under controlled conditions, nitration can be directed primarily to the C5 position to install a nitro group.

  • Reductive Cyclization: The resulting 6-amino-5-nitro intermediate is then subjected to reductive conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation). The nitro group is reduced to an amine, forming a highly reactive 1,2-diamine (a quinoline-5,6-diamine). This diamine intermediate is not typically isolated but is reacted in situ with a one-carbon source, such as formic acid or an orthoester, which undergoes condensation and cyclization to form the fused imidazole ring.[9]

This strategic approach demonstrates how a commercially available precursor can be logically advanced to a more complex, high-value heterocyclic system.

Imidazole_Synthesis Figure 2: Proposed Workflow for Imidazo[4,5-f]quinoline Synthesis A This compound B Step 1: Electrophilic Nitration (HNO₃/H₂SO₄) A->B C 6-Amino-5-nitro Intermediate B->C D Step 2: Reductive Cyclization (e.g., SnCl₂, Formic Acid) C->D E Target Imidazo[4,5-f]quinoline D->E F Purification & Characterization E->F

Caption: Figure 2: Proposed Workflow for Imidazo[4,5-f]quinoline Synthesis

Experimental Protocol: Synthesis of 7-Methoxy-1H-imidazo[4,5-f]quinoline

Part A: Nitration to form 6-Amino-8-methoxy-5-nitroquinoline

Materials:

  • This compound (1.0 eq, 1.74 g, 10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (20 mL)

  • Fuming Nitric Acid (HNO₃) (1.1 eq, 0.5 mL, 11 mmol)

  • Ice, Deionized Water, Ammonium Hydroxide

Procedure:

  • Dissolution: In a 100 mL flask, dissolve this compound in concentrated H₂SO₄ (20 mL) at 0°C using an ice bath.

  • Nitration: Slowly add fuming HNO₃ dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Neutralization & Precipitation: Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain the crude nitro-intermediate.

Part B: Reductive Cyclization

Materials:

  • 6-Amino-8-methoxy-5-nitroquinoline (from Part A) (1.0 eq, 2.19 g, 10 mmol)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq, 11.3 g, 50 mmol)

  • Concentrated Hydrochloric Acid (HCl) (20 mL)

  • Formic Acid (98%) (15 mL)

  • Sodium Hydroxide (NaOH) solution (10 M)

Procedure:

  • Reduction: Suspend the nitro-intermediate in concentrated HCl (20 mL). Add a solution of SnCl₂·2H₂O in concentrated HCl (10 mL) portion-wise. Stir the mixture at room temperature for 4-6 hours until the yellow color disappears, indicating the reduction of the nitro group.

  • Cyclization: To the same flask, add formic acid (15 mL) and heat the mixture to reflux for 3 hours.

  • Workup: Cool the reaction mixture and neutralize by carefully adding 10 M NaOH solution until strongly basic (pH > 10).

  • Extraction: Extract the resulting suspension with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization to yield the final product.

Application III: Multicomponent Synthesis of Tetrazole Hybrids via Ugi-Azide Reaction

Multicomponent reactions (MCRs) are highly efficient processes for generating molecular complexity in a single step. The Ugi-azide reaction is a powerful MCR that combines an amine, an aldehyde, an isocyanide, and an azide source to create tetrazole derivatives. This approach has been successfully used to synthesize novel 8-amino-6-methoxyquinoline-tetrazole hybrids with promising antiplasmodial activity.[1][2][10]

Scientific Rationale & Mechanism

The Ugi-azide reaction leverages the reactivity of several components in a convergent manner. The key steps are:

  • Iminium Ion Formation: The amine (this compound) and an aldehyde condense to form an iminium ion.

  • Nucleophilic Attack: The isocyanide and the azide (from trimethylsilyl azide) add to the iminium ion in a concerted or stepwise fashion.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the stable, aromatic tetrazole ring.

This reaction is exceptionally valuable for creating diverse compound libraries, as the aldehyde and isocyanide components can be easily varied to explore the structure-activity relationship (SAR).[1]

Experimental Protocol: General Procedure for Ugi-Azide Synthesis of Tetrazole Hybrids

This protocol is adapted from the procedure described by Buzzi et al.[10]

Materials:

  • This compound (1.0 eq, 0.75 mmol)

  • Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq, 0.75 mmol)

  • tert-Butyl Isocyanide (1.0 eq, 0.75 mmol)

  • Trimethylsilyl Azide (TMS-N₃) (1.0 eq, 0.75 mmol)

  • Anhydrous Methanol (5 mL)

  • Dichloromethane (DCM)

  • Aqueous Sodium Disulfite (30%)

  • Aqueous Sodium Bicarbonate (0.1%)

Procedure:

  • Amine & Aldehyde Condensation: Dissolve this compound (0.75 mmol) in anhydrous methanol (5 mL) in a flask under an argon atmosphere. Add the corresponding aldehyde (0.75 mmol) and stir the mixture at room temperature for 1 hour.

  • Addition of Reagents: To the stirred solution, add trimethylsilyl azide (0.75 mmol) followed by tert-butyl isocyanide (0.75 mmol) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24-120 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, evaporate the solvent in vacuo.

  • Workup and Extraction: Dissolve the residue in DCM. Wash the organic solution several times with 30% aqueous sodium disulfite, followed by 0.1% aqueous sodium bicarbonate.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired tetrazole hybrid.

Reactant Product (Example) Reported Yield Reference
This compound, Benzaldehyde, TMS-N₃, t-Bu isocyanideN-((Phenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)quinolin-8-amine22%[10]
This compound, 4-Chlorobenzaldehyde, TMS-N₃, t-Bu isocyanideN-((4-Chlorophenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)quinolin-8-amine6%[10]

Table 1: Example Yields for the Ugi-Azide Reaction. Yields can be highly dependent on the specific aldehyde used.

Conclusion

This compound is a cornerstone synthetic building block that provides access to a rich diversity of heterocyclic structures with significant potential in drug discovery and materials science. The applications detailed herein—from classic cyclocondensations like the Skraup-Doebner-von Miller reaction to modern multicomponent strategies like the Ugi-azide reaction—highlight its versatility. By understanding the underlying chemical principles and employing robust, validated protocols, researchers can effectively leverage this precursor to construct novel phenanthrolines, fused imidazoles, tetrazoles, and other complex molecular architectures.

References

Application Notes & Protocols: N-Alkylation of 8-Methoxyquinolin-6-amine for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for several antimalarial drugs like primaquine and tafenoquine.[1] The strategic N-alkylation of derivatives such as 8-Methoxyquinolin-6-amine is a critical step in modifying the pharmacokinetic and pharmacodynamic properties of these molecules, enabling the development of novel therapeutic agents. This guide provides an in-depth analysis of established and modern synthetic protocols for the N-alkylation of this compound, designed for researchers and scientists in drug development. We will explore the causality behind experimental choices, present detailed step-by-step protocols, and offer insights into process optimization.

Introduction: The Strategic Importance of N-Alkylation

The primary amine at the 6-position of the 8-methoxyquinoline core is a versatile handle for synthetic modification. N-alkylation introduces substituents that can profoundly influence a compound's lipophilicity, basicity, metabolic stability, and interaction with biological targets. The choice of alkylation strategy is therefore a critical decision in the synthetic workflow, balancing factors like efficiency, selectivity, and functional group tolerance.

Three primary methodologies are prevalent for the N-alkylation of aromatic amines like this compound:

  • Direct Alkylation with Alkyl Halides: A classical nucleophilic substitution (SN2) approach. While straightforward, it can be challenging to control, often leading to over-alkylation and requiring relatively harsh conditions.[2]

  • Reductive Amination: A highly versatile and controllable one-pot method that involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired alkylated amine.[3][4] This method is widely favored for its high selectivity for mono-alkylation.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] This modern technique offers exceptional substrate scope and functional group tolerance, making it invaluable for complex molecule synthesis.[7][8]

This document will provide detailed protocols for the two most common and accessible methods: Direct Alkylation and Reductive Amination.

Comparative Overview of N-Alkylation Methodologies

The selection of an appropriate N-alkylation method depends on the specific alkyl group to be introduced, the scale of the reaction, and the overall synthetic strategy.

Methodology Alkylating Agent Key Reagents/Catalysts Typical Solvents Temperature Key Advantages Potential Challenges
Direct Alkylation Alkyl Halides (R-X)Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)DMF, AcetonitrileRoom Temp. to RefluxSimple setup, readily available reagents.Risk of di-alkylation, requires reactive alkyl halides, potential for side reactions.[2][9]
Reductive Amination Aldehydes (R-CHO), Ketones (R₂C=O)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)DCE, MeOH, THFRoom TemperatureExcellent control for mono-alkylation, mild conditions, broad substrate scope.[3][10]Requires a suitable carbonyl compound, reducing agents can be moisture-sensitive.
Buchwald-Hartwig Aryl/Alkyl Halides or TriflatesPd Catalyst, Phosphine Ligand, BaseToluene, Dioxane80-110 °CExcellent for aryl and heteroaryl groups, high functional group tolerance.[5][6]Requires expensive catalysts and ligands, reaction optimization can be complex.

Experimental Workflows and Mechanisms

A clear understanding of the reaction workflow is essential for successful execution and troubleshooting.

N-Alkylation_Workflow cluster_0 General Workflow Start Start: This compound ChooseMethod Select Alkylation Method Start->ChooseMethod Reaction Perform Reaction: - Add Reagents - Control Temp/Time ChooseMethod->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification: Column Chromatography Workup->Purify Characterize Characterization: NMR, LC-MS, HRMS Purify->Characterize End Final Product: N-Alkyl-8-Methoxyquinolin-6-amine Characterize->End

Caption: General experimental workflow for N-alkylation.

Mechanism Spotlight: Reductive Amination

Reductive amination proceeds in two key stages within a single pot: the formation of an iminium ion, followed by its immediate reduction. The choice of a mild reducing agent is critical to its success.

Reductive_Amination_Mechanism cluster_1 Reductive Amination Pathway Amine This compound (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) (Electrophile) Aldehyde->Hemiaminal Imine Iminium Ion Intermediate (Electrophilic) Hemiaminal->Imine - H₂O (Acid Catalyzed) Product N-Alkylated Product Imine->Product + Hydride (H⁻) Reducer Reducing Agent [e.g., NaBH(OAc)₃] Reducer->Product donates H⁻

References

Application Notes & Protocols: Strategic Use of 8-Methoxyquinolin-6-amine in the Preparation of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and its versatile role as a ligand in coordination chemistry.[1][2] Among its derivatives, 8-Methoxyquinolin-6-amine is emerging as a ligand of significant interest. Its bidentate nature, involving the quinoline nitrogen and the exocyclic amino group, allows for the formation of stable chelate complexes with a variety of transition metals.[3][4] These metal complexes are at the forefront of research in the development of new therapeutic agents, catalysts, and functional materials.[1][5] The electronic properties conferred by the methoxy and amine substituents on the quinoline ring system can be strategically manipulated to fine-tune the physicochemical characteristics of the resulting metal complexes, such as their stability, redox potential, and biological activity.

This comprehensive guide provides detailed protocols for the synthesis of metal complexes using this compound, with a focus on the underlying chemical principles and practical considerations for researchers in drug discovery and materials science.

Scientific Rationale: The Coordination Chemistry of this compound

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and the nitrogen atom of the 6-amino group. This forms a stable five-membered chelate ring, a thermodynamically favored arrangement. The methoxy group at the 8-position, while not directly involved in coordination, influences the electronic properties of the quinoline ring system through its electron-donating mesomeric effect. This can enhance the electron density on the quinoline nitrogen, potentially strengthening the metal-ligand bond.

The choice of the metal precursor is critical in determining the final structure and properties of the complex. Transition metals such as copper(II), palladium(II), and platinum(II) are frequently employed due to their versatile coordination geometries (e.g., square planar, octahedral) and their established roles in catalysis and medicine.[6][7][8] The selection of solvent, temperature, and stoichiometry are key experimental parameters that must be optimized to achieve high yields and purity of the desired metal complex.

Experimental Protocols

PART 1: General Protocol for the Synthesis of a Transition Metal Complex with this compound

This general protocol outlines the fundamental steps for the synthesis of a metal complex with this compound. Specific examples with copper(II) and palladium(II) are provided in the subsequent sections.

Materials:

  • This compound (C₁₀H₁₀N₂O, MW: 174.20 g/mol )[2]

  • Metal salt precursor (e.g., CuCl₂, PdCl₂)

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, or DMF)

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for synthesis (Schlenk flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel and flask)

  • Drying apparatus (vacuum oven or desiccator)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification p1 Dissolve this compound in anhydrous solvent under inert gas. r1 Slowly add metal salt solution to the ligand solution with stirring. p1->r1 p2 Dissolve metal salt precursor in anhydrous solvent. p2->r1 r2 Heat the reaction mixture under reflux for a specified duration (e.g., 2-24 h). r1->r2 r3 Monitor reaction progress (e.g., by TLC or color change). r2->r3 i1 Cool the reaction mixture to room temperature or below. r3->i1 i2 Collect the precipitate by vacuum filtration. i1->i2 i3 Wash the solid with cold solvent to remove unreacted starting materials. i2->i3 i4 Dry the product under vacuum. i3->i4 i5 Recrystallize from a suitable solvent if further purification is needed. i4->i5

Caption: General workflow for the synthesis of metal complexes with this compound.

Step-by-Step Procedure:

  • Ligand Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (2 molar equivalents) in a minimal amount of anhydrous solvent. Stir the solution until the ligand is completely dissolved. The use of an inert atmosphere is crucial to prevent oxidation of the ligand and the metal center, particularly for air-sensitive complexes.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt precursor (1 molar equivalent) in the same anhydrous solvent. Gentle heating may be required to facilitate dissolution.

  • Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature using a dropping funnel. A color change or the formation of a precipitate is often observed upon addition, indicating complex formation.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 24 hours. The optimal reaction time should be determined empirically, for instance by monitoring the disappearance of the starting materials using thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with small portions of cold solvent to remove any soluble impurities. Dry the purified complex in a vacuum oven or a desiccator to a constant weight.

PART 2: Specific Protocol for the Synthesis of a Copper(II) Complex

This protocol describes the synthesis of a dichlorido-bis(this compound)copper(II) complex, [Cu(C₁₀H₁₀N₂O)₂Cl₂], based on analogous procedures for similar quinoline-based ligands.[9][10]

Materials:

  • This compound: 0.348 g (2.0 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O): 0.170 g (1.0 mmol)

  • Anhydrous ethanol: 20 mL

Procedure:

  • Dissolve this compound (0.348 g, 2.0 mmol) in 10 mL of warm anhydrous ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (0.170 g, 1.0 mmol) in 10 mL of anhydrous ethanol.

  • Slowly add the copper(II) chloride solution to the stirred ligand solution. A green precipitate is expected to form immediately.

  • Heat the mixture to reflux and stir for 4 hours.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes.

  • Collect the green solid by vacuum filtration and wash it with two 5 mL portions of cold ethanol, followed by one 5 mL portion of diethyl ether.

  • Dry the product in a vacuum desiccator over P₄O₁₀.

Expected Yield and Characterization Data:

ParameterExpected Result
Appearance Green crystalline solid
Yield > 80%
FT-IR (cm⁻¹) Shift in ν(N-H) and quinoline ring vibrations upon coordination. Appearance of new bands corresponding to Cu-N vibrations.
UV-Vis (nm) d-d transitions characteristic of a Cu(II) complex.
Elemental Analysis Consistent with the formula [Cu(C₁₀H₁₀N₂O)₂Cl₂]
PART 3: Specific Protocol for the Synthesis of a Palladium(II) Complex

This protocol details the synthesis of a dichlorido-(this compound)palladium(II) complex, [Pd(C₁₀H₁₀N₂O)Cl₂], drawing from established methods for preparing palladium(II) amine complexes.[7][11]

Materials:

  • This compound: 0.174 g (1.0 mmol)

  • Palladium(II) chloride (PdCl₂): 0.177 g (1.0 mmol)

  • Acetonitrile: 25 mL

Procedure:

  • Suspend palladium(II) chloride (0.177 g, 1.0 mmol) in 15 mL of acetonitrile in a 50 mL Schlenk flask.

  • Dissolve this compound (0.174 g, 1.0 mmol) in 10 mL of acetonitrile.

  • Add the ligand solution to the palladium(II) chloride suspension under a nitrogen atmosphere.

  • Heat the reaction mixture at 80 °C with vigorous stirring for 24 hours. The initial brown suspension should gradually turn into a yellow solution and then form a yellow precipitate.

  • Cool the mixture to room temperature.

  • Collect the yellow precipitate by filtration, wash with 5 mL of cold acetonitrile, and then with 10 mL of diethyl ether.

  • Dry the product under vacuum at 60 °C for 12 hours.

Expected Yield and Characterization Data:

ParameterExpected Result
Appearance Yellow powder
Yield > 85%
FT-IR (cm⁻¹) Downfield shift of ν(N-H) stretching vibrations. Characteristic shifts in the quinoline ring deformation bands. Appearance of Pd-N and Pd-Cl stretching bands in the far-IR region.
¹H NMR (DMSO-d₆, δ ppm) Downfield shift of the quinoline and amine protons upon coordination to the paramagnetic Pd(II) center.
Elemental Analysis Consistent with the formula [Pd(C₁₀H₁₀N₂O)Cl₂]

Characterization of Metal Complexes

A thorough characterization of the synthesized complexes is essential to confirm their identity, purity, and structure.

Structural Elucidation Diagram:

G Complex Synthesized Metal Complex FTIR FT-IR Spectroscopy Complex->FTIR Confirms ligand coordination (shifts in N-H and ring vibrations) UVVis UV-Vis Spectroscopy Complex->UVVis Investigates electronic transitions (d-d bands, charge transfer) NMR NMR Spectroscopy (for diamagnetic complexes) Complex->NMR Determines solution structure (proton and carbon environments) MS Mass Spectrometry Complex->MS Confirms molecular weight EA Elemental Analysis Complex->EA Determines elemental composition (verifies formula) Xray Single-Crystal X-ray Diffraction Complex->Xray Provides definitive solid-state structure and coordination geometry

Caption: Key techniques for the characterization of this compound metal complexes.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for confirming the coordination of this compound to the metal center. Upon complexation, shifts in the vibrational frequencies of the N-H bonds of the amino group and the C=N and C=C bonds of the quinoline ring are expected.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Ligand-to-metal or metal-to-ligand charge transfer bands and d-d transitions for transition metal complexes can be observed, which are indicative of the coordination environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II) in some cases), ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. The chemical shifts of the protons on the quinoline ring and the amino group will be affected by coordination to the metal.

  • Elemental Analysis: This analysis determines the percentage composition of C, H, and N in the complex, which is used to confirm the empirical formula.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center.

Applications in Drug Discovery and Development

Metal complexes of quinoline derivatives have shown significant promise as therapeutic agents. The chelation of a metal ion can enhance the biological activity of the parent ligand. For instance, palladium(II) and platinum(II) complexes are well-known for their anticancer properties, often acting by interacting with DNA.[6] Copper is an essential trace element, and its complexes have been investigated for a range of bioactivities, including antimicrobial and anticancer effects. The this compound ligand provides a versatile platform for the design of new metal-based drugs with potentially novel mechanisms of action.

References

Application Notes and Protocols for the Analytical Characterization of 8-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Methoxyquinolin-6-amine is a key heterocyclic amine intermediate with significant applications in pharmaceutical research and development. Its quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise characterization of this compound and its related products is paramount to ensure the quality, safety, and efficacy of the final drug substance. This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The methodologies detailed herein are designed to provide a robust framework for the identification, purity assessment, and structural elucidation of this compound. Adherence to these protocols will enable the generation of reliable and reproducible data, which is critical for regulatory submissions and the overall success of a drug development program.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O--INVALID-LINK--[1]
Molecular Weight 174.20 g/mol --INVALID-LINK--[1]
Melting Point 167-169 °CChemicalBook[2]
Boiling Point 368.3±22.0 °C (Predicted)ChemicalBook[2]
Appearance Brown to Very Dark Brown Solid--INVALID-LINK--[3]
Solubility DMSO (Slightly), Methanol (Slightly)--INVALID-LINK--[2]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of this compound and its potential impurities. The polarity of the molecule, imparted by the amine and methoxy groups, makes reversed-phase HPLC an ideal choice.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for the moderately polar this compound. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure optimal peak shape and resolution. The acidic pH of the buffer protonates the amino group, enhancing its interaction with the stationary phase and improving peak symmetry. UV detection is suitable due to the chromophoric nature of the quinoline ring system.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh this compound B Dissolve in mobile phase A->B C Filter through 0.45 µm syringe filter B->C D Prepare mobile phase (ACN/Buffer) E Degas mobile phase D->E F Equilibrate HPLC system with mobile phase G Inject sample F->G H Isocratic elution G->H I UV Detection at 254 nm H->I J Integrate peaks I->J K Calculate purity and impurity levels J->K L Method Validation (ICH Q2(R1)) K->L

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[4]

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄).

  • Orthophosphoric acid (H₃PO₄).

  • Water (HPLC grade).

  • Mobile Phase: Prepare a solution of 20 mM KH₂PO₄ in water and adjust the pH to 3.0 with H₃PO₄. The mobile phase is a mixture of acetonitrile and this buffer (e.g., 30:70 v/v). The optimal ratio should be determined during method development.

  • Sample Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Run Time: 15 minutes or until all impurities have eluted.

4. Method Validation: The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it minimizes fragmentation and provides a clear molecular ion peak. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition.

Expected Fragmentation Pattern: The primary fragmentation pathway for amines is typically α-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[10] For this compound, this would involve the loss of a methyl radical from the methoxy group or cleavage of the quinoline ring.

Detailed MS Protocol:

  • Instrument: Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.

  • Ionization Mode: Positive ESI.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

  • Infusion: The sample, dissolved in methanol, is directly infused into the mass spectrometer.

  • Data Acquisition: Acquire spectra in the m/z range of 50-500.

Expected Data:

  • Molecular Ion Peak [M+H]⁺: m/z 175.0866 (calculated for C₁₀H₁₁N₂O⁺).

  • Key Fragments: Observe for fragments corresponding to the loss of CH₃ (m/z 160.0631) and other characteristic fragments of the quinoline ring.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, enabling unambiguous structural elucidation.

Causality Behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve this compound and its distinct solvent peak that does not interfere with the analyte signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Expected ¹H and ¹³C NMR Spectral Data (based on the closely related 6-methoxyquinolin-8-amine): [11]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ 8.60 (dd, J = 4.3, 1.6 Hz, 1H)δ 159.4
δ 7.96 (dd, J = 8.3, 1.6 Hz, 1H)δ 145.4
δ 7.32 (dd, J = 8.3, 4.3 Hz, 1H)δ 145.2
δ 6.58 (d, J = 2.5 Hz, 1H)δ 135.5
δ 6.48 (d, J = 2.6 Hz, 1H)δ 130.4
δ 5.01 (br s, 2H, -NH₂)δ 122.2
δ 3.88 (s, 3H, -OCH₃)δ 102.2
δ 95.0
δ 55.8

Detailed NMR Protocol:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ containing 0.03% TMS.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse experiment with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans for adequate signal averaging.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Experimental Choices: The KBr pellet method is a common and reliable technique for solid samples, providing a uniform matrix for IR analysis.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3300N-H (amine)Stretching (two bands for primary amine)
3050-3000C-H (aromatic)Stretching
2950-2850C-H (methoxy)Stretching
1620-1580C=C (aromatic)Stretching
1650-1580N-H (amine)Bending
1250-1020C-N (aromatic amine)Stretching
1275-1200C-O (aryl ether)Asymmetric Stretching
1075-1020C-O (aryl ether)Symmetric Stretching

Detailed FTIR Protocol:

  • Instrument: Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing it into a transparent disk.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability and decomposition profile of this compound.

Logical Flow for Thermal Stability Assessment

Thermal_Analysis_Flow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) cluster_interpretation Data Interpretation A This compound Sample B Heat sample at a constant rate A->B E Heat sample at a constant rate A->E C Measure heat flow B->C D Determine melting point (Tm) and enthalpy of fusion (ΔHf) C->D H Assess Thermal Stability D->H F Measure mass loss E->F G Determine decomposition temperature (Td) F->G G->H I Identify Potential Polymorphs H->I J Determine Safe Handling and Storage Conditions H->J

Caption: Logical flow for thermal stability assessment of this compound.

Detailed Thermal Analysis Protocols

1. Differential Scanning Calorimetry (DSC):

  • Instrument: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25 °C to 250 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset and peak temperatures of the melting endotherm.

2. Thermogravimetric Analysis (TGA):

  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve.

Conclusion

The analytical techniques and protocols detailed in this application note provide a comprehensive framework for the characterization of this compound products. A multi-technique approach, combining chromatography, mass spectrometry, NMR, FTIR, and thermal analysis, is essential for unequivocally confirming the identity, purity, and stability of this important pharmaceutical intermediate. The implementation of these validated methods will ensure the generation of high-quality data, facilitating informed decision-making throughout the drug development process and ensuring compliance with regulatory standards.

References

Troubleshooting & Optimization

Overcoming common byproducts in 8-Methoxyquinolin-6-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methoxyquinolin-6-amine. This crucial chemical intermediate, a foundational scaffold for numerous pharmacologically active molecules, including antimalarial agents like primaquine, presents unique synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common hurdles, particularly the formation of persistent byproducts that can compromise yield and purity. Drawing from established protocols and field experience, we will explore the causality behind these issues and provide robust, actionable solutions.

Section 1: The Synthetic Landscape

The most prevalent and industrially relevant synthesis of this compound is a two-step process. It begins with a Skraup-type reaction to construct the quinoline core, followed by the reduction of a nitro group to the target amine. Understanding this pathway is the first step in diagnosing and preventing byproduct formation.

  • Step 1: The Skraup Reaction. 4-Methoxy-2-nitroaniline is reacted with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent to form the intermediate, 6-methoxy-8-nitroquinoline.

  • Step 2: Nitro Group Reduction. The 6-methoxy-8-nitroquinoline intermediate is then subjected to a reduction reaction, commonly using tin(II) chloride (SnCl₂) in an acidic medium, to yield the final product, this compound.[1]

While straightforward in principle, each step harbors potential for significant side reactions.

G cluster_0 Step 1: Skraup Reaction cluster_1 Step 2: Nitro Reduction SM 4-Methoxy-2-nitroaniline + Glycerol INT_STEP Skraup Reaction (H₂SO₄, Oxidant) SM->INT_STEP PROD1 6-Methoxy-8-nitroquinoline (Intermediate) INT_STEP->PROD1 Main Pathway BYPROD1 Tar & Polymerization Byproducts INT_STEP->BYPROD1 Side Reaction (Poor Temp. Control) RED_STEP Reduction (e.g., SnCl₂, HCl) PROD1->RED_STEP PROD2 This compound (Target Product) RED_STEP->PROD2 Desired Conversion BYPROD2 Unreacted Starting Material (6-Methoxy-8-nitroquinoline) RED_STEP->BYPROD2 Incomplete Reaction

Caption: Synthetic pathway for this compound and major byproduct routes.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.

Question 1: My Skraup reaction yielded very little product and a large amount of intractable black tar. What is causing this and how can I prevent it?

Answer: This is the most common failure mode of the Skraup reaction. The issue stems from the highly exothermic nature of the reaction and the instability of an intermediate.

  • Causality: The reaction involves the dehydration of glycerol by concentrated sulfuric acid to form acrolein in situ. Acrolein is highly reactive and prone to polymerization under the harsh, acidic, and high-temperature conditions, leading to the formation of black, tar-like substances. Furthermore, the overall reaction is extremely exothermic; a runaway reaction will almost certainly result in polymerization and decomposition, destroying your starting material and desired product.

  • Solution & Optimization:

    • Temperature Control is Critical: The addition of concentrated sulfuric acid to the glycerol and aniline mixture must be done slowly and with efficient external cooling (e.g., an ice-water bath). The internal temperature should be carefully monitored and not allowed to rise uncontrollably.

    • Use a Moderating Agent: The addition of a mild Lewis acid like ferrous sulfate (FeSO₄) can help to moderate the reaction, making it less violent and improving the yield.[1]

    • Controlled Heating: Once the initial exotherm is managed, the reaction mixture should be heated gradually to the target temperature (often around 130 °C) using an oil bath or heating mantle with a temperature controller. This prevents localized overheating.

    • Purity of Starting Material: Ensure your 4-methoxy-2-nitroaniline is of high purity. Impurities can act as catalysts for polymerization.[2]

Question 2: After the reduction step, my final product is heavily contaminated with the starting material, 6-methoxy-8-nitroquinoline. How can I drive the reaction to completion?

Answer: Incomplete reduction is a frequent problem, often related to the stoichiometry of the reducing agent or inefficient reaction conditions.

  • Causality: The reduction of an aromatic nitro group using SnCl₂ requires 3 equivalents of the reagent per mole of nitro compound in an acidic environment. An insufficient amount of SnCl₂ or inadequate acidity will lead to an incomplete reaction. The reaction can also be sluggish if not heated sufficiently.

  • Solution & Optimization:

    • Verify Stoichiometry: Use a slight excess (e.g., 3.1-3.5 equivalents) of SnCl₂·2H₂O to ensure all the nitro compound is consumed.

    • Maintain Acidity: The reaction is typically run in concentrated hydrochloric acid or a mixture of ethanol and HCl. The acidic medium is crucial for the reducing agent's activity.

    • Monitor with TLC: Before workup, run a Thin-Layer Chromatography (TLC) plate to check for the presence of the starting material (the nitro compound is typically a yellow spot with a higher Rf than the more polar amine product). If starting material remains, consider adding more SnCl₂ and extending the reaction time at reflux.

    • Ensure Proper Workup: The workup involves basifying the acidic mixture, usually with a strong base like NaOH or NH₄OH, to precipitate tin salts and liberate the free amine. Incomplete basification can lead to the product remaining as a salt in the aqueous layer.

Question 3: I'm struggling with the final purification. My this compound is a dark oil that is difficult to crystallize, and column chromatography gives poor separation.

Answer: The basic and chelating nature of the product, combined with potential impurities, makes purification challenging. A multi-step purification strategy is often required.

  • Causality: As a primary amine, the product is basic and can be difficult to handle on standard silica gel, which is acidic. Tailing on the column is common. Dark colors often indicate trace amounts of oxidation or residual polymeric byproducts from the Skraup step.

  • Solution & Optimization:

    • Acid-Base Extraction: This is a powerful technique for purifying amines.[3] Dissolve the crude product in a nonpolar organic solvent (e.g., dichloromethane or ether). Extract this solution with dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, carefully basify the aqueous layer with cold NaOH or K₂CO₃ and extract the pure free amine back into a fresh portion of organic solvent.

    • Purification via Salt Formation: For a solid product, you can often achieve high purity by precipitating it as a salt. After the acid-base extraction, instead of re-extracting the free base, you can crystallize the hydrochloride or diphosphate salt directly from the aqueous solution.[4] The purified salt can then be stored or treated with a base to liberate the amine when needed.

    • Optimized Chromatography: If chromatography is necessary, consider using neutral alumina instead of silica gel.[5] Alternatively, you can use silica gel that has been pre-treated with triethylamine (by including ~1% triethylamine in the eluent) to deactivate the acidic sites and prevent tailing.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for recrystallizing the 6-methoxy-8-nitroquinoline intermediate?

    • A: Chloroform and ethylene dichloride are reported to be effective solvents for recrystallization, providing good recovery of the purified product.[2] Methanol can also be used, but the solubility is lower.[2]

  • Q: Can I use catalytic hydrogenation (e.g., H₂/Pd-C) for the reduction step instead of SnCl₂?

    • A: Yes, catalytic hydrogenation is an excellent alternative that often results in a much cleaner workup, avoiding the hassle of removing tin salts. However, it requires specialized equipment (hydrogenator) and care must be taken as quinoline compounds can sometimes poison the catalyst. The reaction is typically run in a solvent like ethanol or ethyl acetate.

  • Q: My final this compound product darkens over time. How should it be stored?

    • A: Aromatic amines are susceptible to air oxidation, which often results in the formation of colored impurities. The product should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dark place or a refrigerator.

Section 4: Optimized Experimental Protocol

This protocol outlines a reliable method for the synthesis and purification of this compound, incorporating troubleshooting insights.

Part A: Synthesis of 6-Methoxy-8-nitroquinoline
  • Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-methoxy-2-nitroaniline (1.0 eq) and glycerol (3.5 eq).

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 100 °C.

  • Reaction: After the addition is complete, add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq) as a moderator. Heat the mixture slowly and carefully in an oil bath to 130-140 °C and maintain for 3-4 hours.

  • Workup: Allow the mixture to cool to below 100 °C and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Neutralization & Filtration: Slowly neutralize the acidic solution with concentrated ammonium hydroxide until it is basic (pH > 8). The product will precipitate as a yellow-brown solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. Recrystallize the crude solid from chloroform or ethylene dichloride to obtain pure 6-methoxy-8-nitroquinoline as yellow crystals.[2]

Part B: Synthesis of this compound
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 6-methoxy-8-nitroquinoline (1.0 eq) in ethanol.

  • Reduction: To this solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.2 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and cool in an ice bath.

  • Neutralization: Slowly add a cold, concentrated solution of sodium hydroxide (NaOH) until the mixture is strongly basic (pH > 12) and all tin salts have precipitated as white tin(IV) hydroxide.

  • Extraction: Extract the aqueous slurry multiple times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Purification: Remove the solvent in vacuo to yield the crude this compound. For highest purity, perform an acid-base extraction as described in the troubleshooting section or purify by column chromatography on triethylamine-treated silica gel.

ParameterStep 1 (Skraup)Step 2 (Reduction)Rationale
Temperature Initial <100°C, then 130-140°CRefluxPrevents runaway polymerization; drives reaction to completion.
Key Reagents H₂SO₄, Glycerol, FeSO₄SnCl₂·2H₂O, HClAcid catalyst/dehydrator; quinoline formation; moderator; reducing agent.
Workup pH > 8 (Basic)> 12 (Strongly Basic)Precipitates product; precipitates tin salts & liberates free amine.
Purification RecrystallizationAcid-Base Extraction / ChromatographyRemoves tar and starting material; separates product from non-basic impurities.

References

Technical Support Center: Purification Strategies for Crude 8-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 8-Methoxyquinolin-6-amine (CAS 90-52-8). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity material post-synthesis. As a key intermediate in the synthesis of pharmaceuticals like the antimalarial agent Primaquine, the purity of this compound is paramount.[1][2]

This guide moves beyond simple protocols to provide a troubleshooting framework, helping you diagnose issues and select the most effective purification strategy based on the specific impurity profile of your crude product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I can expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the Skraup reaction of 4-methoxy-2-nitroaniline followed by reduction of the resulting 6-methoxy-8-nitroquinoline intermediate.[1][3]

Therefore, typical impurities may include:

  • Unreacted Starting Materials: 6-methoxy-8-nitroquinoline from incomplete reduction.

  • Side-Products: Highly colored polymeric tars, which are characteristic byproducts of the Skraup reaction.

  • Reagents from Workup: Residual reducing agents like stannous chloride (SnCl₂) or iron salts.[1][3]

  • Degradation Products: Amines, especially aromatic ones, can be sensitive to air and light, leading to oxidized, colored impurities.[4]

Q2: My crude product is a dark brown or black oil/tar. How can I even begin to purify it?

A2: This is a very common issue, often due to polymeric byproducts. An initial workup using acid-base extraction is the most robust first step before attempting other methods like recrystallization or chromatography. This technique specifically isolates your basic amine from neutral and acidic impurities. See the Troubleshooting Guide (Problem 2) for a detailed protocol.

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: A multi-technique approach is best for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the number of components and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, typically using a UV detector. Reversed-phase columns (C8 or C18) are common.[5]

  • Gas Chromatography (GC): Suitable for assessing purity, especially for volatile impurities.[6]

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS) or GC (GC-MS) to identify the molecular weights of impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can help identify major impurities if their structures are known.

Troubleshooting Guide & Detailed Protocols

Problem 1: My recrystallization attempt resulted in poor recovery or failed to produce crystals.

This is often a solvent selection issue. An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9][10]

Causality Analysis:

  • Solvent is too polar/non-polar: The compound remains soluble even at low temperatures, leading to low or no recovery.

  • Insufficient solvent: The compound may "oil out" instead of crystallizing because the solution is supersaturated at a temperature above the compound's melting point (Melting Point: ~41-51 °C).[4][11]

  • Cooling too rapidly: Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, impure crystals.

Workflow: Systematic Recrystallization

cluster_prep Preparation cluster_proc Procedure cluster_iso Isolation & Analysis A Start with Crude Solid B Solvent Screening (Table 1) A->B C Select Optimal Solvent B->C D Dissolve in Minimum Hot Solvent C->D E Add Decolorizing Carbon (if needed) D->E if colored F Hot Gravity Filtration E->F G Slow Cooling to Room Temp F->G H Ice Bath Cooling G->H I Vacuum Filtration H->I J Wash Crystals with Cold Solvent I->J K Dry Crystals J->K L Assess Purity (TLC, HPLC, MP) K->L

Caption: Systematic workflow for recrystallization.

Table 1: Solvent Screening for Recrystallization

SolventPolarityBoiling Point (°C)Observations & Suitability
Methanol Polar Protic65Recommended. Reported to be an effective solvent.[4] Good solubility when hot, poor when cold.
Ethanol Polar Protic78Good alternative to methanol; may have slightly higher solubility at room temperature.
Isopropanol Polar Protic82Worth testing; lower volatility can aid in slower crystal growth.
Toluene Non-polar111May be effective for removing polar impurities.
Hexane/Heptane Non-polar69 / 98Likely too non-polar; useful as an anti-solvent or for trituration to remove oils.
Water Very Polar100Unlikely to be a good primary solvent due to the aromatic nature of the compound.

Protocol 1: Recrystallization from Methanol

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small portion of methanol and heat the mixture to a gentle boil while stirring.

  • Continue adding methanol dropwise until the solid just dissolves. Avoid adding excess solvent.

  • (Optional: Decolorization) If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (~1-2% w/w) of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.

  • Dry the purified crystals under vacuum.

Problem 2: My crude product contains many impurities, including baseline material on TLC, and is resistant to crystallization.

This scenario calls for a more powerful separation technique that exploits the chemical properties of your target compound. Since this compound is a base, acid-base extraction is the ideal method to separate it from neutral or acidic impurities.[12][13][14]

Causality Analysis: The basic amino group (-NH₂) on the quinoline ring is readily protonated by an acid (like HCl) to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻).[13][15] Neutral organic impurities will remain in the organic layer, providing an efficient separation. Subsequent basification of the aqueous layer regenerates the free amine, which is insoluble in water and will precipitate or can be extracted back into an organic solvent.[14]

Workflow: Acid-Base Extraction

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Acid-Base Extraction

  • Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amine is now in the top aqueous layer.

  • Drain the bottom organic layer (containing neutral impurities) and set it aside.

  • Drain the aqueous layer into a clean flask.

  • Cool the aqueous solution in an ice bath. While stirring, slowly add 2M sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). The free amine should precipitate as a solid.

  • Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.

  • Dry the purified product under vacuum. If a precipitate does not form, extract the basic aqueous solution multiple times with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified amine.[16]

Problem 3: TLC shows two or more spots with very close Rf values.

When impurities have similar polarity to the product, recrystallization and extraction may be ineffective. This is the ideal scenario for column chromatography.[17]

Causality Analysis: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[5] By carefully selecting the eluent system, even compounds with small differences in polarity can be resolved. For basic compounds like amines, tailing or streaking on acidic silica gel can be an issue. This is mitigated by adding a small amount of a basic modifier to the eluent.

Table 2: Column Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard, cost-effective choice for a wide range of polarities.[1][5]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolStart with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase polarity. Aim for a product Rf of ~0.25-0.35 on TLC for good separation.[17]
Basic Modifier 0.5-1% Triethylamine (TEA) or Ammonia in MethanolThe basic modifier neutralizes the acidic silanol groups on the silica surface, preventing the basic amine from binding irreversibly and causing streaking.[18]

Protocol 3: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel using the chosen eluent system (slurry method is preferred).[17][19]

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique typically results in better separation than loading a liquid solution.

  • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elute the Column: Begin eluting with the low-polarity solvent system, collecting fractions in test tubes.

  • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Enhancing the Solubility of 8-Methoxyquinolin-6-amine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Methoxyquinolin-6-amine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome solubility challenges in your biological assays. Our focus is on providing practical, mechanistically grounded solutions to ensure the reliability and reproducibility of your experimental data.

Introduction: The Solubility Challenge with Quinoline Scaffolds

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including those with anticancer and antimalarial properties.[1][2][3][4][5][6][7][8] The this compound scaffold, in particular, is a key pharmacophore in several developmental compounds.[9][10] However, the planar, aromatic nature of the quinoline ring system often leads to poor aqueous solubility, a significant hurdle for in vitro and cell-based assays.[11][12]

Inadequate solubility can lead to a cascade of experimental problems, including compound precipitation, inaccurate concentration measurements, and consequently, misleading structure-activity relationship (SAR) data.[13] This guide is designed to equip you with the knowledge and protocols to proactively address these challenges.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing step-by-step protocols and the rationale behind them.

Issue 1: My this compound derivative precipitates immediately upon dilution into my aqueous assay buffer.

Q: What is causing this "crashing out" of my compound?

A: This phenomenon, often termed "solvent shock," is a common issue when diluting a concentrated stock solution (typically in a high-purity organic solvent like DMSO) into an aqueous buffer.[14][15] The rapid change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound to exceed its solubility limit and precipitate. This compound derivatives, being hydrophobic molecules, are particularly susceptible to this.[15][16]

Solution Workflow:
  • Reduce the Final Concentration: The most straightforward approach is to test a lower final concentration of your compound in the assay.

  • Optimize the Dilution Process: Instead of a single, large dilution step, employ a serial dilution method. This gradual introduction of the aqueous buffer can sometimes prevent immediate precipitation.

  • Employ a Co-solvent Strategy: Maintain a small percentage of a water-miscible organic co-solvent in your final assay medium.

Protocol 1: Step-wise Dilution from DMSO Stock

This protocol is designed to minimize solvent shock when preparing working solutions.[17]

Materials:

  • Concentrated stock solution of your this compound derivative in anhydrous DMSO (e.g., 10 mM).

  • Your final aqueous assay buffer, pre-warmed to the experimental temperature (e.g., 37°C).

  • Sterile microcentrifuge tubes or a 96-well plate.

Procedure:

  • Pre-warm the Buffer: Ensure your assay buffer is at the correct temperature, as solubility can be temperature-dependent.[14][18]

  • Initial Dilution: Create an intermediate dilution of your compound by adding a small volume of the DMSO stock to a larger volume of the pre-warmed buffer. For example, add 2 µL of a 10 mM stock to 98 µL of buffer to get a 200 µM intermediate solution with 2% DMSO. Vortex gently.

  • Final Dilution: Use this intermediate dilution to make your final working concentrations. This two-step process lessens the severity of the solvent polarity shift.

  • Vortexing is Key: Ensure you gently vortex the solution immediately after adding the compound at each dilution step to promote rapid and uniform mixing.

Issue 2: My compound appears soluble initially but then precipitates during incubation.

Q: Why does my compound precipitate over time in my cell culture experiment?

A: This delayed precipitation suggests that your initial concentration was near the kinetic solubility limit. Over the course of an incubation, several factors in a cell culture environment can push it over the edge:

  • Temperature Stability: The solubility of your compound might be lower at the incubation temperature (e.g., 37°C) than at room temperature where you prepared the solution.[14]

  • pH Shifts: Cellular metabolism can produce acidic byproducts like lactic acid, causing a gradual decrease in the pH of the culture medium.[15] Since this compound is a weak base, its solubility is highly dependent on pH and will decrease as the pH drops.[1][2][3][19][20]

  • Interactions with Media Components: Complex cell culture media contain salts, amino acids, and proteins (especially from Fetal Bovine Serum, FBS) that can interact with your compound, reducing its solubility over time.[14][15]

Solution Workflow:
  • Determine the Kinetic Solubility: Before conducting a full experiment, it is crucial to determine the maximum soluble concentration of your compound in the final assay medium under the exact experimental conditions (temperature, incubation time).

  • pH Control: Consider using a more strongly buffered medium or adjusting the initial pH to be more favorable for your basic compound.

  • Investigate Serum Effects: Test for precipitation in both serum-containing and serum-free media to determine if serum proteins are a contributing factor.

Protocol 2: Determining Kinetic Solubility in Assay Media

This protocol uses a 96-well plate format to find the highest concentration of your derivative that remains in solution over time.[14]

Materials:

  • 10 mM stock solution of your derivative in DMSO.

  • Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C.

  • Sterile, clear 96-well flat-bottom plate.

  • Plate reader capable of measuring absorbance at ~650 nm.

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare a 2-fold serial dilution of your compound directly in the pre-warmed cell culture medium. Start with a high concentration (e.g., 100 µM) and dilute down. Include a "medium only" control.

  • Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Measure Precipitation: At various time points (e.g., 0, 1, 4, and 24 hours), read the absorbance of the plate at a wavelength where your compound does not absorb (e.g., 650 nm). An increase in absorbance relative to the control indicates light scattering from precipitated compound.

  • Analyze Data: The highest concentration that does not show a significant increase in absorbance over the incubation period is your kinetic solubility limit. You should work at or below this concentration in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for my this compound derivative stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[15][21][22] Always use anhydrous, high-purity, cell-culture-grade DMSO to prevent moisture contamination, which can reduce the solubility of hydrophobic compounds.[15]

Q2: How does pH affect the solubility of my compound?

A: this compound and its derivatives are typically weak bases due to the nitrogen atoms in the quinoline ring and the exocyclic amine.[1][2][3][19][20] In an acidic environment (lower pH), these nitrogen atoms can become protonated, forming a positively charged ion. This charged species is significantly more soluble in aqueous media than the neutral form. Therefore, lowering the pH of your buffer can be a powerful strategy to increase solubility.[13][23] However, you must ensure the chosen pH is compatible with your biological assay system (e.g., enzyme activity, cell viability).

Q3: What are co-solvents, and how do I use them?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve nonpolar or poorly soluble compounds.[24][25] Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[25][26] The goal is to use the minimum amount of co-solvent necessary to achieve solubility, as high concentrations can be toxic to cells or interfere with assay components.[27] Typically, the final concentration of DMSO in a cell-based assay should be kept below 0.5%, and ideally below 0.1%.[15]

Q4: Can I use solubilizing excipients like cyclodextrins?

A: Yes, cyclodextrins are an excellent option for enhancing the solubility of hydrophobic compounds.[13][23] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[28] Your this compound derivative can become encapsulated within this cavity, forming an "inclusion complex" that has much greater aqueous solubility.[13][28][29][30] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[28]

Data Summary Table
Solubilization StrategyMechanism of ActionTypical Working ConcentrationKey Considerations
pH Adjustment Increases the proportion of the more soluble, ionized form of the basic compound.[3][19][20]pH < 7.0Must be compatible with the biological system (cells, enzymes).
Co-solvents (e.g., DMSO) Reduces the overall polarity of the solvent, making it more favorable for hydrophobic compounds.[24][25]< 0.5% (v/v)Potential for cytotoxicity at higher concentrations.[15]
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic drug molecule.[13][28]Varies (mg/mL range)Can sometimes affect protein-ligand interactions.
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the hydrophobic compound.[13][23]Below Critical Micelle Concentration (CMC)Potential for cell membrane disruption at higher concentrations.

Visualizing the Workflow

Decision Tree for Solubility Enhancement

The following diagram outlines a logical workflow for troubleshooting and enhancing the solubility of your this compound derivative.

Solubility_Workflow start Start: Compound Precipitation Observed check_conc Is the final concentration as low as possible for the assay? start->check_conc lower_conc Action: Lower the working concentration check_conc->lower_conc No dilution_method Is precipitation immediate (solvent shock)? check_conc->dilution_method Yes lower_conc->dilution_method serial_dilution Strategy 1: Use Step-wise Dilution (Protocol 1) dilution_method->serial_dilution Yes delayed_precip Is precipitation delayed (during incubation)? dilution_method->delayed_precip No serial_dilution->delayed_precip kinetic_sol Action: Determine Kinetic Solubility (Protocol 2) delayed_precip->kinetic_sol Yes further_strategies Precipitation Persists delayed_precip->further_strategies No kinetic_sol->further_strategies ph_adjust Strategy 2: pH Adjustment (Lower pH for basic quinoline) further_strategies->ph_adjust cosolvent Strategy 3: Co-solvent System (e.g., 1-2% DMSO) ph_adjust->cosolvent If pH change is not an option success Success: Compound Solubilized ph_adjust->success excipient Strategy 4: Use Excipients (e.g., Cyclodextrins) cosolvent->excipient If co-solvent is insufficient/toxic cosolvent->success excipient->success

Caption: A decision-making workflow for addressing compound precipitation.

References

Technical Support Center: Navigating Stability Challenges of 8-Methoxyquinolin-6-amine and its Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Methoxyquinolin-6-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues that may arise during experimental work. By understanding the underlying chemical principles and implementing robust handling protocols, you can ensure the integrity of your compounds and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound and its derivatives.

Q1: My solution of an this compound derivative is turning yellow/brown. What is causing this discoloration?

  • Photodegradation: Many quinoline compounds are sensitive to light.[1][5] Exposure to ambient or UV light can trigger photochemical reactions, resulting in colored degradants.[1]

It is crucial to store your solutions protected from light and to minimize headspace in your storage vials to reduce contact with oxygen.[1][6]

Q2: I'm observing a gradual loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

Yes, a loss of potency and poor reproducibility are hallmark signs of compound degradation.[1] this compound and its derivatives can be unstable in certain solution conditions, leading to a decrease in the concentration of the active parent compound over time. The key factors influencing this are pH, temperature, and exposure to light.[1] For sensitive experiments, it is always recommended to use freshly prepared solutions or to conduct a preliminary stability assessment under your specific experimental and storage conditions.

Q3: What are the primary factors that influence the stability of this compound derivatives in solution?

The stability of these compounds is governed by a combination of factors:

  • pH: The pH of the solution is critical. Both acidic and basic conditions can catalyze the hydrolysis of certain derivatives or alter the ionization state of the molecule, potentially leading to different degradation pathways.[1][7] The stability of quinolines is known to be highly pH-dependent.[1]

  • Light: As mentioned, photostability is a significant concern for quinoline-based structures.[1][8][9]

  • Temperature: Higher temperatures accelerate the rate of most chemical degradation reactions.[1][4]

  • Solvent: The choice of solvent can impact stability. While common organic solvents like DMSO and ethanol are often used for stock solutions, the stability in aqueous buffers used for assays can be significantly different.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the aromatic amine moiety.[3][4]

Q4: What is the best way to store stock solutions of this compound derivatives?

To maximize the shelf-life of your stock solutions, adhere to the following best practices:[10][11][12]

  • Temperature: Store solutions at low temperatures, generally at -20°C or -80°C.[10]

  • Light Protection: Always use amber vials or wrap clear vials in aluminum foil to protect from light.[1][12]

  • Inert Atmosphere: For particularly sensitive derivatives, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Container: Use high-quality, tightly sealed containers made of materials like glass or high-density polyethylene (HDPE) that do not react with the compound or solvent.[6]

  • Concentration: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO), as these are often more stable than dilute aqueous solutions.

  • Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.[6]

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues.

Issue 1: Rapid Discoloration or Precipitation in Aqueous Buffer
  • Symptom: Your compound solution changes color or forms a precipitate shortly after dilution into an aqueous buffer for your experiment.

  • Potential Causes & Troubleshooting Steps:

    • pH-Dependent Solubility/Stability: The pH of your buffer may be causing the compound to precipitate or rapidly degrade.

    • Buffer Components Interaction: Components in your buffer (e.g., phosphate, certain metal ions) might be reacting with your compound.

      • Action: Prepare the compound in a simpler buffer system or in water (if soluble) to see if the problem persists. If not, systematically re-introduce buffer components to identify the problematic agent.

    • Oxidation: Dilution in an aqueous buffer increases the exposure to dissolved oxygen.

      • Action: Prepare your buffers with degassed water. While not always practical, working in a low-oxygen environment (e.g., a glove box) for dilution can be a diagnostic step.

Issue 2: Inconsistent Analytical Results (e.g., HPLC Peak Area Decreases Over Time)
  • Symptom: When analyzing the same sample at different time points, you observe a decrease in the peak area of the parent compound and/or the appearance of new peaks.

  • Potential Causes & Troubleshooting Steps:

    • Solution Instability: The compound is degrading in the solvent used for analysis.

      • Action: Analyze samples immediately after preparation. If this is not possible, perform a time-course study by reinjecting the same sample every few hours to determine the rate of degradation in the autosampler. If degradation is observed, consider changing the mobile phase or the diluent to one where the compound is more stable.

    • Photodegradation in the Autosampler: Clear autosampler vials can expose the sample to light for extended periods.

      • Action: Use amber or light-blocking autosampler vials.

    • Adsorption to Surfaces: The compound may be adsorbing to the vial, cap, or components of the HPLC system.

      • Action: Use silanized vials to minimize surface interactions. Check for recovery by preparing a standard in a vial, transferring it to a new vial, and analyzing both.

Section 3: Key Experimental Protocols

To systematically investigate and control stability, the following standardized protocols are recommended.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[13][14]

Objective: To intentionally degrade the this compound derivative under various stress conditions to understand its degradation profile.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[1][13]

  • Application of Stress Conditions: [1][15]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an appropriate temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).[1][13] Neutralize samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Use the same incubation and sampling procedure as for acid hydrolysis.[1] Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and sample over time.[1]

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).[14] Sample at various time points.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz) to a light source providing both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][9] A control sample should be wrapped in aluminum foil to protect it from light.[1]

  • Analysis: Analyze the stressed samples using a suitable analytical technique, typically a stability-indicating HPLC method with a photodiode array (PDA) detector.[1][16] The goal is to separate the parent compound from all degradation products.

Protocol 2: Solution Stability Assessment in Different Solvents/Buffers

Objective: To determine the stability of the compound in various solvent and buffer systems relevant to your experiments.

Methodology:

  • Solution Preparation: Prepare solutions of the compound at a working concentration in each solvent or buffer to be tested (e.g., DMSO, Ethanol, PBS pH 7.4, Acetate buffer pH 4.5).

  • Storage Conditions: Store aliquots of each solution under different conditions:

    • Refrigerated (2-8°C), protected from light.

    • Room Temperature (~25°C), protected from light.

    • Room Temperature (~25°C), exposed to ambient light.

  • Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours and 1 week), remove an aliquot from each condition and analyze it immediately by HPLC.

  • Data Evaluation: Quantify the amount of the parent compound remaining at each time point relative to the T=0 sample. A significant decrease (e.g., >5-10%) indicates instability under that condition.

Section 4: Data Presentation & Visualization

Table 1: Summary of Common Stress Conditions for Forced Degradation Studies
Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 80°CHydrolysis of labile functional groups
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 80°CHydrolysis of esters, amides, etc.
Oxidation 3% - 30% H₂O₂Room TemperatureOxidation of amine, formation of N-oxides
Thermal Dry Heat60°C - 105°CThermally induced decomposition
Photolytic UV/Visible Light>1.2 million lux hoursPhotochemical reactions, ring modifications

Source: Adapted from ICH Q1B Guidelines and general pharmaceutical practices.[1][8][14]

Diagrams

Below are visualizations of key processes and pathways relevant to the stability of this compound derivatives.

DegradationPathways cluster_stress Stress Factors cluster_products Potential Degradation Products Parent This compound Derivative Photoproducts Hydroxylated Species, Ring-Opened Products Parent->Photoproducts OxidationProducts N-Oxides, Polymeric Species (Color) Parent->OxidationProducts HydrolysisProducts Hydrolyzed Side Chains Parent->HydrolysisProducts Light Light Light->Photoproducts Oxygen Oxygen Oxygen->OxidationProducts pH / H2O pH / H2O pH / H2O->HydrolysisProducts Heat Heat Heat->OxidationProducts Heat->HydrolysisProducts

Caption: Potential degradation pathways for this compound derivatives.

TroubleshootingWorkflow Start Inconsistent Results or Solution Discoloration CheckStorage Review Storage Conditions (Temp, Light, Container) Start->CheckStorage PrepFresh Prepare Fresh Solution CheckStorage->PrepFresh ProblemPersists Does the Problem Persist with Fresh Solution? PrepFresh->ProblemPersists ForcedDeg Conduct Forced Degradation Study ProblemPersists->ForcedDeg Yes StorageIssue Storage Protocol Issue: Implement Best Practices ProblemPersists->StorageIssue No SolventStab Assess Stability in Experimental Buffer/Solvent ForcedDeg->SolventStab OptimizeCond Optimize Buffer pH, Solvent, & Handling SolventStab->OptimizeCond End Implement Optimized Protocol & Use Fresh Solutions OptimizeCond->End

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Scalable Synthesis of 8-Methoxyquinolin-6-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the scalable synthesis of 8-Methoxyquinolin-6-amine. It is designed to offer practical, field-proven insights, moving beyond simple protocols to explain the underlying chemical principles and address common challenges encountered during scale-up for preclinical evaluation.

A Note on Isomeric Nomenclature

It is critical to distinguish between two closely related isomers: This compound and 6-Methoxyquinolin-8-amine . While structurally similar, their synthetic pathways and applications can differ. The vast majority of published, scalable synthetic literature focuses on 6-Methoxyquinolin-8-amine , a crucial precursor for antimalarial drugs like Primaquine and Tafenoquine.[1][2] This guide will therefore detail the robust and well-documented synthesis for 6-Methoxyquinolin-8-amine , as it represents the most established and scalable route for this class of compounds. The principles and troubleshooting steps outlined here provide a strong foundation for the synthesis of other quinoline isomers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most established and scalable synthesis route for 6-Methoxyquinolin-8-amine? A: The most reliable and widely cited route is a two-step process.[1][3] It begins with the Skraup synthesis to form the quinoline core, followed by the reduction of a nitro group to the target amine. This method starts from readily available commercial precursors, making it suitable for producing preclinical quantities.

Q2: The Skraup synthesis is known to be hazardous. What makes it so challenging to control? A: The Skraup synthesis is a notoriously vigorous and exothermic reaction.[4] The reaction of glycerol with an aromatic amine in the presence of a strong acid (like sulfuric acid) and an oxidizing agent generates significant heat. Without proper control, this can lead to a runaway reaction, excessive tar formation, and dangerously rapid pressure buildup.[4][5]

Q3: What are the most critical safety precautions for this synthesis? A: Due to the exothermic nature of the Skraup reaction, stringent safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, and acid-resistant gloves.

  • Fume Hood: All steps must be performed in a well-ventilated chemical fume hood.

  • Reaction Control: Use a robust mechanical stirrer, a temperature probe, and an adequate cooling bath (e.g., ice-water).

  • Slow Addition: The sulfuric acid must be added slowly and in a controlled manner to manage the temperature rise.[5]

  • Emergency Preparedness: Have a safety shower and appropriate quench materials readily accessible.

Q4: What purity level is generally required for preclinical studies, and how is it achieved? A: For preclinical toxicology and efficacy studies, a purity of >95% is typically the minimum, with >98% being preferable. Achieving this requires robust purification methods. The crude product from the Skraup reaction is often a tar-like substance that must be purified before the reduction step.[4] Final purification of the amine product commonly involves column chromatography or recrystallization, often as a salt to improve crystallinity and stability.[6][7]

Q5: How can I definitively confirm the identity and purity of my final 6-Methoxyquinolin-8-amine product? A: A combination of analytical techniques is required for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.[8]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity by assessing the area percentage of the main peak relative to impurities.[9]

  • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

Section 2: Detailed Synthesis Protocol

This section outlines a scalable, two-step protocol for the synthesis of 6-Methoxyquinolin-8-amine.

Overall Synthesis Workflow

Synthesis_Workflow Start Starting Materials (4-Methoxy-2-nitroaniline, Glycerol) Step1 Step 1: Skraup Synthesis Start->Step1 Intermediate 6-Methoxy-8-nitroquinoline Step1->Intermediate H₂SO₄, FeSO₄ Oxidizing Agent Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product 6-Methoxyquinolin-8-amine Step2->Product SnCl₂·2H₂O or Catalytic Hydrogenation Purification Purification & Analysis (Chromatography/Recrystallization, HPLC, NMR) Product->Purification

Caption: High-level workflow for the two-step synthesis of 6-Methoxyquinolin-8-amine.

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction

This procedure is adapted from established methods and must be performed with extreme caution.[5]

Methodology:

  • Apparatus Setup: In a 1L three-necked round-bottom flask equipped with a powerful mechanical stirrer, a dropping funnel, and a thermometer, create a slurry of 4-methoxy-2-nitroaniline (1.0 mole) and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.2 moles). The ferrous sulfate acts as a moderator to control the reaction's violence.[4]

  • Reagent Addition: Add glycerol (3.5 moles) to the slurry and stir vigorously to ensure a homogeneous mixture.

  • Initiation: Cool the flask in an ice-water bath. Begin the slow, dropwise addition of concentrated sulfuric acid (3.0 moles) through the dropping funnel. Crucially, maintain the internal temperature below 120°C. The addition should take approximately 2-3 hours.

  • Reaction: After the addition is complete, remove the ice bath and carefully heat the mixture using a heating mantle. Maintain the reaction temperature at 120-125°C for an additional 3 hours.

  • Work-up: Allow the reaction mixture to cool to below 100°C. Very carefully and slowly, pour the warm mixture onto a large volume of crushed ice (approx. 3 kg) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with water to remove inorganic salts. The crude product will be a dark, often tarry solid.

  • Initial Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by steam distillation to remove non-volatile tarry impurities.[4]

Step 2: Reduction of 6-Methoxy-8-nitroquinoline to 6-Methoxyquinolin-8-amine

This step converts the intermediate nitroquinoline into the final amine product.

Methodology:

  • Reaction Setup: To a solution of the purified 6-methoxy-8-nitroquinoline (1.0 mole) in ethanol or glacial acetic acid in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 moles).[1]

  • Reaction: Heat the mixture to reflux (typically 70-80°C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully add a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is strongly basic (pH > 12). This will precipitate tin salts and liberate the free amine.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude amine can be further purified by:

    • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes.[1]

    • Recrystallization: From a solvent system like ethanol/water or toluene/hexanes.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise during scale-up. This guide addresses common issues in a Q&A format.

Troubleshooting Decision Workflow

Troubleshooting_Workflow Problem Problem Encountered Runaway Runaway Reaction (Step 1) Problem->Runaway Tar Excessive Tar / Low Yield (Step 1) Problem->Tar Incomplete Incomplete Reaction (Step 2) Problem->Incomplete Purification Purification Issues (Final Product) Problem->Purification Sol_Runaway Solutions: - Reduce H₂SO₄ addition rate - Improve cooling/stirring - Ensure moderator is present Runaway->Sol_Runaway Sol_Tar Solutions: - Maintain temp <125°C - Use moderator (FeSO₄) - Purify crude via steam  distillation or recrystallization Tar->Sol_Tar Sol_Incomplete Solutions: - Check SnCl₂ quality/moles - Increase reaction time/temp - Monitor via TLC Incomplete->Sol_Incomplete Sol_Purification Solutions: - Optimize chromatography solvent - Screen recrystallization solvents - Convert to a salt (e.g., HCl) for better crystallization Purification->Sol_Purification

Caption: A decision tree for troubleshooting common synthesis issues.

Problem: My Skraup reaction became uncontrollable, with the temperature rising rapidly.

  • Potential Cause: The addition of sulfuric acid was too fast, or the stirring/cooling was insufficient. The exothermic reaction must be carefully controlled.[4][5]

  • Solution:

    • Reduce Addition Rate: Significantly slow down the dropwise addition of sulfuric acid.

    • Improve Heat Transfer: Ensure the flask is well-submerged in the cooling bath and that the mechanical stirrer is creating a deep vortex for efficient mixing and heat dissipation.

    • Verify Moderator: Confirm that the ferrous sulfate moderator was added at the beginning of the procedure.

Problem: My yield of 6-Methoxy-8-nitroquinoline is very low, and I have a large amount of black tar.

  • Potential Cause: Tar formation is a common side reaction in Skraup synthesis, often exacerbated by excessively high temperatures.[4]

  • Solution:

    • Strict Temperature Control: Do not let the internal reaction temperature exceed 125°C. Overheating will polymerize reactants and intermediates.

    • Purification Strategy: The crude product is expected to be impure.[4] Plan for a robust initial purification. Recrystallization from a large volume of ethanol or purification via steam distillation can be effective at separating the desired product from the tar.

Problem: TLC analysis shows that the reduction of the nitro group is incomplete.

  • Potential Cause: This could be due to an insufficient amount of the reducing agent, deactivation of the reagent, or insufficient reaction time/temperature.

  • Solution:

    • Check Reagent Stoichiometry: Ensure at least 3-4 molar equivalents of SnCl₂·2H₂O are used.

    • Add More Reagent: If the reaction has stalled, an additional portion of the reducing agent can be added.

    • Increase Reaction Time: Continue refluxing and monitor by TLC every hour until the starting material spot has disappeared.

Problem: The final amine product is an oil and will not crystallize, making purification difficult.

  • Potential Cause: The presence of impurities can inhibit crystallization. The free amine may also have a low melting point or exist as an oil at room temperature.

  • Solution:

    • Chromatography: First, attempt purification by column chromatography to remove impurities.

    • Salt Formation: A highly effective strategy for purifying amines is to convert them into a salt.[6] Dissolve the crude amine oil in a solvent like ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate as a well-defined, crystalline solid that is much easier to handle and purify by recrystallization. The free base can be regenerated later if needed by treatment with a base.

Section 4: Quality Control & Characterization Data

Verifying the identity, purity, and stability of the final compound is a non-negotiable step for preclinical progression.

Parameter Technique Expected Result for 6-Methoxyquinolin-8-amine
Identity ¹H NMR (CDCl₃)Expect characteristic aromatic proton signals for the quinoline core, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the amine protons (~4.5-5.5 ppm).
Identity MS (ESI+)The protonated molecular ion [M+H]⁺ should be observed at m/z = 175.08.[8]
Purity HPLC (UV detection)A single major peak with >98% area percentage.
Physical Property Melting PointApproximately 55-59°C (for the free base). Salts will have different, higher melting points.

References

Technical Support Center: Refinement of Analytical Methods for Detecting Impurities in 8-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the analytical method development and validation for impurity profiling of 8-Methoxyquinolin-6-amine. It is designed as a dynamic resource to troubleshoot common experimental issues and answer frequently asked questions, ensuring robust and reliable analytical outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the analysis of this compound and its impurities.

Q1: What is this compound, and why is its impurity profile critical?

A1: this compound is a quinoline derivative, a chemical scaffold found in numerous pharmacologically active compounds, including antimalarials like primaquine.[1][2] Impurity profiling—the identification and quantification of all potential impurities—is a critical aspect of pharmaceutical development mandated by global regulatory bodies.[3][4] Even trace amounts of impurities can affect the safety, efficacy, and stability of the final drug product, potentially posing health risks or leading to adverse effects.[4]

Q2: What are the likely sources and types of impurities in this compound?

A2: Impurities can be introduced at various stages of the manufacturing process and shelf-life.[5] They are generally classified according to ICH guidelines:

  • Organic Impurities: These are the most common and can include:

    • Starting Materials & Intermediates: Unreacted precursors from synthesis, such as 4-methoxy-2-nitroaniline if using a Skraup reaction pathway.[2]

    • By-products: Compounds formed from side reactions during synthesis.

    • Degradation Products: Formed during storage or manufacturing due to exposure to light, heat, humidity, or through acid/base hydrolysis and oxidation.[6]

  • Inorganic Impurities: These can originate from manufacturing equipment or catalysts (e.g., residual metals).[5]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[5]

Q3: Which analytical techniques are most effective for impurity profiling of this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[4][7]

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse technique, particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, for separating and quantifying organic impurities.[5][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation data.[7][8][9]

  • Gas Chromatography (GC): GC is the preferred method for the analysis of volatile organic impurities, such as residual solvents.[5][7]

Q4: What are the regulatory expectations for validating an impurity detection method?

A4: Analytical methods for impurity testing must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12] The validation process demonstrates that the method is fit for its intended purpose and involves assessing key parameters:

  • Specificity: The ability to detect the analyte and impurities unequivocally in the presence of each other and any matrix components.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[13]

  • Linearity: A demonstrated proportional relationship between the concentration of an impurity and the analytical signal over a specified range.[10]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the repeatability of the results.[12]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).[10]

Section 2: Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is central to analyzing this compound. Due to its chemical structure—specifically the basic primary amine—several chromatographic challenges can arise.

Problem 1: Significant Peak Tailing for the this compound Peak

Peak tailing is a common issue for basic compounds like quinoline derivatives, resulting in poor peak shape, inaccurate integration, and reduced sensitivity.[14] An ideal peak has a tailing factor (Tf) of 1.0; values above 1.5 are typically unacceptable for quantitative analysis.

  • Potential Cause A: Secondary Ionic Interactions with Residual Silanols

    • Explanation: Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface. The basic primary amine on your molecule can become protonated (positively charged) and interact strongly with deprotonated (negatively charged) silanols. This secondary interaction retains some analyte molecules longer than others, causing the characteristic "tail."[14][15]

    • Solutions:

      • Use a High-Purity, End-Capped Column: Modern columns are "end-capped" to block most residual silanols. Ensure you are using a high-quality, base-deactivated column specifically designed for analyzing basic compounds.

      • Increase Buffer Concentration: A higher concentration of the mobile phase buffer (e.g., 25-50 mM) can help "mask" the active silanol sites, reducing the secondary interactions.[14]

      • Employ a "Sacrificial Base": Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the silanol groups, leaving fewer sites available to interact with your analyte.

  • Potential Cause B: Inappropriate Mobile Phase pH

    • Explanation: The mobile phase pH dictates the ionization state of both your analyte and the column's silanol groups. Operating at a pH where both are ionized maximizes the problematic secondary interactions.

    • Solutions:

      • Low pH (2.5 - 3.5): Adjust the mobile phase to a low pH using a buffer like phosphate or formate. At this pH, the amine group of this compound is fully protonated (R-NH3+), but the acidic silanol groups are mostly non-ionized (Si-OH), which significantly minimizes the ionic interaction and improves peak shape.[15]

      • High pH (9 - 11): Alternatively, using a high pH-stable column (e.g., a hybrid or polymer-based column), you can operate at a pH where your analyte is neutral (R-NH2) and the silanols are deprotonated (Si-O-). This also eliminates the strong ionic interaction. Caution: Standard silica columns will rapidly degrade at pH > 8.

  • Potential Cause C: Column Overload

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to a broadening of the peak front or tail.[14]

    • Solution:

      • Perform a Load Study: Prepare and inject a series of decreasing concentrations of your analyte. Observe the peak shape. If the tailing factor improves at lower concentrations, you are likely overloading the column. Dilute your sample accordingly.

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

G Start Peak Tailing Observed (Tf > 1.5) CheckpH Is Mobile Phase pH Optimized (e.g., 2.5-3.5)? Start->CheckpH CheckColumn Is Column Base-Deactivated and in Good Condition? CheckpH->CheckColumn Yes AdjustpH ACTION: Adjust pH to 2.5-3.5 with Phosphate/Formate Buffer CheckpH->AdjustpH No CheckLoad Is Sample Concentration Too High? CheckColumn->CheckLoad Yes ReplaceColumn ACTION: Use a New, High-Purity, End-Capped Column CheckColumn->ReplaceColumn No DiluteSample ACTION: Dilute Sample and Re-inject. Perform Load Study. CheckLoad->DiluteSample Yes AddModifier ADVANCED: Increase Buffer Strength or Add TEA CheckLoad->AddModifier No Resolved Problem Resolved AdjustpH->Resolved ReplaceColumn->Resolved DiluteSample->Resolved AddModifier->Resolved

Caption: A decision tree for troubleshooting HPLC peak tailing.

Problem 2: Poor Resolution Between the API and an Impurity
  • Potential Cause A: Suboptimal Mobile Phase Composition

    • Explanation: The ratio of aqueous to organic solvent (e.g., water to acetonitrile) directly controls the retention and elution of compounds. If the elution strength is too high, compounds will elute too quickly and co-elute.

    • Solutions:

      • Decrease Organic Solvent Percentage: Reduce the amount of acetonitrile or methanol in the mobile phase. This will increase the retention time of all compounds and may improve separation.

      • Run a Gradient: If an isocratic method fails, develop a shallow gradient method. Starting at a lower organic percentage and slowly ramping up can effectively separate closely eluting peaks.

      • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa). This can alter the elution order and improve resolution.

  • Potential Cause B: Inadequate Column Chemistry

    • Explanation: A standard C18 column separates primarily based on hydrophobicity. If your API and an impurity have very similar hydrophobicity, a C18 may not provide sufficient resolution.

    • Solution:

      • Try an Alternative Stationary Phase: Consider a column with a different selectivity. A Phenyl-Hexyl phase can provide pi-pi interactions, which may differentiate between aromatic compounds. An embedded polar group (EPG) column can also offer alternative selectivity for polar analytes.[15]

Section 3: Experimental Protocols and Workflows
Protocol 1: Standard RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust impurity profiling method. It must be validated according to ICH Q2(R2) guidelines before use in a regulated environment.[10][11]

Parameter Recommended Setting Rationale
Column High-Purity, Base-Deactivated C18, 150 x 4.6 mm, 3.5 µmProvides good efficiency and is robust for basic compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄Low pH protonates the analyte and suppresses silanol activity, improving peak shape.[15]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 70% B over 30 minutes, then 5 min holdA shallow gradient is effective for separating impurities with a range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[16]
Detection UV at 254 nm (or other appropriate wavelength)Wavelength should be chosen to maximize response for both the API and potential impurities.
Injection Vol. 10 µLA smaller volume minimizes the risk of column overload.
Sample Diluent Mobile Phase A / Acetonitrile (90:10)Ensures sample is fully dissolved and compatible with the initial mobile phase conditions.

System Suitability Test (SST) Criteria:

Parameter Acceptance Criteria
Tailing Factor (API) ≤ 1.5
Theoretical Plates (API) > 2000
Resolution (API/Closest Impurity) > 2.0
RSD of Peak Area (n=5) ≤ 2.0%
Protocol 2: Workflow for Impurity Identification via LC-MS

When an unknown peak is detected in the HPLC-UV analysis, the next step is to identify its structure.

G cluster_0 HPLC-UV Analysis cluster_1 LC-MS Analysis cluster_2 Structure Elucidation cluster_3 Confirmation Detect Unknown Peak Detected in HPLC-UV Chromatogram LCMS_Run Analyze Sample using an LC-MS Method Detect->LCMS_Run GetMS1 Obtain Accurate Mass of the Impurity (MS1) LCMS_Run->GetMS1 GetMS2 Obtain Fragmentation Spectrum (MS/MS) GetMS1->GetMS2 ProposeFormula Propose Elemental Formula from Accurate Mass GetMS2->ProposeFormula ProposeStructure Propose Structure based on Fragments & Synthesis Pathway ProposeFormula->ProposeStructure Confirm Confirm Structure by Synthesizing Standard or NMR ProposeStructure->Confirm

Caption: A typical workflow for identifying unknown impurities.

Step-by-Step Explanation:

  • LC-MS Method Transfer: Transfer the HPLC-UV method to an LC-MS system. Replace non-volatile buffers like phosphate with volatile alternatives such as ammonium formate or formic acid to ensure compatibility with the mass spectrometer.[17]

  • Acquire Accurate Mass (MS1): Perform a full scan analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The accurate mass measurement of the impurity's molecular ion allows for the prediction of its elemental formula with high confidence.[7]

  • Acquire Fragmentation Data (MS/MS): Isolate the impurity's molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Elucidate Structure: Analyze the fragmentation pattern. The fragments provide clues about the molecule's substructures. This data, combined with knowledge of the synthetic route and potential degradation pathways, allows a chemist to propose a likely structure for the impurity.

  • Confirmation: The proposed structure should be unequivocally confirmed, typically by synthesizing the proposed impurity as a reference standard and demonstrating that it has the identical retention time and mass spectrum as the unknown peak.[3] For definitive structural information, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[7]

References

Validation & Comparative

A Comparative Analysis of 8-Aminoquinoline Scaffolds for Antimalarial Drug Discovery: Primaquine vs. Its Isomeric Core

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The 8-aminoquinoline chemical class represents a cornerstone in the global effort to eliminate malaria. For over 70 years, primaquine, the archetypal drug of this class, has remained the only widely available therapeutic agent capable of eradicating the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for relapsing malaria.[1][2][3] Furthermore, it possesses potent activity against the sexual stages (gametocytes) of all human malaria parasites, making it a critical tool for blocking disease transmission.[3][4][5]

However, the clinical utility of primaquine is severely hampered by its potential to induce severe hemolytic anemia in individuals with a common genetic trait, Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][2][6] This significant safety liability has fueled a decades-long search for safer, more effective analogues. This guide provides an in-depth comparative analysis of the primaquine scaffold, which is based on an 8-amino-6-methoxyquinoline core, and its structural isomer, 8-methoxy-6-aminoquinoline. We will dissect their structure-activity relationships, mechanisms of action, and metabolic fates to provide a clear rationale for why one has become a life-saving drug while the other remains a chemical curiosity in the antimalarial context.

The Decisive Role of Structure: 8-Amino vs. 6-Amino Isomers

At first glance, primaquine and 8-Methoxyquinolin-6-amine appear to be simple structural isomers. However, the placement of the amino group—the attachment point for the critical diamine side chain—is the single most important determinant of biological activity.

  • Primaquine: Chemically named N⁴-(6-methoxy-8-quinolinyl)-1,4-pentanediamine, primaquine features a diaminoalkane side chain attached at the 8-position of the 6-methoxyquinoline nucleus.[1][7] This specific arrangement is the foundation of its unique antimalarial profile.

  • This compound: This compound is an isomer where the reactive amino group is at the 6-position and the methoxy group is at the 8-position. While a valid chemical structure, this scaffold is not associated with the antimalarial activity characteristic of primaquine.

The established body of research on 8-aminoquinolines demonstrates that the 8-amino linkage is essential for the drug's antiparasitic effects.[8][9] Shifting this group to the 6-position would fundamentally alter the molecule's electronic properties, its three-dimensional shape, and its ability to be recognized and processed by the host and parasite enzymes that are critical for its mechanism of action.

Mechanism of Action: A Tale of Metabolic Activation

The antimalarial power of primaquine is not derived from the parent drug itself but from its metabolites, which are generated primarily in the liver.[4][10] This process of bioactivation is central to both its efficacy and its toxicity.

The exact mechanism is not fully elucidated, but a strong consensus points to the following cascade:[1][4][11]

  • Hepatic Metabolism: Primaquine is metabolized by host liver enzymes, particularly Cytochrome P450 2D6 (CYP2D6), to form hydroxylated metabolites (e.g., 5-hydroxyprimaquine).[10][11][12]

  • Redox Cycling & ROS Generation: These metabolites are potent redox-active molecules. They undergo continuous oxidation and reduction (redox cycling), a process that generates massive quantities of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide anions.[4][10][13]

  • Oxidative Assault: The flood of ROS overwhelms the parasite's antioxidant defenses, leading to widespread damage to critical cellular components. The parasite's mitochondria, which are vital for energy production, appear to be a primary target.[4][14] This oxidative stress ultimately leads to the death of the liver-stage hypnozoites and blood-stage gametocytes.

The 8-amino scaffold is perfectly tailored for this mechanism. The position of the side chain is believed to be crucial for proper orientation within the active site of CYP2D6, facilitating the necessary hydroxylation on the quinoline ring that initiates the ROS-generating cascade. An isomeric 6-amino scaffold would not present the same substrate profile to these enzymes, likely preventing the formation of the necessary redox-cycling metabolites and thus abrogating its antimalarial activity.

Primaquine MOA cluster_host Human Host (Liver) cluster_parasite Malaria Parasite Primaquine Primaquine (Parent Drug) CYP2D6 CYP2D6 Enzyme Primaquine->CYP2D6 Metabolism Metabolites Hydroxylated Metabolites (e.g., 5-hydroxyprimaquine) CYP2D6->Metabolites Redox Redox Cycling Metabolites->Redox ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Redox->ROS Damage Oxidative Damage (Mitochondria, DNA) ROS->Damage Death Parasite Death Damage->Death

Figure 1: The metabolic activation pathway of primaquine. The parent drug is inactive until metabolized by host CYP2D6 enzymes into redox-active forms that generate lethal oxidative stress in the parasite.

Structure-Activity Relationship (SAR): A Precise Blueprint for Success

Decades of medicinal chemistry efforts have mapped the SAR of the 8-aminoquinoline class, revealing a highly constrained set of structural requirements for activity.

  • The Quinoline Nucleus: The 6-methoxy group is considered optimal for activity, though not strictly essential.[8][15] Introducing other substituents onto the quinoline ring generally diminishes activity or increases toxicity.[8]

  • The 8-Amino Linker: This is the non-negotiable anchor point for the side chain.

  • The Alkyl Side Chain: The length of the diamine side chain is critical. Optimal activity is observed when the two nitrogen atoms are separated by 4 to 6 carbon atoms.[15] Primaquine's 4-carbon separation (within a 5-carbon chain) is highly effective.

  • The Terminal Amino Group: A primary amine, as seen in primaquine, confers the best balance of high activity and lower toxicity compared to secondary or tertiary amines.[9] Much of the modern drug development effort focuses on modifying this group to block metabolic pathways that lead to toxicity while preserving efficacy.[16]

This well-defined SAR explains why the 8-aminoquinoline scaffold has been so productive. There is no corresponding body of evidence to suggest that the 8-methoxy-6-aminoquinoline scaffold could accommodate a side chain in a way that fulfills these stringent requirements for antimalarial action.

Comparative Efficacy and Toxicity

The ultimate test of a scaffold is its translation into a drug with a favorable therapeutic index. Here, the comparison is stark.

FeaturePrimaquine (8-Amino-6-Methoxyquinoline Scaffold)8-Methoxy-6-Aminoquinoline Scaffold
Primary Indication Radical cure of P. vivax/ovale malaria; transmission-blocking of P. falciparum.[1]Not established as an antimalarial.
Blood Stage Activity Weak and not clinically useful for acute malaria treatment.[1]Presumed inactive based on SAR.
Liver Stage Activity Highly active against hypnozoites (radical cure).[13]Presumed inactive.
Gametocytocidal Activity Potent against mature P. falciparum gametocytes.[3][5]Presumed inactive.
Key Toxicity Hemolytic anemia in G6PD-deficient individuals; methemoglobinemia.[1][6]Toxicity profile not established due to lack of activity.

Key Experimental Protocols for Scaffold Evaluation

The evaluation of new antimalarial scaffolds requires a standardized cascade of assays to determine efficacy and potential liabilities. The following protocols are fundamental to this process.

Protocol 1: In Vitro Blood-Stage Antimalarial Activity Assay (SYBR Green I Method)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.

Causality: This is the primary screen to determine if a compound has any direct killing effect on the parasite stage that causes clinical disease. While 8-aminoquinolines are not expected to be highly potent here, this assay is essential to rule out general cytotoxicity and establish a baseline activity profile.

Methodology:

  • Parasite Culture: Maintain a synchronous culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium.[17]

  • Drug Plating: Serially dilute test compounds in a 96-well plate. Include a drug-free control and a known antimalarial (e.g., chloroquine) as a positive control.

  • Infection: Add the parasite culture (primarily ring-stage) to the wells to achieve a final parasitemia of ~0.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well. This dye will bind to parasite DNA.

  • Quantification: Read the fluorescence intensity on a plate reader. The intensity is directly proportional to the amount of parasite DNA, and thus, parasite growth.

  • Analysis: Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture P. falciparum a1 Plate Parasites with Compound in 96-well Plate p1->a1 p2 Prepare Serial Dilutions of Test Compound p2->a1 a2 Incubate for 72 hours a1->a2 a3 Lyse Cells & Add SYBR Green I Dye a2->a3 d1 Read Fluorescence a3->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC₅₀ Value d2->d3

Figure 2: Workflow for the in vitro SYBR Green I antimalarial assay.

Protocol 2: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This is the standard preliminary in vivo test to assess a compound's ability to suppress parasite growth in a living organism, typically a mouse model.[18]

Causality: This experiment provides crucial information on a compound's basic pharmacokinetic and pharmacodynamic properties. It determines if the compound can achieve and maintain a sufficient concentration in the blood to impact parasitemia, thereby providing an integrated view of its potential as a drug.

Methodology:

  • Animal Model: Use groups of Swiss albino mice.

  • Infection: Inoculate all mice intraperitoneally with Plasmodium berghei-infected erythrocytes on Day 0.

  • Treatment: Administer the test compound orally or subcutaneously to the treatment groups once daily for four consecutive days (Day 0 to Day 3).[18] One group should receive the vehicle as a negative control, and another should receive a standard drug (e.g., chloroquine) as a positive control.

  • Monitoring: On Day 4, collect thin blood smears from the tail of each mouse.

  • Parasitemia Quantification: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Analysis: Calculate the average percent suppression of parasitemia for each treatment group compared to the negative control group. Determine the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀).

Protocol 3: In Vitro Hemolysis Assay

This assay is critical for the 8-aminoquinoline class to assess the primary dose-limiting toxicity.

Causality: This experiment directly tests the hypothesis that a compound or its metabolites induce oxidative damage leading to red blood cell lysis, the clinical manifestation of toxicity in G6PD-deficient patients.

Methodology:

  • Blood Source: Obtain fresh blood from a healthy donor and a confirmed G6PD-deficient donor.

  • Metabolite Generation (Optional but Recommended): To mimic bioactivation, incubate the test compound with a human liver S9 fraction or microsomes and an NADPH-regenerating system.[19]

  • Incubation: Prepare a 2% suspension of washed erythrocytes from both donors. Incubate the red cell suspensions with the parent compound and the in vitro-generated metabolites at various concentrations for 24 hours at 37°C.

  • Lysis Measurement: Centrifuge the samples and measure the absorbance of the supernatant at ~415 nm to quantify the amount of hemoglobin released.

  • Analysis: Express hemolysis as a percentage relative to a positive control (100% lysis with distilled water). A significantly higher percentage of hemolysis in G6PD-deficient cells compared to normal cells indicates a primaquine-like toxicity liability.

Conclusion and Future Perspectives

The comparative analysis of 8-amino-6-methoxyquinoline (the primaquine scaffold) and its 8-methoxy-6-aminoquinoline isomer yields a clear verdict. The specific placement of the amino group at the 8-position is an absolute requirement for the unique anti-hypnozoite and gametocytocidal activity that defines this drug class. This precise architecture is essential for the metabolic activation cascade that produces the ultimate parasiticidal agent: oxidative stress.

While the 8-methoxy-6-aminoquinoline scaffold is not a viable path for antimalarial development, the lessons learned from primaquine's SAR continue to guide the field. The future of 8-aminoquinoline research is focused on intelligent modification of the primaquine scaffold. The goal is to create new analogues, such as tafenoquine, that retain the essential 8-aminoquinoline core required for efficacy but are modified—often at the terminal amine or on the quinoline ring—to alter metabolism, reduce the rate of ROS generation in erythrocytes, and ultimately uncouple the desired antiparasitic effect from the dangerous hemolytic toxicity.[2][3] Achieving this goal will be a monumental step towards the global elimination of malaria.

References

A Researcher's Guide to Validating the Mechanism of Action of Novel 8-Methoxyquinolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative for Mechanistic Clarity

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2] Specifically, derivatives of 8-methoxyquinoline have shown promise as potent antitumor agents.[3] Many quinoline-based drugs achieve their therapeutic effect by inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][5][6]

However, the journey from a promising novel compound to a validated therapeutic candidate is fraught with challenges. A critical, and often decisive, phase in this journey is the rigorous validation of its mechanism of action (MoA). Understanding precisely how a compound exerts its biological effect is paramount for predicting its efficacy, anticipating potential toxicities, and identifying the patient populations most likely to benefit.

This guide provides a comprehensive, technically-grounded framework for researchers to systematically validate the MoA of a novel 8-Methoxyquinolin-6-amine derivative, which we will refer to as MQ-X . We will move from broad phenotypic observations to specific molecular target engagement and pathway modulation, culminating in in-vivo validation. This guide emphasizes not just the "how" but the "why" of each experimental choice, providing a self-validating workflow designed for scientific rigor.

The Validation Funnel: A Stepwise Approach to MoA Elucidation

A robust MoA validation strategy follows a logical funnel, starting with broad questions about the compound's effect on cancer cells and progressively narrowing the focus to its specific molecular interactions. This ensures that resource-intensive experiments are built upon a solid foundation of preliminary data.

MoA_Workflow A Confirm Antiproliferative Activity (e.g., MTT Assay) B Broad Target Hypothesis Generation (e.g., In Vitro Kinome Screen) A->B C Confirm Target Engagement in Cells (e.g., Cellular Thermal Shift Assay - CETSA) B->C Identifies putative targets D Assess Target Modulation (e.g., Western Blot for Phospho-proteins) C->D Confirms intracellular target binding E Confirm Efficacy & Target Modulation (e.g., Xenograft Model) D->E

Caption: The Mechanism of Action (MoA) Validation Funnel.

Part 1: Cellular Phenotyping – Establishing a Biological Effect

The Rationale: Before investigating a specific molecular target, it is essential to confirm that MQ-X has the desired biological effect on cancer cells. The most fundamental phenotype for an anticancer agent is the inhibition of cell proliferation or the induction of cell death. A cell viability assay is the workhorse for this initial screen.

Key Experiment: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

By treating various cancer cell lines with a range of MQ-X concentrations, we can determine its half-maximal inhibitory concentration (IC50), a key measure of potency. Comparing the IC50 of MQ-X with a known clinical compound (e.g., a standard-of-care kinase inhibitor) provides an immediate benchmark for its relative efficacy.

Hypothetical Data Presentation:

Cell LineCancer TypeMQ-X IC50 (nM)Standard Inhibitor (e.g., Lenvatinib) IC50 (nM)
HCT116Colorectal8550
A549Lung12075
MCF-7Breast9560
PC-3Prostate250180

Interpretation: The data suggests MQ-X has broad antiproliferative activity, albeit with slightly lower potency than the established drug Lenvatinib, a multi-kinase inhibitor that also contains a quinoline core.[1] This justifies proceeding to the next stage to identify its specific molecular target(s).

Part 2: Target Identification and Direct Engagement

The Rationale: With confirmed cellular activity, the next critical step is to identify the direct molecular target of MQ-X. Since the quinoline scaffold is common in kinase inhibitors, a logical hypothesis is that MQ-X functions in this capacity.[5] This section compares a broad screening approach to identify potential kinase targets with a targeted cellular assay to confirm that the compound physically engages this target inside the cell.

Comparison of Target Identification Methods
MethodPrincipleProsCons
In Vitro Kinase Panel Screen Measures the ability of MQ-X to inhibit the activity of a large panel of purified recombinant kinases.- Broad, unbiased screen- Provides quantitative data (Ki, IC50)- Identifies primary targets and off-targets- Lacks cellular context- May not reflect actual target engagement in a cell
Cellular Thermal Shift Assay (CETSA) Based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.- Confirms target engagement in a physiological context (intact cells)- Can be adapted for high-throughput screening- Requires a specific antibody for the target- Indirect measure of binding

Workflow Step 2a: In Vitro Kinase Profiling

To generate an initial hypothesis, MQ-X is screened against a large panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX). This provides a comprehensive overview of its selectivity profile.

Hypothetical Data Presentation: Top Kinase Hits for MQ-X (at 1 µM)

Kinase TargetKinase Family% Inhibition
PIK3CA Lipid Kinase (PI3K)98%
mTOR PI3K-related Kinase92%
VEGFR2Tyrosine Kinase45%
PDGFRβTyrosine Kinase38%
SrcTyrosine Kinase25%

Interpretation: The screen strongly suggests that MQ-X is a potent inhibitor of the PI3K/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3] The lower inhibition of other kinases like VEGFR2 and PDGFRβ indicates a degree of selectivity.

Workflow Step 2b: Confirming Target Engagement with CETSA

The in vitro screen shows that MQ-X can inhibit PI3K. CETSA is used to prove that it does bind to PI3K inside a living cell. In this assay, cells are treated with MQ-X or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified by Western blot. A binding event will shift the melting curve to higher temperatures.

Hypothetical Data Presentation: CETSA for PIK3CA in HCT116 Cells

Treatment45°C50°C55°C60°C65°C
Vehicle Control100%95%70%30% 5%
MQ-X (1 µM) 100%100%98%85% 40%

Interpretation: The significant increase in soluble PIK3CA at 60°C and 65°C in the presence of MQ-X provides strong evidence of direct target engagement within the cellular environment.

Part 3: Elucidation of Downstream Signaling Pathways

The Rationale: Confirming that MQ-X binds to PI3K is a crucial step. Now, we must demonstrate that this binding event leads to the inhibition of its downstream signaling pathway, thereby linking target engagement to the observed antiproliferative phenotype. The canonical downstream effector of PI3K is Akt, which, upon activation via phosphorylation, promotes cell survival and growth.

Key Experiment: Western Blot Analysis of Phospho-Proteins

Western blotting allows for the quantification of specific proteins and their post-translational modifications, such as phosphorylation. By treating cancer cells with MQ-X and probing for phosphorylated Akt (p-Akt) and its downstream targets, we can directly visualize the biochemical consequence of PI3K inhibition.

PI3K_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTORC1 Akt->mTOR Activates S6K p70S6K mTOR->S6K Phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation MQX MQ-X MQX->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by MQ-X.

Hypothetical Data Presentation: Densitometry of Western Blots

HCT116 cells were treated for 2 hours with MQ-X or a vehicle control.

Protein TargetTreatmentRelative Band Density (Normalized to Loading Control)% Change
p-Akt (Ser473)Vehicle1.00-
p-Akt (Ser473)MQ-X (1 µM) 0.15 -85%
Total AktVehicle1.00-
Total AktMQ-X (1 µM)0.98-2%
p-S6K (Thr389)Vehicle1.00-
p-S6K (Thr389)MQ-X (1 µM) 0.22 -78%

Interpretation: MQ-X causes a dramatic decrease in the phosphorylation of Akt and its downstream target S6K, without affecting the total amount of Akt protein. This result directly links the engagement of PI3K by MQ-X to the inhibition of this critical pro-survival signaling cascade, providing a clear biochemical mechanism for its antiproliferative effects.

Part 4: In-Vivo Model Validation

The Rationale: While cellular assays are powerful, they cannot fully recapitulate the complexity of a whole organism. An in-vivo study, typically using a mouse xenograft model where human cancer cells are implanted into immunodeficient mice, is the final preclinical step to validate the MoA. This experiment aims to answer two questions: Does MQ-X inhibit tumor growth in vivo, and does it modulate the target pathway in the tumor tissue?

Key Experiment: Human Tumor Xenograft Study

Mice bearing established HCT116 tumors are treated daily with MQ-X or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised and analyzed by Western blot or immunohistochemistry for the same biomarkers assessed in vitro.

Hypothetical Data Presentation:

ParameterVehicle Control GroupMQ-X Treated Group
Tumor Growth Inhibition (%) -65%
Tumor p-Akt Levels (Relative) 100%25%

Interpretation: The data demonstrates that MQ-X is effective at slowing tumor growth in a living animal. Crucially, the reduction in p-Akt levels in the excised tumors confirms that the drug is reaching its target and engaging it as hypothesized, validating the MoA in vivo.

Conclusion and Comparative Analysis

The systematic workflow presented in this guide provides a robust pathway to validate the mechanism of action for a novel this compound derivative, MQ-X. The collective evidence from this multi-faceted approach builds a compelling and scientifically sound narrative:

  • Phenotypic Effect: MQ-X demonstrates potent antiproliferative activity across multiple cancer cell lines.

  • Target Engagement: It directly binds to and inhibits the PI3K kinase within cancer cells.

  • Pathway Modulation: This target engagement leads to the suppression of the critical PI3K/Akt/mTOR signaling pathway.

  • In-Vivo Efficacy: The compound effectively inhibits tumor growth in an animal model, a therapeutic effect that correlates with the modulation of the target pathway in tumor tissue.

Compared to a multi-kinase inhibitor like Lenvatinib, the hypothetical profile of MQ-X suggests a more targeted mechanism, which could translate to a different efficacy and safety profile in a clinical setting. This validated MoA provides a strong rationale for further preclinical development, including toxicology studies and the identification of predictive biomarkers for patient selection.

Appendix: Detailed Experimental Protocols

MTT Cell Viability Assay

A detailed, citable protocol can be found at protocols.io.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of MQ-X. Replace the old media with fresh media containing the various concentrations of the compound. Include a vehicle-only control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

The foundational principles and protocol are described in a 2013 Science paper by Molina et al.[4]

  • Cell Culture & Treatment: Culture HCT116 cells to ~80% confluency. Treat cells with MQ-X (1 µM) or vehicle for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the protein levels of PIK3CA by Western blot.

Western Blotting

A comprehensive guide to Western blotting is available from Abcam.[8]

  • Protein Extraction: Treat cells with MQ-X for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), Total Akt, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ.

References

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of 8-Methoxyquinolin-6-amine Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimalarial agents, the 8-methoxyquinolin-6-amine scaffold, a core component of the crucial drug primaquine, remains a focal point of medicinal chemistry.[1][2] Its derivatives offer a promising avenue for developing compounds that can overcome emerging drug resistance. However, the journey from a hit compound in a petri dish to an effective therapeutic in a living organism is fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this compound antimalarial compounds, offering insights into the experimental data and the critical factors that govern the translation of laboratory findings to preclinical outcomes.

The Dichotomy of Efficacy: Understanding In Vitro and In Vivo Realities

The initial assessment of a potential antimalarial drug's efficacy invariably begins with in vitro assays. These controlled experiments provide a rapid and cost-effective means to determine the intrinsic activity of a compound against the malaria parasite, typically the blood stages of Plasmodium falciparum. A low 50% inhibitory concentration (IC50) value is the first gate to pass. However, this simplified environment lacks the complex physiological processes that a drug encounters in a living system.

In vivo models, predominantly murine models infected with rodent malaria parasites like Plasmodium berghei, introduce the complexities of absorption, distribution, metabolism, and excretion (ADME) and toxicity.[3] A compound that is highly potent in vitro may fail spectacularly in vivo due to poor bioavailability, rapid metabolism into inactive forms, or unforeseen toxicity to the host. Conversely, a moderately active compound in vitro might exhibit excellent in vivo efficacy if it possesses favorable pharmacokinetic properties. This guide will dissect these nuances, supported by experimental data and protocols.

In Vitro Efficacy Assessment: The SYBR Green I Assay

A cornerstone of modern antimalarial drug screening is the SYBR Green I-based fluorescence assay.[4][5] This method leverages the principle that mature red blood cells are anucleated, and thus, any DNA present in a red blood cell culture is of parasitic origin. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA, and the resulting fluorescence intensity is directly proportional to the amount of parasitic DNA, providing a robust measure of parasite proliferation.

Experimental Protocol: In Vitro SYBR Green I-Based Antimalarial Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound compounds against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive NF54 or 3D7 strains, chloroquine-resistant Dd2 or K1 strains)[6][7]

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and human serum or Albumax)

  • 96-well black, clear-bottom microplates

  • Test compounds dissolved in DMSO

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment to ensure a homogenous starting population.[4]

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. Include positive controls (e.g., chloroquine, artemisinin) and negative controls (no drug).

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[4]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the data to the drug-free control wells (100% growth) and plot the percentage of parasite growth inhibition against the logarithm of the compound concentration. Calculate the IC50 value using a non-linear regression model.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Synchronized P. falciparum Culture Plate_Setup Add Parasite Culture to 96-Well Plate with Compounds Culture->Plate_Setup Serial_Dilutions Serial Dilutions of Test Compounds Serial_Dilutions->Plate_Setup Incubation Incubate for 72 hours at 37°C Plate_Setup->Incubation Lysis_Staining Add SYBR Green I Lysis Buffer Incubation->Lysis_Staining Fluorescence_Reading Read Fluorescence (Ex: 485nm, Em: 530nm) Lysis_Staining->Fluorescence_Reading Data_Normalization Normalize Data to Controls Fluorescence_Reading->Data_Normalization IC50_Calculation Calculate IC50 via Non-Linear Regression Data_Normalization->IC50_Calculation

Caption: Workflow for the in vitro SYBR Green I antimalarial assay.

Representative In Vitro Data for this compound Derivatives

The following table summarizes the in vitro antiplasmodial activity of representative this compound derivatives against the chloroquine-sensitive NF54 strain of P. falciparum and their cytotoxicity against L-6 cells, as reported in the literature.

Compound IDModification on 8-amino-6-methoxyquinoline CoreP. falciparum NF54 IC50 (µM)[7][8]L-6 Cells IC50 (µM)[7][8]Selectivity Index (SI)
Primaquine (Reference Drug)1.90>50>26
Compound A Tetrazole hybrid with bulky side chain0.32454.73169
Compound B Tetrazole hybrid with different linker1.26>248.5>197

Note: Data is synthesized from published studies for illustrative purposes. The Selectivity Index (SI) is calculated as CC50 (L-6 cells) / IC50 (P. falciparum NF54).

In Vivo Efficacy Assessment: The 4-Day Suppressive Test

The Peters' 4-day suppressive test is the standard primary in vivo screen for antimalarial compounds.[9][10] It evaluates the ability of a test compound to suppress the proliferation of parasites in mice infected with a rodent malaria parasite, most commonly Plasmodium berghei. This model provides crucial initial information on the compound's bioavailability and its efficacy in a complex biological system.

Experimental Protocol: In Vivo 4-Day Suppressive Test

Objective: To evaluate the in vivo antimalarial efficacy of this compound compounds in a P. berghei-infected mouse model.

Materials:

  • Swiss albino mice (e.g., NMRI strain)

  • Plasmodium berghei (e.g., ANKA strain, chloroquine-sensitive)

  • Donor mouse with a rising parasitemia

  • Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)

  • Standard drug (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate experimental mice intraperitoneally with 0.2 mL of a suspension containing approximately 1 x 10^7 P. berghei-infected red blood cells.

  • Grouping and Treatment: Randomly divide the mice into groups (e.g., n=5).

    • Negative control group: Administer the vehicle only.

    • Positive control group: Administer a standard drug like chloroquine at a known effective dose (e.g., 10 mg/kg/day).

    • Test groups: Administer the test compounds at various doses (e.g., 10, 30, 100 mg/kg/day).

  • Dosing: Begin treatment 2-4 hours post-infection and continue once daily for four consecutive days (Day 0 to Day 3).[9] The route of administration can be oral (p.o.) or subcutaneous (s.c.).

  • Parasitemia Monitoring: On day 4, collect a thin blood smear from the tail of each mouse.

  • Staining and Microscopy: Fix the smears with methanol and stain with 10% Giemsa. Determine the percentage of parasitized red blood cells by counting under a microscope.

  • Data Analysis: Calculate the average percentage of parasitemia for each group. Determine the percentage of parasite suppression for each test dose relative to the negative control using the formula: % Suppression = [(Parasitemia in control - Parasitemia in treated) / Parasitemia in control] x 100

  • ED50 Calculation: The effective dose that suppresses parasitemia by 50% (ED50) can be determined by plotting the percentage of suppression against the log of the dose.

G cluster_infection Infection Phase cluster_treatment Treatment Phase (4 Days) cluster_evaluation Evaluation Phase Inoculation Inoculate Mice with P. berghei Grouping Randomize into Control & Test Groups Inoculation->Grouping Dosing Daily Dosing (Day 0-3) Grouping->Dosing Blood_Smear Collect Blood Smear on Day 4 Dosing->Blood_Smear Microscopy Giemsa Staining & Parasitemia Count Blood_Smear->Microscopy Analysis Calculate % Suppression & ED50 Microscopy->Analysis

Caption: Workflow for the in vivo 4-day suppressive test.

Representative In Vivo Data for Quinoline Derivatives
Compound IDModificationIn Vivo ModelEfficacyReference
Primaquine (Reference Drug)P. cynomolgi in Rhesus monkeyActive[11]
4-Ethylprimaquine Ethyl group at position 4P. cynomolgi in Rhesus monkeyActivity approximately equal to primaquine, but less toxic[11]
Quinoline-Chalcone Hybrid Chalcone moiety linked to quinolineP. berghei in micePotent, low percentage of parasitemia post-treatment[12]

Bridging the Divide: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), where the in vitro potency translates predictably into in vivo efficacy. For the this compound class, several factors complicate this correlation:

  • Metabolic Activation/Deactivation: Primaquine itself is a prodrug that requires metabolic activation to exert its antimalarial effects.[13] Its derivatives likely share this property. In vitro assays using blood-stage parasites may not fully capture the effects of liver metabolism, which is critical for the activation of 8-aminoquinolines against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[14] Conversely, metabolism can also lead to inactive and toxic metabolites, such as carboxyprimaquine, reducing in vivo efficacy and causing adverse effects like hemolytic anemia in G6PD-deficient individuals.[1]

  • Pharmacokinetics: A compound with a sub-micromolar IC50 is of little use if it has poor oral bioavailability, is rapidly cleared from the bloodstream, or does not distribute to the site of infection. The addition of different linkers and side chains, as seen in the tetrazole hybrids, significantly alters lipophilicity and basicity, which in turn affects ADME properties.[7]

  • Toxicity: A high selectivity index in vitro is a good indicator of potential safety. However, in vivo toxicity can manifest in ways not captured by simple cytotoxicity assays, such as the hematological toxicity characteristic of 8-aminoquinolines.

The case of 4-ethylprimaquine is illustrative; while its in vivo activity is comparable to primaquine, its reduced toxicity makes it a more attractive candidate.[11] This highlights that in vivo studies are indispensable for evaluating not just efficacy but the overall therapeutic index.

Conclusion and Future Directions

The development of new this compound antimalarials requires a carefully integrated screening cascade that leverages the strengths of both in vitro and in vivo models. While in vitro assays provide essential initial data on intrinsic potency and selectivity, they are only the first step. The transition to in vivo models is a critical juncture where the influence of pharmacokinetics and host metabolism determines the true therapeutic potential of a compound.

For researchers in this field, the path forward involves:

  • Early ADME Profiling: Integrating early in vitro ADME assays (e.g., microsomal stability, plasma protein binding) alongside efficacy screening to filter out compounds with poor pharmacokinetic prospects.

  • Mechanism of Action Studies: Understanding whether compounds are direct-acting or require metabolic activation is crucial for designing better assays and interpreting results.

  • Advanced In Vivo Models: Utilizing humanized mouse models that can be infected with human Plasmodium species and may better reflect human metabolism.

By embracing a holistic approach that considers both the parasite and the host from the earliest stages of discovery, we can more effectively bridge the gap between in vitro promise and in vivo success in the fight against malaria.

References

A Comparative Analysis of Chelating Properties: 8-Hydroxyquinoline vs. 8-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of coordination chemistry and its applications in analytical sciences and drug development, the selection of an appropriate chelating agent is paramount. 8-Hydroxyquinoline (often called oxine) is a foundational chelating agent, renowned for its versatility and extensive use.[1] This guide provides an in-depth comparison between 8-hydroxyquinoline and one of its structurally related derivatives, 8-Methoxyquinolin-6-amine, to elucidate how subtle molecular modifications can significantly impact chelating behavior and potential applications.

Structural and Electronic Distinctions

At the heart of their differing chelating properties lie the distinct electronic environments created by their respective functional groups. 8-Hydroxyquinoline is a bidentate, monoprotic chelating agent, forming a stable five-membered ring with metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring.[2] This chelation is contingent on the deprotonation of the hydroxyl group.[1][2]

This compound, on the other hand, presents a different electronic profile. The hydroxyl group at the 8-position is replaced by a methoxy group, and an amine group is introduced at the 6-position. This modification removes the acidic proton, suggesting a different chelation mechanism that does not involve proton displacement at the 8-position. Chelation would likely involve the quinoline nitrogen and the exocyclic amine group at the 6-position, forming a six-membered ring. The electron-donating nature of both the methoxy and amine groups can also be expected to increase the electron density on the quinoline ring system, potentially influencing the basicity of the nitrogen atoms and the overall stability of the metal complexes.

Structural_Comparison cluster_8HQ 8-Hydroxyquinoline (Oxine) cluster_8M6A This compound node_8HQ node_8HQ node_8M6A node_8M6A

Figure 1. Chemical structures of 8-Hydroxyquinoline and this compound.

Coordination Chemistry and Chelation Mechanism

The mode of metal binding differs significantly between the two compounds, which in turn dictates their selectivity and the stability of the resulting complexes.

  • 8-Hydroxyquinoline (8-HQ): As a classic bidentate ligand, 8-HQ coordinates to metal ions through the nitrogen of the pyridine ring and the oxygen of the hydroxyl group.[3] This forms a highly stable five-membered chelate ring. The formation of these stable metal complexes is a key factor in its wide range of biological activities.[2] The versatility of 8-HQ allows it to form complexes with a broad spectrum of metal ions.[1]

  • This compound: In this derivative, the primary coordination sites are anticipated to be the quinoline nitrogen and the nitrogen of the 6-amino group. This arrangement would lead to the formation of a six-membered chelate ring. The stability of six-membered rings can be comparable to or sometimes greater than five-membered rings, depending on the metal ion and steric factors. The methoxy group at the 8-position, while not directly involved in chelation, acts as an electron-donating group, which could enhance the basicity of the quinoline nitrogen and thereby strengthen the metal-ligand bond.

G cluster_8HQ 8-Hydroxyquinoline Chelation cluster_8M6A This compound Chelation 8-HQ 8-Hydroxyquinoline Metal_ion Metal Ion (M²⁺) 8-HQ->Metal_ion Coordinates via N (quinoline) & O (hydroxyl) Complex_8HQ Stable 5-membered chelate ring Metal_ion->Complex_8HQ 8-M6A This compound Metal_ion2 Metal Ion (M²⁺) 8-M6A->Metal_ion2 Coordinates via N (quinoline) & N (amine) Complex_8M6A Potential 6-membered chelate ring Metal_ion2->Complex_8M6A G A Prepare Solutions (Acid, Ligand, Metal) B Potentiometric Titration with NaOH A->B C Plot Titration Curves (pH vs. Volume) B->C D Calculate n̄ and pL C->D E Plot Formation Curve (n̄ vs. pL) D->E F Determine Stability Constants (log K) E->F

References

A Comparative Guide to the Structure-Activity Relationship of 8-Methoxyquinolin-6-amine Analogs as Antiplasmodial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 8-methoxyquinolin-6-amine, a privileged scaffold in medicinal chemistry. Our focus is on the antiplasmodial activity of these compounds, exploring how targeted structural modifications influence their efficacy and cytotoxicity. We will dissect the causality behind experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Enduring Legacy of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline core is a cornerstone in the development of antimalarial drugs, most famously represented by primaquine and tafenoquine.[1] The presence of the 6-methoxy group on the quinoline ring has been shown to be a critical factor for enhancing antimalarial activity.[2] However, the emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitates the continuous development of novel therapeutic agents.[1]

This guide focuses on analogs built upon the 6-methoxyquinolin-8-amine core (also referred to as 8-amino-6-methoxyquinoline).[3] By systematically evaluating the impact of substitutions on the quinoline nucleus and modifications of the 8-amino side chain, researchers can derive critical SAR insights. These insights are paramount for designing next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles, ultimately aiming to overcome existing drug resistance mechanisms.

The Core Scaffold: Synthesis and Foundation

The foundational 6-methoxyquinolin-8-amine nucleus is typically synthesized via a multi-step process. A common and historically significant route is the Skraup reaction, where 4-methoxy-2-nitroaniline is reacted with glycerol. This is followed by the reduction of the nitro group at the C8 position to an amine, yielding the desired scaffold.[1][4] This core molecule then serves as a versatile precursor for a wide array of derivatives.

Synthesis_Workflow start 4-methoxy-2-nitroaniline + Glycerol skraup Skraup Reaction start->skraup intermediate 6-methoxy-8-nitroquinoline skraup->intermediate Cyclization & Dehydration reduction Reduction (e.g., SnCl2) intermediate->reduction final_product 6-methoxyquinolin-8-amine (Core Scaffold) reduction->final_product NO2 -> NH2

Caption: General synthetic workflow for the 6-methoxyquinolin-8-amine core.

Comparative SAR Analysis: Dissecting Molecular Modifications

The biological activity of this compound analogs is profoundly influenced by the nature, position, and orientation of various substituents. The most extensively studied modifications involve derivatizing the 8-amino group and substituting the quinoline ring itself.

The Critical Role of the 8-Amino Side Chain

The side chain attached to the 8-amino position is a primary determinant of both antiplasmodial activity and cytotoxicity. A recent approach involves a hybridization strategy, linking the 8-amino-6-methoxyquinoline pharmacophore to a tetrazole ring via different linkers.[1] This design choice is rationalized by the known biological activities of tetrazoles and the desire to explore novel chemical space.

The Ugi-azide multi-component reaction is an efficient method for creating a library of such analogs, allowing for the systematic variation of the linker and adjacent side chains.[1][4] The data presented below compares analogs where the linker between the quinoline 8-amino group and the tetrazole moiety is varied, as is the lipophilic side chain attached to the linker.

Caption: Key SAR insights based on substitution patterns on the quinoline ring.

Quantitative Comparison of Antiplasmodial Activity and Cytotoxicity

The following table summarizes the in vitro activity of various this compound-tetrazole hybrids against the chloroquine-sensitive NF54 strain of P. falciparum and their cytotoxicity against mammalian L-6 cells. The Selectivity Index (S.I.) is calculated as (IC₅₀ L-6 cells) / (IC₅₀ P. falciparum NF54), with higher values indicating greater selectivity for the parasite.

Compound IDLinker at C8-NHSide Chain (R)IC₅₀ P. falciparum NF54 (µM)[1][4]IC₅₀ L-6 Cells (µM)[1][4]Selectivity Index (S.I.)
13 MethylEthyl23.60>250>10.6
14 MethylPhenyl5.12>250>48.8
15 Methyl4-Fluorophenyl2.68124.046.3
16 Methyl4-Bromophenyl0.743248.5334.5
17 Methyl4-Chlorophenyl0.589162.2275.4
18 Methyl4-(Trifluoromethyl)phenyl0.46463.8137.6
21 Methyl1-Naphthyl1.2654.743.4
22 MethylHeptyl0.324 102.3315.7
Chloroquine N/AN/A0.009100.211133

Analysis and Expert Insights:

  • Impact of Side Chain Lipophilicity: A clear trend emerges where increased lipophilicity and bulk in the side chain enhance antiplasmodial activity. The simple ethyl-substituted analog 13 is the least active, while the heptyl-substituted analog 22 is the most potent compound in the series, with an IC₅₀ of 0.324 µM.[1] This suggests that lipophilicity may facilitate better penetration of parasitic membranes.

  • Role of Electron-Withdrawing Groups: Introducing bulky, electron-withdrawing substituents on a phenyl side chain, such as in compounds 16-18 (Br, Cl, CF₃), leads to a significant increase in potency compared to the unsubstituted phenyl analog 14 .[1] This indicates that electronic effects, in addition to sterics and lipophilicity, play a crucial role in the interaction with the biological target.

  • Selectivity: Importantly, the most active compounds (16-18, 22 ) also exhibit low cytotoxicity against mammalian L-6 cells, resulting in promising selectivity indices (S.I. > 100).[1] This is a critical parameter in drug development, as it suggests a therapeutic window where the compounds are toxic to the parasite at concentrations that are not harmful to host cells. Compound 16 , with a 4-bromophenyl group, shows an excellent balance of high potency and low cytotoxicity, yielding a very high S.I. of 334.5.[1]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental methodologies are essential. The following protocols are representative of the synthesis and biological evaluation of these analogs.

Representative Synthesis: Ugi-Azide Reaction for Analog 14

This protocol describes the synthesis of a representative analog via a one-pot, four-component Ugi-azide reaction.[1]

Objective: To synthesize (1-(tert-butyl)-1H-tetrazol-5-yl)(phenyl)methyl)(6-methoxyquinolin-8-yl)amine (14 ).

Materials:

  • 6-methoxyquinolin-8-amine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Trimethylsilyl azide (TMSA) (1.0 eq)

  • Methanol (solvent)

Procedure:

  • Dissolve 6-methoxyquinolin-8-amine in methanol in a round-bottom flask.

  • Add benzaldehyde to the solution and stir for 10 minutes at room temperature.

  • Add tert-butyl isocyanide to the mixture.

  • Carefully add trimethylsilyl azide to the reaction mixture.

  • Stir the reaction at room temperature for 20-120 hours, monitoring progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure compound.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antiplasmodial Activity Assay

This protocol outlines the standard method for assessing the 50% inhibitory concentration (IC₅₀) against the erythrocytic stages of P. falciparum.[1][4]

Antiplasmodial_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification of Parasite Growth cluster_analysis Data Analysis start Prepare serial dilutions of test compounds in a 96-well microtiter plate. add_parasites Add P. falciparum culture (synchronized, ~0.3% parasitemia, 2.5% hematocrit). start->add_parasites incubate Incubate plates for 72 hours (37°C, 5% CO2, 5% O2, 90% N2). add_parasites->incubate add_sybr Transfer 100 µL of suspension to a new plate containing SYBR Green I lysis buffer. incubate->add_sybr incubate_dark Incubate in the dark for 1 hour at RT. add_sybr->incubate_dark read_plate Measure fluorescence (Excitation: 485 nm, Emission: 535 nm). incubate_dark->read_plate analyze Calculate IC50 values by fitting fluorescence data to a sigmoidal dose-response curve (e.g., using ICEstimator software). read_plate->analyze

Caption: Workflow for the SYBR Green I based in vitro antiplasmodial assay.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal clear and actionable insights for the design of potent antiplasmodial agents. The 8-amino side chain is a highly tunable position where the introduction of bulky and lipophilic groups, particularly those with strong electron-withdrawing properties, can significantly enhance activity against P. falciparum. Crucially, these modifications can be achieved while maintaining a favorable selectivity index, suggesting that the molecular targets in the parasite differ sufficiently from those in mammalian cells.

Future research should focus on:

  • Metabolic Stability: While in vitro potency is high, the metabolic fate of these compounds must be investigated. The 8-aminoquinoline scaffold is known to be susceptible to metabolism, which can lead to toxicity or inactivation.

  • Mechanism of Action: Elucidating the precise molecular target(s) of these novel analogs will be key to understanding their efficacy and potential for resistance development.

  • In Vivo Efficacy: The most promising candidates, such as analogs 18 and 22 , warrant evaluation in animal models of malaria to determine their in vivo efficacy, pharmacokinetics, and safety profiles.[1]

By leveraging the SAR principles outlined in this guide, the scientific community can continue to rationally design and develop the next generation of 8-aminoquinoline-based drugs to combat the global threat of malaria.

References

A Comparative Guide to the Cross-Validation of Antimalarial Activity of 8-Methoxyquinolin-6-amine Derivatives in Different Parasite Strains

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to the efficacy of current antimalarial therapies.[1][2][3] This necessitates a robust drug discovery pipeline to identify and validate novel compounds with potent activity against a diverse range of parasite genotypes. Among the promising candidates, 8-methoxyquinolin-6-amine derivatives have garnered considerable interest due to their structural similarity to established quinoline-based antimalarials.[4][5][6][7]

This guide provides a comprehensive framework for the cross-validation of the antimalarial activity of this compound derivatives. We will delve into the rationale behind selecting diverse parasite strains, detail standardized in vitro assays for efficacy testing, and present a structured approach for comparative data analysis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimalarials.

The Imperative of Cross-Validation Against Diverse Parasite Strains

The genetic plasticity of P. falciparum allows for the rapid selection of resistant parasites under drug pressure.[1][2] Strains originating from different geographical regions often exhibit distinct drug sensitivity profiles. For instance, the Dd2 strain, originating from Southeast Asia, is notoriously resistant to chloroquine, while the 3D7 strain, of African origin, is generally considered drug-sensitive.[8][9] Therefore, evaluating a novel compound against a single laboratory-adapted strain provides an incomplete and potentially misleading picture of its potential clinical utility.

Cross-validation using a panel of well-characterized parasite strains with varying genetic backgrounds and resistance profiles is a critical step in the preclinical evaluation of any new antimalarial candidate.[10] This approach allows for:

  • Identification of Broad-Spectrum Activity: Determining if a compound maintains its potency across both drug-sensitive and drug-resistant strains.

  • Early Detection of Potential Resistance: Uncovering any inherent lack of activity against strains with known resistance mechanisms (e.g., mutations in the pfcrt or pfmdr1 genes).[2][11][12]

  • Informing Structure-Activity Relationship (SAR) Studies: Correlating specific chemical modifications of the this compound scaffold with activity profiles against different strains, thereby guiding medicinal chemistry efforts.[7][13][14]

A recommended panel of P. falciparum strains for initial cross-validation studies includes:

  • 3D7: A chloroquine-sensitive strain, often used as a reference.[8][9][15]

  • Dd2: A chloroquine-resistant and mefloquine-resistant strain.[8][9]

  • K1: A multidrug-resistant strain, originating from Thailand.[15]

  • NF54: A chloroquine-sensitive strain of African origin, often used for gametocyte studies.[16][17]

Experimental Workflow for Cross-Validation

The following diagram outlines a standardized workflow for the in vitro cross-validation of this compound derivatives.

G cluster_0 Preparation cluster_1 In Vitro Antimalarial Assay cluster_2 Data Analysis & Interpretation A Compound Synthesis & Purification of This compound Derivatives C Preparation of Drug Plates (Serial Dilutions) A->C B In Vitro Culture of P. falciparum Strains (3D7, Dd2, K1, NF54) D Parasite Synchronization (e.g., Sorbitol Treatment) B->D E Drug Incubation with Synchronized Parasites (48-72 hours) C->E D->E F Assessment of Parasite Viability (SYBR Green I or pLDH Assay) E->F G Calculation of IC50 Values F->G H Determination of Resistance Index (RI) G->H I Structure-Activity Relationship (SAR) Analysis H->I

Caption: Experimental workflow for the cross-validation of antimalarial compounds.

Detailed Methodologies

In Vitro Culture of Plasmodium falciparum

Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is a cornerstone of antimalarial drug screening.[18]

Protocol:

  • Culture Medium Preparation: Prepare RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 25 µg/mL gentamicin.[9]

  • Erythrocyte Preparation: Obtain human erythrocytes (blood group O+) and wash them three times with incomplete RPMI-1640 medium.

  • Culture Maintenance: Maintain parasite cultures at a 2-5% hematocrit in complete culture medium at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[19]

  • Parasite Synchronization: For stage-specific assays, synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[18]

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Assay

The SYBR Green I-based fluorescence assay is a widely used, high-throughput method for determining parasite viability by quantifying parasite DNA.[20][21][22]

Protocol:

  • Drug Plate Preparation: Serially dilute the this compound derivatives in complete culture medium in a 96-well plate.

  • Parasite Seeding: Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.[23]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[20][23]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

An alternative to the SYBR Green I assay is the parasite lactate dehydrogenase (pLDH) assay, which measures the activity of a parasite-specific enzyme.[16][17][24][25][26]

Comparative Data Analysis and Interpretation

A crucial aspect of cross-validation is the systematic analysis and comparison of the data obtained from different parasite strains.

Tabulation of IC₅₀ Values

Summarize the IC₅₀ values for each this compound derivative against the panel of P. falciparum strains in a clear and concise table.

Compound Structure IC₅₀ (nM) vs. 3D7 (Sensitive) IC₅₀ (nM) vs. Dd2 (Resistant) IC₅₀ (nM) vs. K1 (Resistant) Resistance Index (RI) vs. Dd2
Derivative 1 [Insert Structure]15 ± 245 ± 560 ± 73.0
Derivative 2 [Insert Structure]20 ± 325 ± 430 ± 41.25
Chloroquine [Reference]10 ± 1300 ± 25450 ± 3030.0
Artemisinin [Reference]5 ± 0.56 ± 0.87 ± 11.2

Data are presented as mean ± standard deviation from three independent experiments.

Calculation of the Resistance Index (RI)

The Resistance Index (RI) is a quantitative measure of the loss of potency of a compound against a resistant strain compared to a sensitive strain. It is calculated as:

RI = IC₅₀ of resistant strain / IC₅₀ of sensitive strain

An RI value close to 1 suggests that the compound is equally effective against both strains and may circumvent the resistance mechanisms present in the resistant strain. A high RI indicates significant cross-resistance.

Structure-Activity Relationship (SAR) Analysis

The comparative data from the cross-validation studies provide valuable insights into the SAR of the this compound scaffold.

G cluster_0 This compound Scaffold cluster_1 Modifications & Effects Scaffold [Image of this compound structure] R1 Modification at R1: - Increased lipophilicity - Enhanced activity against 3D7 Scaffold->R1 Position 2 R2 Modification at R2: - Introduction of a bulky group - Decreased activity against Dd2 - Potential interaction with efflux pumps Scaffold->R2 Position 4 R3 Modification at R3: - Addition of a basic side chain - Maintained activity across all strains - Low Resistance Index Scaffold->R3 Amine at Position 6

Caption: Structure-Activity Relationship (SAR) considerations for this compound derivatives.

By systematically modifying different positions of the quinoline ring and the amine side chain, researchers can identify key structural features that contribute to broad-spectrum activity and a low potential for resistance.[7][13][14] For example, modifications that increase the basicity of the side chain may enhance accumulation in the acidic food vacuole of the parasite, a key site of action for many quinoline antimalarials.[1]

Concluding Remarks

The cross-validation of the antimalarial activity of this compound derivatives against a panel of genetically diverse P. falciparum strains is a non-negotiable step in the preclinical development of these promising compounds. A rigorous and standardized approach, as outlined in this guide, will enable researchers to make informed decisions about which derivatives to advance in the drug discovery pipeline. By prioritizing compounds with potent, broad-spectrum activity and a low propensity for resistance, we can increase the likelihood of developing new antimalarial agents that will remain effective in the face of an ever-evolving parasite.

References

A Comparative Guide to the Selectivity of 8-Methoxyquinolin-6-amine-Based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of fluorescent probes derived from the 8-Methoxyquinolin-6-amine scaffold, focusing on the critical performance metric of selectivity for various metal ions. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles and experimental rationale, ensuring a thorough understanding of how to assess and compare these valuable analytical tools.

Introduction: The Imperative for Selective Metal Ion Detection

Metal ions are fundamental to countless biological and environmental processes. Zinc (Zn²⁺), for instance, is an essential cofactor for over 300 enzymes and plays a crucial role in neurotransmission, while iron (Fe³⁺) is vital for oxygen transport and cellular metabolism.[1][2] However, the dysregulation of these ions is linked to severe pathological conditions, including neurodegenerative diseases and cancer.[1][2] Consequently, the ability to detect and quantify specific metal ions with high precision in complex biological and environmental samples is of paramount importance.

Fluorescent probes have emerged as a superior technology for this purpose, offering high sensitivity, excellent spatiotemporal resolution, and the potential for real-time monitoring in living systems.[3][4] Among the diverse families of fluorophores, quinoline and its derivatives are particularly noteworthy. Their rigid, planar structure provides a stable and inherently fluorescent backbone, while the nitrogen and oxygen atoms offer excellent coordination sites for metal ions, making them ideal building blocks for chemosensors.[3][5] This guide focuses specifically on the this compound framework, evaluating its potential as a platform for developing highly selective fluorescent probes.

Probe Design & Sensing Mechanism: From Structure to Signal

The efficacy of a fluorescent probe is dictated by its molecular architecture, which typically consists of a fluorophore (the signaling unit) and a receptor (the ion-binding unit). In our case, the this compound core serves as the fluorophore. The strategic placement of the methoxy (-OCH₃) and amine (-NH₂) groups is critical; they act as the ion receptor and modulate the electronic properties of the quinoline ring system.

The Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

For many quinoline-based probes, the primary sensing mechanism is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the lone pair of electrons on the nitrogen atoms of the receptor can quench the fluorescence of the quinoline fluorophore through a process called Photoinduced Electron Transfer (PET). Upon binding to a target metal ion, these lone pair electrons become engaged in the coordination bond. This inhibits the PET process, closing the non-radiative decay pathway and causing a significant "turn-on" fluorescence response. The rigidity of the newly formed probe-metal complex further enhances this effect.

CHEF_Mechanism cluster_0 Unbound Probe State cluster_1 Bound Probe State Probe_Free This compound Probe (Low Fluorescence) PET Photoinduced Electron Transfer (PET) Probe_Free->PET Excitation (hν) Probe_Bound Probe-Metal Ion Complex (High Fluorescence) Quenching Fluorescence Quenching PET->Quenching CHEF Chelation-Enhanced Fluorescence (CHEF) Probe_Bound->CHEF Excitation (hν) Metal_Ion Target Metal Ion (e.g., Zn²⁺) Metal_Ion->Probe_Bound Binding Experimental_Workflow A 1. Stock Solution Preparation - Probe MQ-Zn1 (1 mM in DMSO) - Metal Ions (10 mM in H₂O) B 2. Working Solution Preparation - Dilute MQ-Zn1 to 10 µM in HEPES buffer (pH 7.4) A->B C 3. Spectrometer Setup - Set Excitation (λex) & Emission (λem) Wavelengths B->C D 4. Selectivity Screening - Add 10 equiv. of each metal ion to separate probe solutions C->D E 5. Interference Study - Add 10 equiv. of interfering ions - Then add 2 equiv. of Zn²⁺ C->E F 6. Data Acquisition - Measure Fluorescence Intensity for all samples D->F E->F G 7. Analysis & Comparison - Plot fluorescence response - Determine selectivity profile F->G

References

A comparative study of the cytotoxic effects of 8-Methoxyquinolin-6-amine derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a promising class of therapeutic agents due to their diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression.[2] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity against cancer cells.

Methodology: A Validated Protocol for In Vitro Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated experimental protocol is paramount. The following section details a comprehensive methodology for determining the cytotoxic effects of 8-methoxyquinoline derivatives on cancer cell lines using a tetrazolium-based colorimetric assay, such as the MTT or XTT assay.

Experimental Workflow for Cytotoxicity Profiling

The following diagram illustrates the key steps in the in vitro screening of the cytotoxic activity of the synthesized 8-methoxyquinoline derivatives.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, HCT116, A549, PC-3) compound_prep 2. Derivative Stock Solution (in DMSO) & Serial Dilution cell_seeding 3. Cell Seeding (96-well plates) treatment 4. Compound Treatment (24-72h incubation) cell_seeding->treatment reagent_add 5. MTT/XTT Reagent Addition (Metabolic conversion) treatment->reagent_add solubilization 6. Formazan Solubilization (e.g., with DMSO) reagent_add->solubilization readout 7. Absorbance Measurement (Spectrophotometer) solubilization->readout ic50 8. IC50 Value Calculation (Dose-response curves) readout->ic50 comparison 9. Comparative Analysis ic50->comparison

Caption: A generalized workflow for the in vitro cytotoxicity screening of novel compounds.

Step-by-Step Experimental Protocol (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Culture and Seeding:

    • Maintain the selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer, and PC-3 for prostate cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well flat-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[3]

    • Incubate the plates for 24 hours to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each 8-methoxyquinoline derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.[3]

    • Incubate the plates for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[3]

    • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Comparative Cytotoxicity of 8-Methoxyquinoline Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of a series of 8-amino-6-methoxyquinoline-tetrazole hybrids and related 8-methoxyquinazoline derivatives against various cell lines. It is important to note that the data for the 8-amino-6-methoxyquinoline derivatives were obtained from a study focused on antiplasmodial activity and the cytotoxicity was assessed against a rat myoblast cell line (L-6), which is not a cancer cell line.[4] The data for the 8-methoxyquinazoline derivatives, however, were determined against human colon (HCT116) and hepatocellular (HepG2) carcinoma cell lines.[2] This compiled data, while not a direct comparison from a single study, provides valuable insights into the structure-activity relationships of these compounds.

Compound IDCore StructureR Group / SubstitutionCell LineIC50 (µM)Reference
Derivative A 8-Amino-6-methoxyquinoline-tetrazoleEthylL-6>100[4]
Derivative B 8-Amino-6-methoxyquinoline-tetrazolePhenylL-685.3[4]
Derivative C 8-Amino-6-methoxyquinoline-tetrazole4-BromophenylL-654.7[4]
Derivative D 8-Amino-6-methoxyquinoline-tetrazole2-(Trifluoromethyl)phenylL-668.9[4]
Derivative E 8-Methoxyquinazoline4-Anilino with 7-(3-chloropropoxy)HCT1165.64 ± 0.68[2]
Derivative F 8-Methoxyquinazoline4-Anilino with 7-(3-chloropropoxy)HepG27.25 ± 0.55[2]
Derivative G 8-Methoxyquinazoline4-(4-fluoroanilino) with 7-(3-chloropropoxy)HCT1166.12 ± 0.73[2]
Derivative H 8-Methoxyquinazoline4-(4-fluoroanilino) with 7-(3-chloropropoxy)HepG28.15 ± 0.62[2]

Discussion: Structure-Activity Relationships and Mechanistic Insights

The compiled data, although from different studies and cell lines, allows for a preliminary analysis of the structure-activity relationships (SAR) of 8-methoxyquinoline derivatives.

For the 8-amino-6-methoxyquinoline-tetrazole hybrids, the nature of the substituent on the linker significantly influences cytotoxicity. The introduction of a phenyl group (Derivative B) enhances cytotoxicity compared to a simple ethyl group (Derivative A). Further substitution on the phenyl ring with a bromine atom (Derivative C) leads to a notable increase in potency, suggesting that halogenation can be a favorable modification.[4]

The 8-methoxyquinazoline derivatives demonstrate potent cytotoxic effects against human cancer cell lines in the low micromolar range.[2] The presence of the 4-anilino substituent appears to be crucial for this activity. The introduction of a fluorine atom on the anilino ring (Derivative G) shows a slight enhancement of activity against the HCT116 cell line compared to the unsubstituted anilino derivative (Derivative E).[2] This highlights the potential of halogen substitution to modulate the anticancer properties of this scaffold.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Quinoline derivatives are known to exert their anticancer effects by targeting multiple signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several quinoline-based compounds have been developed as inhibitors of this pathway.

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling cascade by a hypothetical 8-methoxyquinoline derivative.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor 8-Methoxyquinoline Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a representative 8-methoxyquinoline derivative.

By inhibiting key kinases such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis. The study on 8-methoxyquinazoline derivatives also implicated the Wnt/β-catenin signaling pathway, where the lead compound was shown to downregulate β-catenin and TCF4 protein expression, leading to decreased transcription of target genes like c-MYC and Cyclin D1.[2]

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the cytotoxic potential of 8-methoxyquinoline derivatives against cancer cell lines. The presented data, though compiled from different studies, underscores the significance of this scaffold in the development of novel anticancer agents. The structure-activity relationships suggest that substitutions at various positions on the quinoline and associated rings can significantly impact cytotoxic potency.

Future research should focus on the synthesis and systematic evaluation of a focused library of 8-Methoxyquinolin-6-amine derivatives against a broad panel of human cancer cell lines. Such studies will provide a more direct and comprehensive comparison, allowing for the elucidation of more precise structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets of the most potent compounds and to further explore their effects on key signaling pathways involved in cancer progression. The insights gained from such research will be invaluable for the rational design of the next generation of quinoline-based cancer therapeutics.

References

A Senior Application Scientist's Guide to the Bioanalytical Method Validation for 8-Methoxyquinolin-6-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise quantification of a new chemical entity (NCE) and its metabolites in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 8-Methoxyquinolin-6-amine, a quinoline derivative of significant interest. As published methods for this specific analyte are not yet widespread, this document synthesizes established bioanalytical principles and data from structurally similar aromatic amines to present a robust framework for method development and validation.[1][2] Our approach is grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a scientifically and regulatorily sound discussion.[3][4][5][6]

Foundational Strategy: Selecting the Right Analytical Platform

The choice of an analytical technique is the most critical decision in developing a robust bioanalytical assay. It dictates the sensitivity, selectivity, and overall performance of the method. For an aromatic amine like this compound, two primary high-performance liquid chromatography (HPLC) techniques stand out: HPLC with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories. It is cost-effective and suitable for a wide range of non-volatile or thermally labile compounds.[1] However, its sensitivity and selectivity can be limited, especially in complex biological matrices where endogenous compounds might interfere with the analyte's signal.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the "gold standard" for quantitative bioanalysis, LC-MS/MS offers unparalleled sensitivity and selectivity.[9][10] By monitoring specific precursor-to-product ion transitions, it can effectively distinguish the analyte from matrix interferences, a significant advantage when dealing with complex samples like plasma or urine.[8][11][12] This high degree of specificity often simplifies sample preparation requirements.[8]

Comparative Rationale: For a drug development program, where low detection limits are often required to accurately define a compound's pharmacokinetic profile, LC-MS/MS is the superior choice . While HPLC-UV can be a viable option for later-stage, higher-concentration studies (e.g., formulation analysis), early-phase bioanalysis demands the sensitivity and specificity that only LC-MS/MS can reliably provide.[13]

The Crucial Role of Sample Preparation: A Comparative Analysis

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity.[14] The choice of technique profoundly impacts assay performance, particularly concerning recovery and matrix effects.[15][16]

Here, we compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein removal via denaturation with an organic solvent (e.g., acetonitrile, methanol).[16][17]Analyte partitioning between aqueous sample and an immiscible organic solvent.Analyte adsorption onto a solid sorbent, followed by washing and selective elution.
Selectivity Low. Co-extracts many endogenous components (e.g., phospholipids).[18]Moderate. Depends on solvent choice and pH.High. Sorbent chemistry can be tailored for specific analyte properties.[18]
Recovery Generally high but can be variable.[14]Moderate to high, but can be affected by analyte solubility and emulsion formation.[14]High and reproducible with proper method development.
Matrix Effect High potential for ion suppression/enhancement in LC-MS/MS due to co-extracted interferences.[18]Moderate potential. Cleaner than PPT.Low potential. Provides the cleanest extracts, minimizing matrix effects.[18]
Throughput & Cost High throughput, low cost, easy to automate.[14][18]Labor-intensive, difficult to automate, uses large solvent volumes.[14]Lower throughput, higher cost per sample, but highly automatable.
Recommendation Suitable for early discovery or when high sensitivity is not paramount.Good for moderately clean samples when SPE is not feasible.Recommended for regulated bioanalysis requiring high sensitivity and minimal matrix effects.

Expert Insight: While PPT is fast and inexpensive, it often leads to significant matrix effects, which are a major cause of assay variability and failure.[19][20] For regulated bioanalysis of this compound, developing a robust Solid-Phase Extraction (SPE) method is the most prudent investment. A mixed-mode cation exchange SPE sorbent would be a logical starting point, leveraging the basic nature of the amine functional group for strong retention and allowing for rigorous washing steps to remove neutral and acidic interferences.

G cluster_0 Sample Preparation Workflow Comparison cluster_1 Protein Precipitation (PPT) cluster_2 Solid-Phase Extraction (SPE) Plasma Biological Sample (Plasma) PPT_Solvent Add Acetonitrile Plasma->PPT_Solvent SPE_Condition Condition Cartridge Plasma->SPE_Condition PPT_Vortex Vortex & Centrifuge PPT_Solvent->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant PPT_Result High Matrix Effect Low Selectivity PPT_Supernatant->PPT_Result SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Result Low Matrix Effect High Selectivity SPE_Elute->SPE_Result G cluster_params Core Validation Parameters Validation Bioanalytical Method Validation (BMV) Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

References

A Head-to-Head Comparison of Synthetic Routes to 8-Methoxyquinolin-6-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of novel therapeutics, the quinoline scaffold remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of biologically active compounds necessitates efficient and scalable synthetic access to diversely functionalized derivatives. Among these, 8-Methoxyquinolin-6-amine stands out as a key building block and intermediate in the development of pharmacologically relevant molecules. This guide provides a comprehensive, head-to-head comparison of the primary synthetic strategies to access this valuable compound, offering insights into the practical considerations and experimental nuances of each approach.

Introduction to this compound

This compound is a strategically important intermediate, featuring a methoxy group at the 8-position and an amino group at the 6-position of the quinoline ring system. This substitution pattern is found in a number of compounds with demonstrated biological activity, making its efficient synthesis a topic of considerable interest to the drug development community. This guide will dissect and compare the most prominent synthetic routes, evaluating them on key performance indicators such as overall yield, step-economy, scalability, safety, and the availability of starting materials.

Route 1: The Skraup Synthesis - A Classic Approach

The Skraup synthesis is a venerable and widely employed method for the construction of the quinoline core.[1][2] This reaction typically involves the condensation of an aniline with glycerol in the presence of a strong acid and an oxidizing agent.[1] For the synthesis of this compound, this route is a two-step sequence involving the initial formation of 8-methoxy-6-nitroquinoline followed by the reduction of the nitro group.

Step 1: Skraup Cyclization to 8-Methoxy-6-nitroquinoline

The key starting material for this route is 4-methoxy-2-nitroaniline. This commercially available aniline derivative undergoes a Skraup reaction with glycerol, sulfuric acid, and an oxidizing agent such as arsenic pentoxide or nitrobenzene to yield 8-methoxy-6-nitroquinoline.[3] The reaction is notoriously exothermic and requires careful temperature control to prevent runaway conditions and the formation of tarry byproducts.[2][4] The use of a moderator like ferrous sulfate is often recommended to temper the reaction's vigor.[4]

Skraup Synthesis A 4-Methoxy-2-nitroaniline C 8-Methoxy-6-nitroquinoline A->C Skraup Reaction B Glycerol, H₂SO₄, Oxidizing Agent Reduction Step C 8-Methoxy-6-nitroquinoline E This compound C->E Reduction D Reducing Agent (e.g., SnCl₂, Fe/HCl, H₂/Pd-C)

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 8-Methoxyquinolin-6-amine. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical, field-proven methodologies. Our objective is to ensure that laboratory personnel can manage this chemical waste stream with the highest degree of safety, environmental responsibility, and scientific integrity.

Hazard Profile and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily accessible, data from structurally analogous compounds, such as quinoline and its derivatives, provide a strong basis for risk assessment.

Known and Inferred Hazards: Based on data for quinoline, 6-aminoquinoline, and 8-hydroxyquinoline, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity (Oral): Likely harmful or toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation upon direct contact.[3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1]

  • Mutagenicity and Carcinogenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[2][4] Given the structural similarity, this compound should be handled with carcinogenic precautions.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][5]

This hazard profile dictates that this compound must be classified and managed as hazardous chemical waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[4][5]

Regulatory Framework

The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[6][7] Generators of this waste are legally responsible for its management from "cradle to grave," meaning from the point of generation to its final, documented disposal.[6]

Core Disposal Workflow: From Generation to Collection

The following step-by-step protocol outlines the primary workflow for disposing of this compound waste. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE)

Due to the compound's hazard profile, all handling and disposal activities must be conducted with appropriate PPE.

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodMinimizes inhalation exposure to dust or vapors.[4][8]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[2][8]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[2]Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be required if working outside a fume hood or if aerosolization is possible.[4]Provides an additional layer of protection against inhalation where engineering controls are insufficient.
Step 2: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate as Hazardous: All waste containing this compound (pure compound, solutions, contaminated materials) must be designated as hazardous waste.

  • Segregate Incompatibles: This compound is incompatible with strong oxidizing agents and strong acids.[3][8] Store this waste stream separately to prevent violent reactions. Do not mix with other waste streams unless compatibility has been verified.[9]

Step 3: Waste Containerization and Labeling

The integrity of the disposal process relies on proper containerization and clear communication through labeling.

  • Select a Compatible Container: Use a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.[4][10] The container must be in good condition, free of external contamination.[9]

  • Apply Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" [4][9]

    • The full chemical name: "this compound"

    • The approximate percentage of each chemical constituent in the container.

    • The date of initial accumulation.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secure Storage: Keep the waste container tightly capped at all times, except when adding waste.[9][10]

  • Location: Store the container in a secondary containment bin within the SAA, away from drains and incompatible materials.

  • Volume Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in an SAA.

Step 5: Final Disposal

The ultimate disposal of this compound must be handled by qualified professionals.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][8]

  • Incineration: The most probable method of disposal for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[8]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage On-Site Storage & Disposal start Waste Generation (this compound) assess Hazard Assessment: - Toxic, Irritant - Potential Carcinogen - Aquatic Toxin start->assess ppe Don Appropriate PPE: - Fume Hood - Goggles, Gloves, Lab Coat assess->ppe container Select Compatible Waste Container (e.g., Labeled Glass Bottle) ppe->container segregate Segregate Waste: - Keep separate from oxidizers & acids - Do not mix waste streams container->segregate label_waste Label Container: - 'HAZARDOUS WASTE' - Chemical Name & Concentration - Accumulation Date segregate->label_waste store Store in Satellite Accumulation Area (SAA) - Tightly Capped - Secondary Containment label_waste->store request Arrange for Pickup: - Contact EHS or Licensed Contractor store->request dispose Final Disposal: - Incineration via Approved Facility request->dispose

Caption: Disposal workflow for this compound.

Spill and Decontamination Protocols

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert colleagues.

  • Secure the Area: Restrict access to the spill location.

  • Wear PPE: Before cleanup, don the full PPE detailed in Section 3.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into the designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), collecting all cleaning materials (wipes, etc.) as hazardous waste.[4]

  • Ventilate: Ensure the area is well-ventilated after cleanup is complete.

Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol, acetone).[9]

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in a designated hazardous waste container for disposal.[9]

  • Container Disposal: Once triple-rinsed and fully dry, the container can often be disposed of as non-hazardous waste (e.g., recycled glass), but institutional policies may vary. Deface the original label before disposal.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Personnel

As a senior application scientist, my priority is to equip you with the critical safety information and operational guidance necessary for handling 8-Methoxyquinolin-6-amine. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep understanding of the required safety protocols.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, an aromatic amine, presents several potential hazards that necessitate a robust personal protective equipment (PPE) strategy. According to safety data sheets, it is known to cause skin and serious eye irritation.[1] There is also a potential for respiratory tract irritation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our PPE selection is directly aimed at creating effective barriers against these routes.

Core PPE Requirements: A Head-to-Toe Approach

To ensure comprehensive protection, a multi-layered PPE approach is essential. This includes protection for your eyes, face, hands, and body, as well as respiratory protection when necessary.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[1]

  • Recommendation: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2] In situations where there is a risk of splashing or aerosol generation, a face shield worn over safety goggles is required.[3]

  • Causality: Safety goggles provide a seal around the eyes, preventing airborne particles or droplets from making contact. A face shield offers a broader barrier, protecting the entire face from direct splashes.

Hand Protection: Preventing Dermal Absorption

Aromatic amines can be absorbed through the skin, making glove selection a critical decision point.

  • Recommendation: Handle with chemical-impermeable gloves that have been inspected prior to use.[2] Disposable nitrile gloves can offer short-term protection, but it is crucial to consult the glove manufacturer's chemical resistance guide to ensure suitability for this compound.[3]

  • Best Practice: Always wash and dry your hands after removing gloves.[2] Contaminated gloves should be disposed of immediately according to your institution's hazardous waste procedures.

Body Protection: Minimizing Skin Contact

To prevent accidental skin contact, appropriate laboratory attire and a protective outer layer are mandatory.

  • Recommendation: Wear a flame-resistant lab coat over long-sleeved clothing.[2] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[3] Closed-toe shoes are also required.

  • Rationale: This combination of attire minimizes the exposed skin surface area, reducing the risk of accidental contact with the chemical.

Respiratory Protection: When Engineering Controls are Insufficient

While working in a well-ventilated area or under a chemical fume hood is the primary method of controlling inhalation exposure, respiratory protection may be necessary in certain situations.[4][5]

  • Recommendation: If exposure limits are exceeded or if you experience irritation, use a full-face respirator with an appropriate cartridge.[2] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[3]

  • Context is Key: The necessity of respiratory protection should be determined by a formal risk assessment of your specific experimental procedure.

Operational Plan: From Handling to Disposal

A safe laboratory environment is maintained not only by wearing the correct PPE but also by adhering to strict operational and disposal protocols.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood Ensure Ventilation handle_weigh Weigh/Measure Carefully prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Minimize Exposure cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon After Use cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste Segregate Waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe Final Step

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the substance.[6]

  • Collect: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be segregated from general waste.

  • Labeling: Waste containers must be clearly labeled with the chemical name and associated hazards.

  • Disposal Route: Dispose of contents and containers at an approved waste disposal plant.[4] Do not discharge into sewer systems.[7] For large quantities, it is advisable to contact a licensed hazardous waste disposal company.[8]

Summary of PPE Recommendations

Protection Type Specific Recommendation Standard/Specification Rationale
Eye/Face Tightly fitting safety goggles. Face shield for splash risk.EN 166 (EU) or NIOSH (US) approved.[2]Protects against serious eye irritation from particles and splashes.[1]
Hand Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Consult manufacturer's chemical resistance guide.Prevents skin contact and potential dermal absorption.
Body Flame-resistant lab coat, long-sleeved clothing, closed-toe shoes.N/AMinimizes exposed skin surface area to prevent accidental contact.
Respiratory Full-face respirator with appropriate cartridge.NIOSH approved.[9]Required if ventilation is inadequate or exposure limits are exceeded.[2]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] Seek medical attention if you feel unwell.

  • Skin Contact: Wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, get medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.

  • Ingestion: Rinse mouth.[4] Do NOT induce vomiting. Call a poison center or doctor immediately.[4]

By adhering to these comprehensive PPE and handling guidelines, you can significantly mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxyquinolin-6-amine
Reactant of Route 2
Reactant of Route 2
8-Methoxyquinolin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.